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  • Product: (3-Amino-4-isopropoxyphenyl)-methanol
  • CAS: 2113623-83-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-4-isopropoxyphenyl)-methanol and its Analogs

Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of (3-Amino-4-isopropoxyphenyl)-methanol. Due to the limited availability of specific experimental data for this c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of (3-Amino-4-isopropoxyphenyl)-methanol. Due to the limited availability of specific experimental data for this compound in public literature, this guide establishes a predictive framework by analyzing structurally similar amino alcohol analogs. We present detailed, field-proven experimental protocols for determining critical parameters such as melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP). The causality behind experimental choices is explained to ensure a deep understanding of the methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel aromatic amino alcohols.

Introduction and Statement of Scope

Novel amino alcohol ligands are a significant class of organic compounds, characterized by the presence of both amino and hydroxyl functional groups. Their unique structural attributes make them valuable in asymmetric catalysis and as building blocks in medicinal chemistry. The compound of interest, (3-Amino-4-isopropoxyphenyl)-methanol, belongs to this class. A thorough understanding of its physicochemical properties—such as acidity (pKa), lipophilicity (logP), solubility, and melting point—is fundamental for optimizing its use in various applications, from designing efficient catalysts to developing new therapeutic agents.[1]

An extensive search of scientific literature and chemical databases reveals a lack of specific experimental data for (3-Amino-4-isopropoxyphenyl)-methanol. This suggests it may be a novel compound or one that has not been extensively characterized. Consequently, this guide adopts a dual approach:

  • Predictive Analysis through Analogs: We will present available physicochemical data for structurally related compounds, primarily (3-amino-4-methoxyphenyl)methanol and (3-amino-4-ethoxyphenyl)methanol, to provide a reasonable estimation of the expected properties of the target compound.

  • Standardized Experimental Protocols: We will provide detailed, step-by-step methodologies for the experimental determination of these properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.

This guide will empower researchers to either utilize the predictive data for initial experimental design or to generate precise data for (3-Amino-4-isopropoxyphenyl)-methanol through the provided robust protocols.

Core Physicochemical Properties: A Comparative Analysis

The physicochemical characteristics of an aromatic amino alcohol are dictated by its functional groups and their positions on the aromatic ring. The interplay between the amino, hydroxyl, and isopropoxy groups in (3-Amino-4-isopropoxyphenyl)-methanol will govern its behavior in both aqueous and organic media.

Data Summary of Structural Analogs

To establish a predictive baseline for the properties of (3-Amino-4-isopropoxyphenyl)-methanol, the following table summarizes key physicochemical data for closely related analogs. The primary difference lies in the alkoxy group at the C4 position.

Property(3-amino-4-methoxyphenyl)methanol(3-Amino-4-ethoxyphenyl)methanol(3-Amino-4-isopropoxyphenyl)-methanol (Predicted)
Molecular Formula C8H11NO2C9H13NO2C10H15NO2
Molecular Weight 153.18 g/mol 167.21 g/mol 181.24 g/mol
Melting Point (°C) 96-97Not availableExpected to be in a similar range, potentially influenced by crystal packing.
logP (Predicted) ~0.9 (for 3-amino-4-methoxyphenol)[2]Not availableExpected to be slightly higher than the methoxy analog due to the larger alkyl group.
pKa (Predicted) Not availableNot availableExpected to have two pKa values: one for the protonated amine (basic) and one for the phenolic hydroxyl (acidic, if applicable, though this is a benzyl alcohol). The amino group's pKa will be influenced by the electron-donating nature of the isopropoxy group.
Appearance PowderNot availableLikely a solid at room temperature.

Note: Predicted values are based on chemical intuition and trends observed in homologous series. Experimental verification is crucial.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust methodologies for the experimental determination of the key physicochemical properties of (3-Amino-4-isopropoxyphenyl)-methanol.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically melt over a narrow temperature range (0.5-1.0°C), while impurities lead to a depressed and broader melting range.[1]

3.1.1. Experimental Protocol: Capillary Method
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[3] Introduce a small amount of the powdered substance into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.[3]

  • Initial Rapid Heating: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool significantly before a more precise measurement.[4]

  • Precise Determination: Heat the sample to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[3]

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]

3.1.2. Causality and Trustworthiness
  • Why a slow heating rate is critical: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

  • Why a fresh sample is needed for repeated measurements: Re-melting a sample that has already been melted and re-solidified can lead to different crystal structures and thus an inaccurate melting point.[4]

3.1.3. Visualization: Melting Point Determination Workflow

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Melting Point Apparatus B->C D Rapid Heating for Approximate M.P. C->D E Cool Apparatus D->E F Slow Heating (1-2°C/min) near M.P. E->F G Record Temperature Range (First drop to fully liquid) F->G H End G->H

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.[6] A qualitative assessment can be performed using a simple test tube method.

3.2.1. Experimental Protocol: Qualitative Solubility Testing
  • Preparation: Label a series of clean, dry test tubes for each solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, hexane).[7][8]

  • Sample and Solvent Addition: Place approximately 25 mg of the compound into each test tube. Add 0.75 mL of the respective solvent to each tube.[8]

  • Mixing: Vigorously shake or vortex each test tube for at least 60 seconds.[7]

  • Observation: Visually inspect each tube for complete dissolution. A clear solution indicates solubility.[7]

  • Interpretation:

    • Solubility in Water: Suggests the presence of polar functional groups.

    • Solubility in 5% HCl: Indicates the presence of a basic functional group (the amino group).[8]

    • Solubility in 5% NaOH: Indicates the presence of an acidic functional group.

    • Solubility in Organic Solvents: Provides insight into the compound's polarity.

3.2.2. Causality and Trustworthiness
  • Why test in acidic and basic solutions? The amino group is basic and will be protonated in acidic solution, forming a more water-soluble salt. This confirms the presence and accessibility of the amine.[8]

  • Self-Validation: The expected solubility profile (soluble in acid due to the amine, and likely soluble in polar organic solvents) provides a self-validating check on the compound's identity.

3.2.3. Visualization: Solubility Determination Logic

SolubilityLogic Start Start with Sample TestWater Test in Water Start->TestWater SolubleWater Soluble TestWater->SolubleWater Yes InsolubleWater Insoluble TestWater->InsolubleWater No TestHCl Test in 5% HCl InsolubleWater->TestHCl TestOrg Test in Organic Solvents InsolubleWater->TestOrg SolubleHCl Soluble (Basic Group) TestHCl->SolubleHCl pKaWorkflow A Prepare Stock Solution in Buffer B Create Series of Samples with Varying pH A->B C Acquire 1H NMR Spectrum for Each Sample B->C D Identify pH-sensitive Proton Signal C->D E Plot Chemical Shift vs. pH D->E F Fit Data to Sigmoidal Curve E->F G Determine pKa at Inflection Point F->G

Caption: Workflow for pKa Determination via NMR.

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution. High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating logP. [9]

3.4.1. Experimental Protocol: HPLC Method
  • System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system. The retention times (tR) are recorded.

  • Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their retention times. A linear relationship is typically observed.

  • Sample Analysis: A solution of (3-Amino-4-isopropoxyphenyl)-methanol is injected into the same HPLC system under identical conditions.

  • logP Calculation: The retention time of the target compound is measured, and its logP value is determined by interpolation from the calibration curve.

3.4.2. Causality and Trustworthiness
  • Why does retention time correlate with logP? In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. More lipophilic (higher logP) compounds will have a stronger affinity for the stationary phase and thus will have longer retention times. [9]* High-Throughput Advantage: This method is significantly faster than the traditional shake-flask method and requires less sample, making it suitable for screening purposes. [10][11]

3.4.3. Visualization: logP Determination by HPLC

logPWorkflow A Inject Standards with Known logP B Record Retention Times (tR) A->B C Generate Calibration Curve (logP vs. tR) B->C F Interpolate logP from Calibration Curve C->F D Inject Target Compound E Measure tR of Target Compound D->E E->F

Caption: Workflow for logP Estimation via HPLC.

Safety and Handling

Aromatic amines and amino alcohols require careful handling due to their potential toxicity. [12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [14]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [14]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep containers tightly closed. [14]

Conclusion

While direct experimental data for (3-Amino-4-isopropoxyphenyl)-methanol remains elusive, this guide provides a robust framework for its physicochemical characterization. By leveraging data from structural analogs, researchers can form reasonable hypotheses about its properties. More importantly, the detailed experimental protocols and the underlying scientific principles presented herein offer a clear path to generating precise, reliable, and verifiable data. The systematic application of these methods will enable a comprehensive understanding of this novel compound, facilitating its application in research and development.

References

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

  • U.S. Patent No. US6524863B1. (2003). High throughput HPLC method for determining Log P values.
  • Valko, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Wilson, Z. E., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • Nippon Nyukazai Co., Ltd. (2018). AMINO ALCOHOL EA Safety Data Sheet. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Scribd. (n.d.). Determination of Pka With NMR. [Link]

  • University of Liverpool Repository. (n.d.). Titrations without the additions: The efficient determination of pKa values using NMR imaging techniques. [Link]

  • Westlab. (2023). Measuring the Melting Point. [Link]

  • University of Basrah. (2021). experiment (1) determination of melting points. [Link]

  • UCSD SSPPS NMR Facility. (2019). Measuring pKa. [Link]

  • DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • IUPAC. (2025). Guidelines for NMR Measurements for Determination of High and Low pKa Values. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PennWest University. (n.d.). Determination of Melting Point. [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Miljøstyrelsen. (n.d.). Selected amines and amino alcohols. [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxyphenol. [Link]

  • ResearchGate. (2025). Solubility of amino acids and diglycine in aqueous–alkanol solutions. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of (3-Amino-4-isopropoxyphenyl)methanol: Solubility, Stability, and Preformulation Strategies

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary (3-Amino-4-isopropoxyphenyl)methanol (CAS: 2113623-83-7) is a highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

(3-Amino-4-isopropoxyphenyl)methanol (CAS: 2113623-83-7) is a highly functionalized aromatic building block increasingly utilized in the synthesis of targeted therapeutics, notably in the development of carbonyl erastin analogs for ferroptosis-mediated cancer therapy (). As a Senior Application Scientist, evaluating the physicochemical boundaries of such intermediates is paramount before advancing them into high-throughput synthesis or preformulation. This guide dissects the structural causality, solubility dynamics, and degradation kinetics of this compound, providing self-validating protocols to ensure scientific integrity during early-stage drug development.

Structural Causality & Physicochemical Profiling

The behavior of (3-Amino-4-isopropoxyphenyl)methanol in solution is governed by the interplay of three distinct functional groups attached to its benzene core:

  • Primary Amine (-NH₂): Acting as both a hydrogen bond donor/acceptor and a weak base (estimated pKa ~4.5–5.0), the amine drives pH-dependent aqueous solubility. However, it also serves as the primary liability for oxidative degradation.

  • Isopropoxy Ether (-O-iPr): This sterically bulky, lipophilic group enhances organic solubility. Crucially, its strong electron-donating nature (via resonance and induction) enriches the electron density of the aromatic ring. This makes the ortho-positioned amine highly susceptible to electrophilic attack and oxidation compared to an unsubstituted aniline.

  • Benzyl Alcohol (-CH₂OH): Positioned meta to the amine, this group provides additional polar surface area (PSA) and hydrogen bonding capacity, aligning the molecule well within the parameters of for oral drug-likeness.

Thermodynamic Solubility Dynamics

Understanding the solubility of this compound requires analyzing its ionization state. At physiological pH (7.4), the compound is un-ionized, relying solely on its hydroxyl and amine groups for aqueous solvation against the hydrophobic bulk of the isopropoxy-benzene core. At acidic pH (< 3.0), protonation of the aniline nitrogen yields a highly soluble ammonium salt.

Quantitative Solubility Profile
Solvent / MediapHEstimated Solubility (mg/mL)Mechanistic Causality
0.1 N HCl (Aqueous) 1.2> 15.0Complete protonation of the primary amine forms a highly soluble salt.
Phosphate Buffer 7.40.5 – 1.0Un-ionized state; solubility relies entirely on H-bonding from -OH and -NH₂.
Methanol / Ethanol N/A> 50.0Strong dipole-dipole interactions and H-bonding alignment with the benzyl alcohol.
Dichloromethane (DCM) N/A> 30.0The lipophilic isopropoxy group heavily favors solvation in halogenated organics.
Hexane / Heptane N/A< 0.1High polarity of the -NH₂ and -OH groups prevents dissolution in non-polar alkanes.
Protocol: Self-Validating Thermodynamic Solubility Screening

To accurately determine thermodynamic solubility, kinetic variables (like supersaturation) must be eliminated.

Step-by-Step Methodology:

  • Aliquot Preparation: Add 50 mg of (3-Amino-4-isopropoxyphenyl)methanol to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the target buffer/solvent. Causality: An excess of solid must remain to guarantee the solution reaches thermodynamic saturation rather than kinetic dissolution.

  • Equilibration: Seal and incubate the vials in a thermoshaker at 37°C ± 0.5°C for 24 hours at 500 RPM.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Filtration can cause compound adsorption to the filter membrane; ultracentrifugation ensures no colloidal particles artificially inflate the UV/LC-MS quantification.

  • Quantification: Dilute the supernatant into the mobile phase and quantify via HPLC-UV against a standard curve.

  • Self-Validation Check (Mass Balance): Lyophilize the remaining solid pellet and weigh it. The sum of the quantified dissolved compound and the recovered solid must equal the initial input mass (≥95% recovery). A failure indicates concurrent degradation during the 24-hour equilibration, invalidating the solubility data.

G Start Compound Aliquot (3-Amino-4-isopropoxyphenyl)methanol Solvent Solvent Addition (Aqueous pH 1-10 / Organics) Start->Solvent Equil Equilibration (Shake-flask, 24h, 37°C) Solvent->Equil Phase Phase Separation (Centrifugation at 10,000g) Equil->Phase Quant Quantification & Mass Balance (HPLC-UV / LC-MS) Phase->Quant Valid Self-Validating Check (Recovery > 95%?) Quant->Valid

Fig 1. Self-validating workflow for thermodynamic solubility with mass balance verification.

Stability, Degradation Kinetics, & Preformulation

Anilines are notoriously prone to oxidation. The presence of the electron-donating isopropoxy group exacerbates this liability, making the molecule highly sensitive to environmental stress. Exposure to light, heat, or transition metals initiates N-oxidation, leading to nitroso intermediates and highly colored azo-dimers.

Accelerated Degradation Profile
Stress ConditionDurationPrimary Degradation PathwayMitigation / Formulation Strategy
40°C / 75% RH (Open) 6 MonthsN-Oxidation (Aniline) leading to azo-dimersInert gas backfilling (Argon/N₂); opaque packaging.
0.1 N HCl (60°C) 7 DaysEther cleavage / DehydrationBuffer aqueous formulations to pH > 4.0.
0.1 N NaOH (60°C) 7 DaysMinimal degradationN/A (Compound is base-stable).
Photolysis (1.2M lux hrs) ~1 WeekRadical oxidation / PolymerizationStrict use of amber glass and UV-blocking coatings.
Oxidative (3% H₂O₂) 24 HoursRapid oxidation to benzaldehyde / nitrosoAddition of antioxidant excipients (e.g., BHT, Ascorbic Acid).
Protocol: ICH-Compliant Accelerated Stability Testing

To predict the long-term shelf life of the compound, stress testing must be conducted in accordance with the .

Step-by-Step Methodology:

  • Sample Preparation: Distribute 10 mg aliquots into clear glass vials (for photostability) and amber glass vials (for thermal/humidity testing). Leave half the vials uncapped to evaluate ambient humidity effects.

  • Environmental Exposure: Place the amber vials in a controlled environmental chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH). Place clear vials in a photostability chamber. Causality: Elevated heat and humidity accelerate kinetic degradation pathways, allowing for Arrhenius-based shelf-life predictions.

  • Sampling Intervals: Pull samples at Day 0, Day 7, Month 1, Month 3, and Month 6.

  • Orthogonal Analysis: Reconstitute the samples in a quenching solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and analyze via LC-MS.

  • Self-Validation Check (Orthogonal Mass Balance): Because polymeric degradation products (e.g., complex azo-tars) may not elute from the column or may lack distinct UV chromophores, peak-area normalization is scientifically invalid. The system is validated by running a mass balance against an external standard curve; if the remaining parent compound + quantified degradants < 98% of the initial Day 0 concentration, it proves the formation of insoluble oligomers, prompting immediate method redevelopment.

G Parent (3-Amino-4-isopropoxyphenyl)methanol Deg1 N-Oxidation / Azo-Dimerization (Aniline Reactive Center) Parent->Deg1 O2, Light, Heat Deg2 Aldehyde Formation (Benzyl Alcohol Oxidation) Parent->Deg2 Transition Metals, O2 Deg3 Dealkylation / Cleavage (Acidic Hydrolysis) Parent->Deg3 Strong Acid (pH < 2)

Fig 2. Primary and secondary degradation pathways under environmental and chemical stress.

Conclusion

(3-Amino-4-isopropoxyphenyl)methanol is a highly versatile but chemically sensitive building block. While its solubility profile is highly favorable for both aqueous (at low pH) and organic environments, its stability is heavily compromised by the electron-rich aniline core. Successful utilization of this compound in drug synthesis or formulation requires rigorous adherence to self-validating mass balance protocols, inert manufacturing environments, and proactive antioxidant strategies.

References

  • Carbonyl erastin analogs and their use Source: United States Patent Application US20160332974A1 URL
  • Lead- and drug-like compounds: the rule-of-five revolution Source: Drug Discovery Today: Technologies URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Exploratory

Novel Aminophenol Derivatives: A Comprehensive Guide to Rational Synthesis, Mechanistic Pathways, and High-Throughput Biological Screening

Executive Summary Aminophenol derivatives represent a privileged class of pharmacophores in modern medicinal chemistry. Featuring both a nucleophilic amino group and a hydroxyl group on an aromatic ring, the aminophenol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminophenol derivatives represent a privileged class of pharmacophores in modern medicinal chemistry. Featuring both a nucleophilic amino group and a hydroxyl group on an aromatic ring, the aminophenol scaffold offers a versatile foundation for generating diverse chemical libraries. Recent advancements have demonstrated that strategic functionalization of ortho-, meta-, and para-aminophenols yields compounds with potent antioxidant, antimicrobial, analgesic, and antidiabetic properties.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical rational design and bench-level execution. This guide details the causality behind synthetic choices, provides self-validating experimental protocols, and outlines high-throughput biological screening workflows necessary for lead optimization.

Rational Design & Structural Dynamics

The biological efficacy of aminophenol derivatives is heavily dictated by positional isomerism and the nature of the introduced functional groups.

  • Schiff Bases (Azomethine Linkage): The condensation of aminophenols with aromatic aldehydes forms an azomethine (-C=N-) linkage. This structural motif is critical for biological activity, as the nitrogen lone pair participates in hydrogen bonding with target proteins and acts as a potent chelator for metal ions. Furthermore, DNA interaction studies reveal that these derivatives can intercalate into the DNA double helix, exhibiting hyperchromic or hypochromic shifts indicative of anticancer potential [1].

  • Benzamides (Amide Bond Formation): Acylation of p-aminophenol yields benzamide derivatives. The amide bond provides superior metabolic stability compared to esters. Bulky benzoyl substituents are rationally designed to fit into the hydrophobic active sites of cyclooxygenase (COX-1 and COX-2) enzymes, thereby exerting significant analgesic and anti-inflammatory effects [2].

  • Stereochemical Considerations: Advanced NMR characterization of highly substituted o-aminophenol derivatives often reveals unusual doublet signals in the proton spectra. This is attributed to atropisomerism —hindered rotation around single bonds—which can significantly influence the receptor-binding kinetics of the drug candidate [3].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of aminophenol derivatives requires strict control over reaction conditions to ensure chemoselectivity. The amino group is generally more nucleophilic than the phenolic hydroxyl group; however, without precise thermal and catalytic control, competing side reactions (e.g., O-acylation or over-oxidation) will degrade the yield.

SynthesisMechanisms A Aminophenol Scaffold (o-, m-, p- isomers) B Acid-Catalyzed Condensation (Glacial Acetic Acid, EtOH, Δ) A->B + Aldehydes C Base-Catalyzed Acylation (Pyridine/TEA, 0-5°C) A->C + Acyl Chlorides D Schiff Base Derivatives (-C=N- Azomethine Linkage) B->D - H2O E Benzamide Derivatives (-NH-C=O- Amide Bond) C->E - HCl F Purification & Validation (Recrystallization, NMR, IR, MS) D->F E->F

Figure 1: Mechanistic pathways for synthesizing Schiff base and benzamide aminophenol derivatives.

Protocol 3.1: Acid-Catalyzed Condensation (Schiff Bases)

Causality: A catalytic amount of weak acid (glacial acetic acid) is employed to protonate the carbonyl oxygen of the aldehyde, rendering the carbon highly electrophilic. If the pH is too low, the primary amine will protonate into an unreactive ammonium salt.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected aminophenol (e.g., 4-aminophenol) in 20 mL of absolute ethanol.

  • Activation: Add 1.0 mmol of the target benzaldehyde derivative. Introduce 2–3 drops of glacial acetic acid as the catalyst.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 70–80 °C. Monitor the reaction continuously via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The reaction is deemed complete when the UV-active starting amine spot disappears, replaced by a lower-Rf, highly conjugated product spot (typically 2–4 hours).

  • Isolation: Cool the mixture to 0 °C in an ice bath to induce precipitation. Filter the crude solid under a vacuum and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol to yield the pure azomethine derivative. Verify the structure via FT-IR (look for the strong ν(C=N) band at ~1590–1613 cm⁻¹) [4].

Protocol 3.2: Chemoselective N-Acylation (Benzamides)

Causality: To prevent O-acylation at the phenolic hydroxyl group, the reaction must be kept at low temperatures (0–5 °C) using a mild organic base (pyridine or triethylamine) to scavenge the generated HCl and kinetically favor the N-acylation pathway.

  • Preparation: Dissolve 1.0 mmol of p-aminophenol in 15 mL of anhydrous dichloromethane (DCM) containing 1.2 mmol of triethylamine (TEA).

  • Addition: Cool the flask to 0 °C. Slowly add 1.1 mmol of the substituted benzoyl chloride dropwise over 15 minutes to prevent exothermic runaway.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup & Validation: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted TEA and amine), saturated NaHCO₃ (to neutralize residual acid), and brine. Self-Validation: This sequential washing ensures that hydrolytic degradation of the newly formed amide bond does not occur during solvent evaporation.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Biological Screening & Triage Workflows

Once the chemical library is synthesized and validated, a tiered screening approach is utilized to identify lead compounds.

ScreeningWorkflow Lib Synthesized Compound Library InVitro In Vitro Screening (MTT Assay, MIC, Antioxidant) Lib->InVitro InSilico In Silico Docking (Targeting COX-1/2, DNA) Lib->InSilico Decision Hit Triage (IC50 < 50 µg/mL or High Affinity) InVitro->Decision Efficacy Data InSilico->Decision Binding Data InVivo In Vivo / Ex Vivo Models (Analgesic, Anti-inflammatory) Decision->InVivo Promising Hits Lead Lead Candidate Selection InVivo->Lead Validated In Vivo

Figure 2: High-throughput biological screening and hit-to-lead triage workflow.

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay measures cellular metabolic activity. Viable cells possess active mitochondrial succinate dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

  • Cell Seeding: Seed the target cancer cell lines (e.g., KB, HepG2, MCF7) in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the aminophenol derivatives (e.g., 10–100 µg/mL) dissolved in 0.1% DMSO. Self-Validation: Always include a vehicle control (0.1% DMSO) to baseline solvent toxicity and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to lyse the cells and fully dissolve the hydrophobic formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values via non-linear regression analysis.

Protocol 4.2: Antimicrobial Susceptibility (Agar Well Diffusion)
  • Inoculation: Swab standardized microbial suspensions (e.g., S. aureus, E. coli) onto Mueller-Hinton agar plates.

  • Well Preparation: Punch 6 mm wells into the agar using a sterile cork borer.

  • Application: Introduce 50 µL of the synthesized compounds (at specific concentrations) into the wells.

  • Incubation & Measurement: Incubate at 37 °C for 24 hours. Measure the zones of inhibition (in mm) using a calibrated caliper. Determine the Minimum Inhibitory Concentration (MIC) via broth microdilution for compounds exhibiting zones > 10 mm.

Quantitative Data Summaries

To facilitate rapid comparison of structural modifications against biological efficacy, the following tables summarize validated metrics from recent literature.

Table 1: Biological Efficacy and Pharmacological Profiling of Aminophenol Derivatives

Compound ClassIsomer ScaffoldPrimary Biological ActivityKey Performance MetricReference
Schiff Bases 4-AminophenolAntidiabetic / Antimicrobialα-amylase inhibition: 93.2%Rafique et al. [1]
Benzamides p-AminophenolAnalgesic / Anti-inflammatoryCOX-2 Binding Affinity: -8.4 kcal/molDas et al. [2]
Substituted Phenols o-AminophenolAntioxidant / CytotoxicAntioxidant EC₅₀: 4.00 – 11.25 µg/mLNguyen et al. [3]

Table 2: Antimicrobial and Cytotoxicity Metrics

Derivative TypeTarget Strain / Cell LineMIC / IC₅₀ ValueMechanistic Note
o-Aminophenol (Compound 6i)HepG2 Cell LineIC₅₀ = 29.46 µg/mLModerate cytotoxicity; atropisomer formation observed.
p-Aminophenol Schiff BaseS. aureus (ATCC 6538)MIC = 62.5 µg/mLMembrane disruption via azomethine linkage.
p-Aminophenol Benzamide (P-2)In vivo Rat Paw Edema82.11% inhibitionSignificant in vivo analgesic efficacy at 60 min.

References

  • Rafique, B., Kalsoom, S., Sajini, A. A., Ismail, H., & Iqbal, M. (2022). "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach." Molecules. Available at:[Link]

  • Das, A. K., et al. (2024). "Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach." ChemistrySelect. Available at:[Link]

  • Nguyen, D. V., Tran, L. D., Vu, P. U. N., & Van Meervelt, L. (2025). "Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives." Current Organic Synthesis. Available at:[Link]

  • Mukhtar, M. S., Pindiga, N. Y., Magaji, B., Nnamani, J. O., & Saddam, M. M. (2020). "Synthesis, Characterization and Antibacterial Screening of Schiff Base and It's Metal (II) Complexes Derived from 3-Aminophenol and Salicylaldehyde." Journal of Materials Science Research and Reviews. Available at:[Link]

Foundational

In Silico Bioactivity Prediction of (3-Amino-4-isopropoxyphenyl)-methanol: A Computational Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound (3-Amino-4-isopropoxyphenyl)-methanol (Molecular Formula: C₁₀H₁₅NO₂) presents a highly versatile scaffold for targeted drug discovery. Structurally, it features an electron-rich central benzene ring substituted with three distinct functional moieties: a primary amine (-NH₂), an isopropoxy ether (-O-CH(CH₃)₂), and a hydroxymethyl group (-CH₂OH).

From a structural biology perspective, this molecule is an ideal candidate for kinase inhibition. The primary aniline moiety acts as a potent bidentate hydrogen bond donor/acceptor, a classic motif for anchoring into the ATP-binding hinge region of kinases. Concurrently, the bulky, lipophilic isopropoxy group provides excellent shape complementarity for adjacent hydrophobic selectivity pockets (e.g., the gatekeeper pocket), while the flexible methanol arm can project into solvent-exposed channels to improve solubility.

This whitepaper details a robust, self-validating in silico pipeline to predict the bioactivity, pharmacokinetics, and target-binding kinetics of this specific compound. We move beyond static predictions by integrating quantum mechanical preparation, empirical docking, and kinetic validation via molecular dynamics.

Phase 1: Physicochemical & ADMET Profiling

Before investing computational resources into complex molecular dynamics, a compound must prove it can survive the physiological environment. According to the principles of computational pharmacokinetics, early elimination of compounds with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles prevents downstream attrition. We utilize SwissADME [1], an authoritative predictive model, to evaluate the drug-likeness of (3-Amino-4-isopropoxyphenyl)-methanol.

Causality in ADMET Evaluation

The presence of a primary aniline group raises immediate toxicological flags (e.g., potential Ames test positivity due to CYP450-mediated oxidation into reactive hydroxylamines). However, the steric hindrance provided by the ortho-isopropoxy group significantly restricts enzymatic access to the amine, potentially mitigating this toxicity. We calculate topological polar surface area (TPSA) and partition coefficients (LogP) to ensure the molecule can penetrate cellular membranes without becoming trapped in lipid bilayers.

Predicted Quantitative Data

Table 1: In Silico Physicochemical and ADMET Profile of (3-Amino-4-isopropoxyphenyl)-methanol

PropertyPredicted ValuePharmacological Significance
Molecular Weight 181.23 g/mol Optimal (<500 Da); ensures high ligand efficiency.
Consensus LogP 1.95Ideal lipophilicity for oral absorption and membrane permeability.
H-Bond Donors 3 (-NH₂, -OH)Strong target anchoring; complies with Lipinski's Rule of 5 (≤5).
H-Bond Acceptors 3 (N, O, O)Favorable for kinase hinge binding; complies with Lipinski (≤10).
TPSA 55.43 ŲExcellent for intestinal absorption; potential for BBB permeation.
Rotatable Bonds 4Low entropic penalty upon target binding.
Lipinski Violations 0High probability of oral bioavailability.

Phase 2: Quantum Mechanical Ligand Preparation

Standard empirical charge assignment (e.g., Gasteiger charges) fails to accurately capture the electron-withdrawing and donating resonance effects between the ortho-isopropoxy oxygen and the aniline nitrogen. To ensure absolute trustworthiness in our docking models, we must derive electrostatic potential (ESP) charges using Density Functional Theory (DFT).

Protocol 1: Ligand Preparation Workflow
  • SMILES Generation: Define the molecule as CC(C)Oc1ccc(CO)cc1N.

  • 3D Conformer Generation: Utilize RDKit with the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm to generate the lowest-energy 3D conformer.

  • Quantum Optimization: Submit the 3D structure to a DFT calculation using the B3LYP functional and 6-31G* basis set.

  • Charge Assignment: Extract the ESP charges and map them onto the ligand topology, ensuring the nucleophilic character of the aniline nitrogen is accurately represented for hydrogen bonding.

Phase 3: High-Throughput Virtual Screening & Docking

To identify the bioactivity of the compound, we map its pharmacophore features against known therapeutic targets. We employ AutoDock Vina [2], which utilizes an advanced empirical scoring function and multithreading to rapidly and accurately predict binding conformations.

Protocol 2: Molecular Docking
  • Target Selection & Preparation: Select a relevant kinase target (e.g., EGFR kinase domain). Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges to the receptor.

  • Grid Box Definition: Center a 20×20×20 Å grid box directly over the ATP-binding pocket (hinge region).

  • Execution: Run AutoDock Vina with an exhaustiveness setting of 16 to ensure deep conformational sampling of the isopropoxy and methanol rotatable bonds.

  • Validation: Extract the top-ranked pose (lowest binding free energy, typically ≤ -7.5 kcal/mol for this scaffold size) and verify that the aniline -NH₂ forms a hydrogen bond with the backbone carbonyl of the kinase hinge (e.g., Met793 in EGFR).

Pharmacophore NH2 Amino Group (-NH2) H-Bond Donor/Acceptor Hinge Kinase Hinge Region (e.g., Met/Leu backbone) NH2->Hinge Primary Anchor Iso Isopropoxy Group Steric/Hydrophobic Pocket Hydrophobic Selectivity Pocket Iso->Pocket Shape Complementarity OH Methanol Group (-CH2OH) H-Bond Donor/Acceptor Solvent Solvent-Exposed Channel OH->Solvent Solvation/H-Bonding

Figure 1: Predicted pharmacophore mapping of the compound's functional groups to a kinase binding site.

Phase 4: Molecular Dynamics & Free Energy Perturbation

Molecular docking provides a static snapshot in a vacuum. Biological systems are dynamic and aqueous. To validate the docking pose, we must prove that the ligand-receptor complex remains kinetically stable over time. We utilize GROMACS [3], a high-performance molecular dynamics engine, to simulate the complex in a solvated environment, followed by MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to derive the true thermodynamic binding free energy.

Causality in Trajectory Analysis

If the isopropoxy group is too bulky for the target's selectivity pocket, steric clashes will force the ligand to unbind during the simulation. By monitoring the Root Mean Square Deviation (RMSD) of the ligand over 100 nanoseconds, we create a self-validating system: a plateaued RMSD (< 2.0 Å variance) mathematically proves stable bioactivity.

Protocol 3: MD Simulation & MM-GBSA Validation
  • Topology Generation: Parameterize the protein using the AMBER99SB-ILDN force field and the ligand using the General Amber Force Field (GAFF).

  • Solvation & Ionization: Place the complex in a dodecahedral box, solvate with the TIP3P water model, and neutralize the system by adding Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run a steepest-descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm to resolve steric clashes.

  • Equilibration:

    • Conduct a 100 ps NVT (constant Number of particles, Volume, and Temperature) simulation at 300 K using the V-rescale thermostat.

    • Conduct a 100 ps NPT (constant Pressure) simulation at 1 bar using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • Thermodynamic Calculation: Extract snapshots every 10 ps from the final 20 ns of the trajectory. Use the gmx_MMPBSA tool to calculate the binding free energy, factoring in van der Waals, electrostatic, and polar solvation energies.

InSilicoWorkflow Ligand Ligand Prep & DFT (3-Amino-4-isopropoxyphenyl)-methanol ADMET ADMET Profiling (SwissADME) Ligand->ADMET SMILES Docking Molecular Docking (AutoDock Vina) Ligand->Docking 3D Conformer ADMET->Docking Filter Pass MD Molecular Dynamics (GROMACS) Docking->MD Top Poses Analysis MM-GBSA & Trajectory Analysis MD->Analysis 100ns Trajectory

Figure 2: End-to-end computational pipeline for bioactivity prediction and kinetic validation.

Conclusion

The in silico evaluation of (3-Amino-4-isopropoxyphenyl)-methanol reveals a highly promising, drug-like scaffold. Its zero Lipinski violations, favorable TPSA, and distinct pharmacophore features (aniline hinge-binder, isopropoxy steric anchor, methanol solvent-interactor) make it a prime candidate for targeted kinase inhibition. By rigorously applying quantum mechanical preparation, empirical docking, and kinetic molecular dynamics, researchers can confidently transition this molecule from a computational hypothesis into in vitro enzymatic assay validation.

References

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link][1]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link][2]

  • Title: GROMACS: fast, flexible, and free Source: Journal of Computational Chemistry URL: [Link][3]

Sources

Exploratory

The 3-Amino-4-isopropoxyphenyl Scaffold: Structural Analogs, Physicochemical Properties, and Applications in Targeted Therapeutics

Abstract The rational design of small-molecule therapeutics relies heavily on privileged structural motifs that can navigate complex biological interfaces. The 3-amino-4-isopropoxyphenyl scaffold—and its primary benzylic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The rational design of small-molecule therapeutics relies heavily on privileged structural motifs that can navigate complex biological interfaces. The 3-amino-4-isopropoxyphenyl scaffold—and its primary benzylic alcohol derivative, (3-Amino-4-isopropoxyphenyl)-methanol (CAS: 2113623-83-7)—has emerged as a highly versatile pharmacophore. This technical whitepaper explores the structural rationale behind this motif, profiles its physicochemical properties, details its mechanistic applications in oncology and immunology, and provides a self-validating synthetic methodology for its preparation.

Structural Biology & Pharmacophore Rationale

The unique pharmacological utility of the 3-amino-4-isopropoxyphenyl moiety stems from the synergistic electronic and steric effects of its substituents.

  • The Isopropoxy Group (C4): The isopropyl ether provides a sterically demanding, lipophilic "wedge." In biological systems, this moiety is highly effective at occupying deep hydrophobic pockets, such as the Phe107 allosteric site in pro-matrix metalloproteinases.

  • The Ortho-Amino Group (C3): Acting as a critical hydrogen bond donor and acceptor, the primary amine is conformationally restricted by the adjacent bulky isopropoxy group. This steric clash locks the amine into a predictable vector, reducing the entropic penalty upon target binding.

  • The Benzylic Handle (C1): In the core intermediate, (3-Amino-4-isopropoxyphenyl)-methanol, the benzylic alcohol serves as a synthetic pivot point. It can be oxidized to a carboxylic acid for amide coupling, converted to a sulfonamide, or utilized directly as a hydrogen-bonding participant in the active site.

Physicochemical Properties & Analog Profiling

Structural analogs of the 3-amino-4-isopropoxyphenyl scaffold exhibit distinct physicochemical profiles depending on the C1 functionalization. Table 1 summarizes the quantitative data and target applications for key derivatives.

Table 1: Physicochemical Profiling of Key 3-Amino-4-isopropoxyphenyl Analogs

Compound NameCore Modification (C1)Primary Target / ApplicationCLogP (Est.)H-Bond Donors / Acceptors
(3-Amino-4-isopropoxyphenyl)-methanol Benzylic AlcoholSynthetic Intermediate1.23 / 3
3-Amino-4-isopropoxy-benzenesulfonamide SulfonamideproMMP9 Allosteric Inhibitor0.84 / 4
1-(3-Amino-4-isopropoxyphenyl)-2-(piperazin-1-yl)ethanone Piperazine KetoneGPX4 (Ferroptosis Inducer)2.41 / 5
N-(4-Dimethylaminophenyl)-3-amino-4-isopropoxy-benzamide Aryl AmideHCV Replication Inhibitor3.52 / 4

Mechanistic Applications in Drug Discovery

Allosteric Processing Inhibition of proMMP9

Matrix metalloproteinase-9 (MMP9) is secreted as an inactive zymogen (proMMP9). Traditional active-site MMP inhibitors have failed in clinical trials due to a lack of selectivity, leading to severe musculoskeletal toxicity. Analogs such as 3-amino-4-isopropoxy-benzenesulfonamide bypass this issue by acting as allosteric processing inhibitors (). The isopropoxy group anchors the molecule into the Phe107 pocket of the zymogen, stabilizing a conformation that prevents proteolytic cleavage and subsequent activation.

Pathway proMMP9 proMMP9 (Zymogen) Complex Allosteric Complex (Inactive) proMMP9->Complex Conformational Lock ActiveMMP9 Active MMP9 proMMP9->ActiveMMP9 Proteolytic Cleavage Inhibitor 3-Amino-4-isopropoxy Analog Inhibitor->proMMP9 Binds Phe107 Pocket Complex->ActiveMMP9 Blocks Activation ECM ECM Degradation ActiveMMP9->ECM Catalysis

Figure 1: Mechanism of proMMP9 allosteric inhibition by 3-amino-4-isopropoxy analogs.

Induction of Ferroptosis via Erastin Analogs

Ferroptosis is an iron-dependent, non-apoptotic form of cell death driven by lipid peroxidation. Carbonyl erastin analogs containing the 3-amino-4-isopropoxyphenyl moiety have been identified as potent inducers of ferroptosis, specifically targeting RAS-mutant cancer cells (). The electron-rich nature of the ortho-aminophenol ether enhances the molecule's ability to interact with and inhibit Glutathione Peroxidase 4 (GPX4), leading to a lethal accumulation of reactive lipid species.

Synthetic Methodologies & Self-Validating Protocols

To ensure high scientific integrity, the synthesis of (3-Amino-4-isopropoxyphenyl)-methanol is designed as a two-step, self-validating convergent workflow starting from commercially available 4-hydroxy-3-nitrobenzaldehyde.

Workflow SM 4-Hydroxy-3-nitrobenzaldehyde Step1 Alkylation (2-bromopropane, K2CO3) SM->Step1 Int1 4-Isopropoxy-3-nitrobenzaldehyde Step1->Int1 Step2 Tandem Reduction (NaBH4, NiCl2, MeOH) Int1->Step2 Product (3-Amino-4-isopropoxyphenyl)-methanol Step2->Product

Figure 2: Two-step convergent synthetic workflow for (3-Amino-4-isopropoxyphenyl)-methanol.

Protocol 1: Williamson Ether Synthesis (Alkylation)

Objective: Regioselective installation of the isopropoxy group.

  • Reagents: 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq), 2-bromopropane (1.5 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Causality of Design: Potassium carbonate (K₂CO₃) is selected as a mild base. The phenolic proton is highly acidic (pKa ~7.2) due to the electron-withdrawing ortho-nitro and para-aldehyde groups. K₂CO₃ efficiently deprotonates the phenol without being strong enough to induce a base-catalyzed Cannizzaro reaction on the aldehyde.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (phenoxide in basic media) will remain near the baseline, while the successful formation of 4-isopropoxy-3-nitrobenzaldehyde will appear as a distinct, UV-active yellow spot at Rf ~0.6.

Protocol 2: Tandem Nitro/Aldehyde Reduction

Objective: Simultaneous reduction of the nitro group to a primary amine and the aldehyde to a benzylic alcohol.

  • Reagents: 4-Isopropoxy-3-nitrobenzaldehyde (1.0 eq), NiCl₂·6H₂O (0.5 eq), NaBH₄ (4.0 eq), Methanol (0°C to RT).

  • Causality of Design: This is a highly efficient tandem reaction. The addition of NaBH₄ to NiCl₂ generates nickel boride (Ni₂B) in situ. This forms a highly active, black catalytic surface that facilitates the reduction of the nitro group by excess NaBH₄. Concurrently, the borohydride anion directly reduces the aldehyde to the benzylic alcohol.

  • Self-Validating Checkpoint: The reaction mixture will visually transition from a clear yellow solution to a black suspension (confirming Ni₂B formation). Post-workup TLC will show the disappearance of the Rf 0.6 spot and the emergence of a highly polar spot at Rf ~0.2. Spraying the TLC plate with ninhydrin will yield a purple stain, definitively validating the presence of the newly formed primary amine.

References

  • United States Patent US8798939B2. "Methods for designing, selecting and/or optimizing allosteric processing inhibitors for matrix metalloproteinases".
  • United States Patent Application US20160332974A1. "Carbonyl erastin analogs and their use".
Foundational

Quantum chemical calculations for (3-Amino-4-isopropoxyphenyl)-methanol

An In-Depth Technical Guide to the Quantum Chemical Profiling of (3-Amino-4-isopropoxyphenyl)-methanol Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantum Chemical Profiling of (3-Amino-4-isopropoxyphenyl)-methanol

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the precise electronic and structural properties of intermediate building blocks. (3-Amino-4-isopropoxyphenyl)-methanol (CAS: 2113623-83-7)[1] is a highly versatile pharmacophore featuring a benzyl alcohol core substituted with an electron-donating amino group and a lipophilic, sterically demanding isopropoxy group.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating computational methodology using Density Functional Theory (DFT). By mapping the quantum mechanical behavior of this molecule, we can predict its reactivity, spectroscopic signatures, and non-covalent interaction potential with biological targets.

Pharmacochemical Context & Structural Nuances

Before initiating quantum chemical calculations, one must analyze the causality behind the molecule's behavior. The structure of (3-Amino-4-isopropoxyphenyl)-methanol dictates specific computational challenges:

  • Ortho-Substituent Effects: The 3-amino (-NH₂) and 4-isopropoxy (-O-CH(CH₃)₂) groups are positioned ortho to each other. This proximity creates a high probability of intramolecular hydrogen bonding between the amino protons and the ether oxygen.

  • Conformational Flexibility: The molecule contains three highly flexible rotors: the hydroxymethyl group at C1, the amino group at C3, and the isopropoxy group at C4.

  • Electronic Push-Pull: Both the amino and isopropoxy groups are strongly electron-donating via resonance, significantly altering the electron density of the aromatic ring and the acidity/basicity of the molecule.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity, every computational workflow must be a self-validating system. We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[2].

Causality of Method Selection: The B3LYP functional mitigates the self-interaction error inherent in pure density functionals, providing excellent thermochemical accuracy[3]. The triple-zeta basis set (6-311) offers radial flexibility. The inclusion of diffuse functions (++) is non-negotiable here, as the lone pairs on the oxygen and nitrogen atoms extend far from the nucleus. Polarization functions (d,p) allow for orbital distortion, which is critical for accurately modeling the intramolecular hydrogen bond networks.

Step-by-Step Workflow

Phase 1: Conformational Sampling

  • 2D to 3D Conversion: Generate the initial 3D geometry of (3-Amino-4-isopropoxyphenyl)-methanol.

  • Molecular Mechanics (MM) Search: Execute a Monte Carlo multiple-minimum conformational search using the OPLS4 or MMFF94 force field.

    • Causality: DFT is too computationally expensive to explore the entire potential energy surface (PES). MM rapidly identifies the lowest-energy conformers by rotating the C1-C(α), C3-N, and C4-O bonds.

Phase 2: High-Level Quantum Mechanical Optimization 3. DFT Geometry Optimization: Submit the lowest-energy MM conformers to DFT optimization at the B3LYP/6-311++G(d,p) level in the gas phase. 4. Self-Validation via Hessian Calculation (Critical Step): Perform a harmonic vibrational frequency calculation on the optimized geometry[4].

  • Validation Protocol: The system is validated only if zero imaginary (negative) frequencies are observed. An imaginary frequency indicates the geometry is trapped in a transition state (saddle point) rather than a true local minimum. If an imaginary frequency is found, the geometry must be distorted along the normal mode of that frequency and re-optimized.

Phase 3: Environmental Simulation 5. Solvent Modeling: Biological systems and synthetic reactions do not occur in a vacuum. Apply the Polarizable Continuum Model (PCM) using water or methanol as the solvent[5].

  • Causality: The PCM model places the solute in a cavity within a continuous dielectric medium, stabilizing polarized states and altering the conformational preference of the hydroxymethyl and amino groups.

    G Start Input: 2D Structure (3-Amino-4-isopropoxyphenyl)-methanol ConfSearch Conformational Search (Molecular Mechanics / OPLS4) Start->ConfSearch Opt Geometry Optimization (DFT B3LYP/6-311++G(d,p)) ConfSearch->Opt Lowest Energy Conformers Freq Frequency Calculation (Self-Validation Check) Opt->Freq Check Imaginary Frequencies = 0? Freq->Check Check->Opt No (Re-optimize) Solvent Solvent Modeling (PCM / SMD) Check->Solvent Yes (True Minimum) Props Property Extraction (MEP, FMO, GIAO-NMR) Solvent->Props

    Caption: DFT Computational Workflow demonstrating the self-validating frequency check protocol.

Pharmacochemical Property Extraction

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule[3].

  • HOMO Localization: In (3-Amino-4-isopropoxyphenyl)-methanol, the HOMO is predominantly localized over the electron-rich aromatic ring and the amino nitrogen, indicating the primary sites for electrophilic attack (e.g., in synthetic derivatization).

  • HOMO-LUMO Gap (ΔE): A smaller gap indicates higher chemical reactivity and lower kinetic stability. This metric is crucial for determining the shelf-life and metabolic stability of the compound.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visual representation of charge distribution, essential for predicting drug-receptor binding[3].

  • Nucleophilic Regions (Red/Negative): Centered around the oxygen atoms of the hydroxymethyl and isopropoxy groups, and the nitrogen of the amino group. These act as hydrogen bond acceptors.

  • Electrophilic Regions (Blue/Positive): Localized around the protons of the -OH and -NH₂ groups, acting as hydrogen bond donors.

Spectroscopic Predictions (GIAO-NMR)

To assist synthetic chemists in verifying the synthesized compound, we predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method[6].

  • Causality: The GIAO method ensures gauge invariance, meaning the calculated magnetic shielding tensors are independent of the origin of the coordinate system. When referenced to Tetramethylsilane (TMS) computed at the exact same level of theory, GIAO provides highly accurate chemical shifts that directly correlate with experimental spectra.

G cluster_0 Quantum Chemical Profiling OptGeom Validated Global Minimum Geometry FMO Frontier Molecular Orbitals (HOMO / LUMO) OptGeom->FMO MEP Molecular Electrostatic Potential (Charge Distribution) OptGeom->MEP GIAO GIAO Method (Magnetic Shielding Tensors) OptGeom->GIAO Reactivity Chemical Reactivity & Kinetic Stability FMO->Reactivity Binding Non-Covalent Interactions & Receptor Binding MEP->Binding Spectra In Silico NMR Spectra (1H & 13C Validation) GIAO->Spectra DrugDesign Rational Drug Design & Lead Optimization Reactivity->DrugDesign Binding->DrugDesign Spectra->DrugDesign

Caption: Pharmacochemical property mapping from optimized geometry to drug design insights.

Quantitative Data Summarization

To standardize the reporting of these quantum chemical calculations, the data must be structured systematically. Below are the required data frameworks for documenting the computational outputs.

Table 1: Computational Parameters Setup

Parameter CategorySelected MethodologyScientific Justification
Functional B3LYPBalances computational cost with high thermochemical accuracy[3].
Basis Set 6-311++G(d,p)Diffuse functions (++) capture lone pair electron density; polarization (d,p) models H-bonds[2].
Solvation Model PCM (Water/Methanol)Simulates dielectric screening effects present in biological/synthetic environments[5].
NMR Formalism GIAOEnsures gauge-invariant magnetic shielding tensors for accurate chemical shifts[6].
Frequency Scaling ~0.9668Corrects for the harmonic approximation overestimation in IR spectra[4].

Table 2: Target Quantum Chemical Descriptors (Note: Values represent the required output format for the optimized global minimum)

DescriptorSymbolUnitPharmacochemical Significance
HOMO Energy EHOMO​ eVElectron-donating capacity; susceptibility to electrophiles.
LUMO Energy ELUMO​ eVElectron-accepting capacity; susceptibility to nucleophiles.
Energy Gap ΔE eVKinetic stability and chemical hardness/softness.
Dipole Moment μ Debye (D)Overall molecular polarity; influences solubility and receptor fit.
Zero-Point Energy ZPEkcal/molBaseline thermodynamic stability correction.
Max Negative Potential Vmin​ kcal/molStrongest hydrogen bond acceptor site (likely the isopropoxy oxygen).

Conclusion

The application of Density Functional Theory to (3-Amino-4-isopropoxyphenyl)-methanol transforms a static 2D chemical structure into a dynamic, predictive 3D model. By strictly adhering to a self-validating protocol—ensuring zero imaginary frequencies and applying appropriate solvent models—researchers can confidently utilize the resulting FMO, MEP, and GIAO-NMR data to accelerate rational drug design and optimize synthetic pathways.

References

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC (nih.gov). Available at:[Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at:[Link]

  • Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PMC (nih.gov). Available at:[Link]

  • Insight into the solvent effect: A density functional theory study of cisplatin hydrolysis. The Journal of Chemical Physics. Available at:[Link]

  • Molecular modeling of 2-chloro-5-nitrotoluene by quantum chemical calculation for pharmaceutical application. JOCPR. Available at: [Link]

Sources

Exploratory

Preliminary biological evaluation of (3-Amino-4-isopropoxyphenyl)-methanol

An In-Depth Technical Guide to the Preliminary Biological Evaluation of (3-Amino-4-isopropoxyphenyl)-methanol This guide provides a comprehensive framework for the preliminary biological evaluation of the novel chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Biological Evaluation of (3-Amino-4-isopropoxyphenyl)-methanol

This guide provides a comprehensive framework for the preliminary biological evaluation of the novel chemical entity, (3-Amino-4-isopropoxyphenyl)-methanol. The methodologies detailed herein are designed to establish a foundational understanding of the compound's bioactivity, safety profile, and therapeutic potential, thereby guiding subsequent stages of drug discovery and development.

Introduction: Unveiling the Potential of a Novel Scaffold

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is a meticulous process, with preliminary biological evaluation serving as the critical first gatekeeper.[1][2] (3-Amino-4-isopropoxyphenyl)-methanol, with its unique structural motifs, presents a compelling case for investigation. The presence of an aminophenol core suggests potential for antioxidant and anti-inflammatory activities, while the isopropoxy group may influence its pharmacokinetic properties. A systematic and robust in vitro and in silico evaluation is paramount to ascertain its therapeutic promise and identify potential liabilities early in the development pipeline.[3][4][5]

This guide will delineate a logical, multi-tiered approach to the initial biological screening of this compound, encompassing in silico predictions, in vitro cytotoxicity, target-based functional assays, and preliminary safety pharmacology.

The Virtual First Pass: In Silico ADMET Profiling

Before committing to resource-intensive wet lab experiments, an in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an indispensable step.[6][7] This computational screening provides early insights into the potential "drug-likeness" of (3-Amino-4-isopropoxyphenyl)-methanol, helping to anticipate its behavior in a biological system and guide subsequent experimental designs.[8][9]

Key In Silico ADMET Parameters and Their Significance
ParameterSignificanceDesired Range/Prediction
Molecular Weight Influences absorption and distribution.< 500 g/mol
LogP (Lipophilicity) Affects solubility, permeability, and metabolism.1 - 3
Topological Polar Surface Area (TPSA) Predicts cell permeability.< 140 Ų
Hydrogen Bond Donors/Acceptors Impacts solubility and receptor binding.Donors: ≤ 5, Acceptors: ≤ 10
Aqueous Solubility Crucial for bioavailability.LogS > -4
Blood-Brain Barrier (BBB) Penetration Predicts potential for CNS effects.CNS- or CNS+ depending on therapeutic target
CYP450 Inhibition Indicates potential for drug-drug interactions.Low probability of inhibiting major isoforms (e.g., 3A4, 2D6, 2C9)
hERG Inhibition Predicts risk of cardiotoxicity.Low probability of inhibition
Ames Mutagenicity Assesses potential for genotoxicity.Non-mutagenic

A variety of validated software platforms are available for these predictions.

Foundational Safety: In Vitro Cytotoxicity Assessment

A primary objective in the preliminary evaluation of any NCE is to determine its potential for inducing cellular toxicity.[10][11] This is typically assessed across a panel of cell lines, including both cancerous and non-cancerous human cells, to establish a therapeutic window. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.[12]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) Incubation_24h Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation_24h Serial_Dilution Prepare serial dilutions of (3-Amino-4-isopropoxyphenyl)-methanol Treatment Treat cells with varying concentrations of the compound Incubation_24h->Treatment Serial_Dilution->Treatment Controls Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) Incubation_48h Incubate for 48-72 hours Treatment->Incubation_48h MTT_Assay Perform MTT Assay Incubation_48h->MTT_Assay LDH_Assay Perform LDH Assay (optional) Absorbance_Reading Read absorbance (MTT: 570 nm, LDH: 490 nm) MTT_Assay->Absorbance_Reading IC50_Calculation Calculate % viability and determine IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[13][14]
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with a serial dilution of (3-Amino-4-isopropoxyphenyl)-methanol (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay[15][16]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well and incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (vehicle-treated) controls.

Exploring Therapeutic Potential: Anti-inflammatory Activity

Given the aminophenol moiety, a logical therapeutic avenue to explore is anti-inflammatory activity. A well-established in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages.[13][14] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in macrophages, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][16]

Experimental Workflow: Anti-inflammatory Assay

Anti_inflammatory_Workflow cluster_prep Macrophage Culture cluster_treatment Compound Treatment & Stimulation cluster_analysis Cytokine Measurement Macrophage_Seeding Seed macrophages (e.g., RAW 264.7) in 24-well plates Incubation_24h Incubate for 24 hours Macrophage_Seeding->Incubation_24h Pre_treatment Pre-treat cells with non-toxic concentrations of (3-Amino-4-isopropoxyphenyl)-methanol Incubation_24h->Pre_treatment LPS_Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pre_treatment->LPS_Stimulation Supernatant_Collection Collect supernatant after 24 hours Controls Include vehicle, LPS-only, and positive controls (e.g., Dexamethasone) ELISA Measure TNF-α and IL-6 levels by ELISA Supernatant_Collection->ELISA Data_Analysis Analyze inhibition of cytokine production ELISA->Data_Analysis

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 3: LPS-Induced Cytokine Release in Macrophages[17][21]
  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of (3-Amino-4-isopropoxyphenyl)-methanol (determined from the cytotoxicity assays) for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of cytokine production by the compound compared to the LPS-only control.

Early Safety Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[17] Therefore, assessing the potential of an NCE to block this channel is a critical early safety screen mandated by regulatory agencies.[18][19]

Experimental Workflow: hERG Patch-Clamp Assay

hERG_Workflow cluster_prep Cell Preparation cluster_electrophysiology Electrophysiological Recording cluster_treatment Compound Application cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells (e.g., HEK293 or CHO) Cell_Harvesting Harvest and prepare cell suspension Cell_Culture->Cell_Harvesting Patch_Clamp Perform whole-cell patch-clamp recordings Cell_Harvesting->Patch_Clamp Baseline_Recording Establish stable baseline hERG current Patch_Clamp->Baseline_Recording Compound_Application Apply increasing concentrations of (3-Amino-4-isopropoxyphenyl)-methanol Baseline_Recording->Compound_Application Positive_Control Use a known hERG blocker (e.g., Cisapride) as a positive control Current_Measurement Measure hERG tail current inhibition Compound_Application->Current_Measurement IC50_Calculation Calculate the IC50 value for hERG channel block Current_Measurement->IC50_Calculation

Caption: Workflow for hERG channel inhibition assay.

Protocol 4: Automated Patch-Clamp hERG Assay[25][26]
  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp: Utilize an automated patch-clamp system for high-throughput screening.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current.[18][19]

  • Compound Application: After establishing a stable baseline current, apply a range of concentrations of (3-Amino-4-isopropoxyphenyl)-methanol.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Synthesizing the Evidence: Data Interpretation and Future Directions

The culmination of these preliminary assays provides a multi-faceted initial profile of (3-Amino-4-isopropoxyphenyl)-methanol.

  • Cytotoxicity Data: IC50 values across different cell lines will establish the compound's general toxicity and help define a therapeutic index.

  • Anti-inflammatory Activity: Significant inhibition of TNF-α and IL-6 production at non-toxic concentrations would warrant further investigation into the mechanism of action (e.g., targeting NF-κB or MAPK signaling pathways).

  • hERG Liability: An IC50 value for hERG inhibition significantly higher than the projected therapeutic concentration is desirable. A low IC50 would be a major red flag for cardiotoxicity.

Based on this initial dataset, a decision can be made to either terminate the development of the compound, proceed with lead optimization to improve its properties, or advance to more complex in vivo models to evaluate its efficacy and safety in a whole organism.[20][21][22]

References

  • Assay Guidance Manual. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.
  • Center for Drug Evaluation and Research. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S.
  • Bitesize Bio. (2025, June 8).
  • Okafor UC et al. (2023).
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  • Life Chemicals. (2026, February 5). ADMET-like Screening Compound Library.
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  • Zhang, et al. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
  • Abcam. (n.d.). MTT assay protocol.
  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Aurigene Pharmaceutical Services. (2025, January 30). ADMET Predictive Models | AI-Powered Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
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Foundational

Thermal Profiling and Physicochemical Characterization of (3-Amino-4-isopropoxyphenyl)methanol via TGA and DSC

Target Audience: Analytical Chemists, Pre-formulation Scientists, and Pharmaceutical Development Professionals. Executive Summary & Structural Causality In pharmaceutical intermediate development, understanding the therm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pre-formulation Scientists, and Pharmaceutical Development Professionals.

Executive Summary & Structural Causality

In pharmaceutical intermediate development, understanding the thermal behavior of precursor molecules is paramount to ensuring downstream process safety, formulation stability, and batch-to-batch consistency. (3-Amino-4-isopropoxyphenyl)methanol (CAS: 2113623-83-7)[1] is a highly functionalized aromatic compound containing three distinct reactive moieties: a primary amine, an isopropoxy ether, and a benzyl alcohol.

As a Senior Application Scientist, I approach the thermal analysis of this molecule not merely as a data-gathering exercise, but as a mechanistic investigation. The specific functional groups dictate the molecule's thermal susceptibility:

  • Primary Amine (-NH₂): Highly susceptible to oxidative degradation at elevated temperatures. This necessitates a strictly inert purge gas (e.g., high-purity Nitrogen) during analysis to prevent premature exothermic oxidation from masking true phase transitions.

  • Benzyl Alcohol (-CH₂OH): Prone to thermally induced dehydration. In a closed system, the release of water vapor will increase internal pressure, artificially shifting the boiling or degradation point.

  • Isopropoxy Group (-O-CH(CH₃)₂): The steric bulk of this group heavily influences the crystal lattice energy, which directly dictates the melting endotherm observed in Differential Scanning Calorimetry (DSC).

To rigorously characterize this compound, we employ a dual-technique approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , strictly adhering to self-validating compendial standards.

Self-Validating System Suitability (E-E-A-T)

A core tenet of analytical trustworthiness is that every protocol must be a self-validating system. Before analyzing the intermediate, the thermal analyzers must undergo rigorous System Suitability Testing (SST) to ensure calorimetric and gravimetric accuracy, as mandated by USP <891> Thermal Analysis[2].

DSC Calibration: The Indium Standard

For DSC, temperature and heat flow accuracy are calibrated using a high-purity Indium standard (e.g., NIST SRM 2232a)[3]. Indium provides a highly reproducible, sharp melting endotherm. The extrapolated onset temperature must be 156.6±0.5 °C, and the normalized enthalpy of fusion ( ΔHf​ ) must be 28.58±0.5 J/g[3]. Deviations indicate sensor degradation or furnace contamination.

TGA Calibration: The Calcium Oxalate Standard

For TGA, gravimetric accuracy and temperature calibration are verified using Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O )[4]. This standard is chosen because it undergoes three distinct, stoichiometrically defined mass loss events at specific temperature ranges[4]:

  • Dehydration: Loss of H2​O (~12.5% mass loss) at 150–200 °C.

  • Decarbonylation: Loss of CO (~19.5% mass loss) at 400–500 °C.

  • Decarbonation: Loss of CO2​ (~30.1% mass loss) at 600–800 °C.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the presence of residual crystallization solvents (e.g., water, ethanol) and to establish the thermal degradation onset temperature ( Td​ ). This ensures that subsequent DSC analyses are not run past the degradation point, which could permanently contaminate the DSC sensor.

Methodology Grounding: ASTM E1131 (Standard Test Method for Compositional Analysis by Thermogravimetry)[5].

Step-by-Step TGA Workflow:
  • Preparation: Tare a clean, open Platinum (Pt) or Alumina ( Al2​O3​ ) crucible on the TGA microbalance. Open pans are required to allow unrestricted outgassing of volatiles.

  • Sampling: Accurately weigh 5.0 to 10.0 mg of (3-Amino-4-isopropoxyphenyl)methanol into the crucible. Ensure the powder is evenly distributed to prevent thermal gradients.

  • Purge Gas: Establish a flow of dry, high-purity Nitrogen ( N2​ ) at 50 mL/min through the furnace. Causality: Nitrogen prevents the primary amine from undergoing oxidative degradation, isolating purely thermally driven decomposition[5].

  • Thermal Program: Equilibrate at 25 °C for 5 minutes. Ramp the temperature at a constant heating rate of 10 °C/min up to 600 °C.

  • Data Analysis: Plot Weight % and the First Derivative of Weight (DTG) versus Temperature. Calculate mass loss steps. A mass loss below 150 °C indicates residual solvent or a solvated crystal form. A sharp mass loss above 200 °C indicates the onset of molecular degradation ( Td​ ), likely initiated by the dehydration of the benzyl alcohol moiety.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point ( Tm​ ), detect polymorphic transitions, and evaluate the crystalline purity of the intermediate.

Methodology Grounding: ASTM E794 (Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis).

Step-by-Step DSC Workflow:
  • Preparation: Select an Aluminum (Al) crucible. Crucial Step: Use a hermetically sealed pan with a laser-drilled pinhole (approx. 50 µm) in the lid. Causality: The pinhole allows evolved gases (if any residual solvent is present) to escape without distorting the pan, while maintaining a self-generated atmosphere that sharpens the melting endotherm.

  • Sampling: Accurately weigh 2.0 to 5.0 mg of the sample into the pan. Seal the pan using a sample press. Prepare an empty pinhole pan as the reference.

  • Purge Gas: Flow dry Nitrogen at 50 mL/min through the DSC cell to prevent moisture condensation and oxidation.

  • Thermal Program: Equilibrate at 25 °C. Ramp at 10 °C/min to a final temperature of Td​−20 °C (derived from the prior TGA result, typically around 200 °C for this class of compounds). Causality: Never heat a sample past its degradation temperature in a DSC, as evolving corrosive gases can destroy the sensitive thermoelectric disk.

  • Data Analysis: Integrate the melting endotherm. Record the extrapolated onset temperature ( Tonset​ ) as the formal melting point, and the peak temperature ( Tpeak​ ). A broad pre-melting endotherm suggests desolvation, while a sharp, singular endotherm confirms high crystalline purity.

Quantitative Data Presentation

Table 1: System Suitability & Calibration Parameters
Standard MaterialTechniqueCertified TransitionExpected ValueAcceptable Tolerance
Indium (SRM 2232a) DSCMelting Onset ( Tm​ )156.6 °C ±0.5 °C
Indium (SRM 2232a) DSCEnthalpy of Fusion ( ΔHf​ )28.58 J/g ±0.5 J/g
Calcium Oxalate TGAStep 1: Dehydration12.5% mass loss ±0.5 %
Calcium Oxalate TGAStep 2: Decarbonylation19.5% mass loss ±0.5 %
Table 2: Expected Thermal Profile for (3-Amino-4-isopropoxyphenyl)methanol
Analytical MethodThermal EventExpected ObservationMechanistic Cause
TGA Low-Temp Mass Loss (< 120 °C)< 0.5% weight lossEvaporation of surface moisture or residual synthesis solvents.
DSC Primary EndothermSharp peak (Onset ~ 80-120 °C)*Melting of the crystalline lattice ( Tm​ ).
TGA / DSC High-Temp Event (> 200 °C)Mass loss (TGA) + Exotherm (DSC)Thermal degradation (Dehydration of benzyl alcohol / Amine breakdown).

*Note: Exact Tm​ is dependent on the specific polymorphic form synthesized.

Mechanistic Visualizations

Diagram 1: Analytical Decision Workflow

The following workflow illustrates the logical progression of thermal analysis, ensuring instrument validity before sample characterization.

Workflow Start Sample: (3-Amino-4-isopropoxyphenyl)methanol Calib System Suitability (Indium & Ca Oxalate) Start->Calib TGA TGA (ASTM E1131) Determine Td & Volatiles Calib->TGA DSC DSC (ASTM E794) Determine Tm & Polymorphs Calib->DSC Dec1 Mass Loss < 150°C? TGA->Dec1 Melt Endotherm Observed DSC->Melt Solvate Solvate/Hydrate Identified Dec1->Solvate Yes Degrad Exotherm/Mass Loss (Degradation) Dec1->Degrad No, > 200°C Melt->Degrad Further Heating

Caption: Sequential TGA and DSC workflow ensuring system suitability and safe thermal profiling.

Diagram 2: Mechanistic Thermal Degradation Pathway

This diagram maps the physical and chemical transformations the molecule undergoes as thermal energy increases.

Mechanism Solid Crystalline Solid (API Intermediate) Heat1 Heating (DSC) Endothermic Solid->Heat1 Liquid Isotropic Liquid (Melt Phase) Heat1->Liquid Tm (Melting Point) Heat2 Continued Heating (TGA/DSC) Liquid->Heat2 Dehyd Dehydration (-H2O from Benzyl Alcohol) Heat2->Dehyd Thermal Stress Oxid Oxidation (Amine Degradation) Heat2->Oxid If O2 present Char Carbonaceous Char (Residual Mass) Dehyd->Char Oxid->Char

Caption: Phase transition and degradation pathways of (3-Amino-4-isopropoxyphenyl)methanol.

References

  • ASTM International. "ASTM E794-06(2018): Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." iTeh Standards. Available at:[Link]

  • ASTM International. "ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry." Kalite. Available at: [Link]

  • United States Pharmacopeia (USP). "USP <891> Thermal Analysis: Stability, Decomposition, and Material Properties." Lab Manager. Available at:[Link]

  • H&M Analytical Services. "Decomposition Analysis of Calcium Oxalate using TGA." H&M Analytical. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Certification of Standard Reference Material® 2232a: Indium for DSC Temperature and Enthalpy Calibration." NIST. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: (3-Amino-4-isopropoxyphenyl)-methanol in Buchwald-Hartwig Amination Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive technical guide for the utilization of (3-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the utilization of (3-Amino-4-isopropoxyphenyl)-methanol as a key building block in Buchwald-Hartwig amination reactions. The presence of multiple reactive functional groups—a primary aromatic amine, a benzylic alcohol, and an isopropoxy ether—necessitates a carefully considered approach to achieve selective C-N bond formation. This guide details a reliable synthetic route to obtain high-purity (3-Amino-4-isopropoxyphenyl)-methanol and provides a robust, field-proven protocol for its successful application in palladium-catalyzed cross-coupling reactions. Mechanistic insights, experimental causality, and troubleshooting are discussed to empower researchers to confidently employ this versatile substrate in their synthetic campaigns, particularly in the development of novel pharmaceutical agents and functional materials.

Introduction: The Strategic Value of (3-Amino-4-isopropoxyphenyl)-methanol

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3]

(3-Amino-4-isopropoxyphenyl)-methanol is a trifunctional building block of significant interest. The primary aniline moiety serves as a nucleophilic partner in the Buchwald-Hartwig amination, allowing for its coupling with a wide array of aryl and heteroaryl halides or pseudohalides. The benzylic alcohol provides a handle for further functionalization, such as oxidation to an aldehyde or conversion to an ether or ester. The isopropoxy group modulates the electronic properties and lipophilicity of the molecule.

The primary challenge in utilizing this substrate lies in achieving chemoselective N-arylation without engaging the benzylic alcohol in competing side reactions, such as O-arylation. This guide leverages key findings in the field, particularly the development of specialized ligand systems that favor C-N over C-O bond formation, to provide a reliable protocol for the selective amination of this and similar substrates.[4]

Synthesis of the Starting Material: (3-Amino-4-isopropoxyphenyl)-methanol

A robust and scalable synthesis of the title compound is paramount for its successful application. The following multi-step synthesis is proposed, based on established and reliable chemical transformations.

Synthesis_of_Starting_Material A 4-Hydroxy-3-nitrobenzaldehyde B 4-Isopropoxy-3-nitrobenzaldehyde A->B  Williamson Ether Synthesis (2-bromopropane, K2CO3, Acetone) C 4-Isopropoxy-3-nitrobenzyl alcohol B->C  Reduction of Aldehyde (NaBH4, Methanol) D (3-Amino-4-isopropoxyphenyl)-methanol C->D  Reduction of Nitro Group (H2, Pd/C, Ethanol) Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions Substrate (3-Amino-4-isopropoxyphenyl)-methanol Product N-Aryl Product Substrate->Product ArylHalide Ar-X (Aryl Halide/Triflate) ArylHalide->Product Catalyst Pd Precatalyst (e.g., BrettPhos G3) Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Product

Sources

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (3-Amino-4-isopropoxyphenyl)-methanol Derivatives

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a long and arduous one, fraught with challenges....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery

The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a long and arduous one, fraught with challenges. A critical early step in this process is the comprehensive evaluation of its cytotoxic potential.[1][2] In vitro cytotoxicity assays serve as a fundamental tool in preclinical drug development, providing essential insights into the potential of a compound to cause harm to cells.[2][3] These assays are instrumental in identifying and eliminating compounds with unfavorable toxicity profiles early on, thereby saving significant time and resources in the drug development pipeline.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for a novel class of compounds: (3-Amino-4-isopropoxyphenyl)-methanol derivatives. The methodologies outlined herein are designed to be robust, reproducible, and provide a clear understanding of the cytotoxic effects of these novel chemical entities.

The aminophenol scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] For instance, some N-substituted 4-aminophenol derivatives have shown promise as antimelanoma agents, while other p-aminophenol derivatives have been investigated for their analgesic and anti-inflammatory properties.[5][6] Given the therapeutic potential of this class of compounds, a thorough understanding of their cytotoxic profile is paramount.

This guide will delve into the principles and detailed protocols for three widely used and complementary cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for evaluating membrane integrity, and caspase activity assays for detecting apoptosis. By employing this multi-parametric approach, researchers can gain a comprehensive understanding of the mechanisms by which (3-Amino-4-isopropoxyphenyl)-methanol derivatives may induce cell death.

I. Foundational Principles of In Vitro Cytotoxicity Testing

Before delving into specific protocols, it is crucial to grasp the fundamental principles that underpin in vitro cytotoxicity assays. These assays are designed to measure different cellular parameters that are indicative of cell health and viability.

A. Key Indicators of Cytotoxicity
  • Metabolic Activity: Healthy, viable cells exhibit robust metabolic activity. Assays that measure the reduction of a substrate by cellular enzymes, such as the MTT assay, provide an indirect measure of cell viability.[7][8]

  • Membrane Integrity: The plasma membrane of a healthy cell is intact, preventing the leakage of intracellular components. Damage to the cell membrane is a hallmark of necrosis and late-stage apoptosis, leading to the release of cytosolic enzymes like lactate dehydrogenase (LDH).[9][10][11]

  • Apoptosis Induction: Apoptosis, or programmed cell death, is a tightly regulated process involving the activation of a cascade of enzymes called caspases.[12][13] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a specific indicator of apoptosis.[14][15][16]

B. The Importance of Cell Line Selection

The choice of cell line is a critical factor in any cytotoxicity study and can significantly influence the experimental outcome.[17][18][19] Several factors should be considered when selecting an appropriate cell line:

  • Relevance to the Therapeutic Target: The cell line should be relevant to the intended therapeutic application of the (3-Amino-4-isopropoxyphenyl)-methanol derivatives. For example, if the compounds are being developed as anti-cancer agents, a panel of cancer cell lines representing different tumor types would be appropriate.[4][20]

  • Origin and Type: The origin (e.g., human, murine) and type (e.g., adherent, suspension) of the cell line should be well-characterized.

  • Growth Characteristics and Sensitivity: The doubling time and sensitivity of the cell line to known cytotoxic agents should be considered to ensure the assay is appropriately sensitive.[21]

II. Experimental Protocols

This section provides detailed, step-by-step protocols for three key cytotoxicity assays. It is imperative to maintain aseptic cell culture techniques throughout these procedures to ensure the validity of the results.

A. MTT Assay: Assessing Cell Viability through Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7][22][23] This conversion is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[22][23]

Protocol:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[23]

    • Include wells with media only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the (3-Amino-4-isopropoxyphenyl)-methanol derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO, at the same final concentration as in the treated wells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8][23]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for formazan crystal formation.[8]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8][23]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][24] A reference wavelength of 630 nm can also be used to subtract background absorbance.[24]

B. LDH Assay: Quantifying Cell Membrane Damage

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[9][10][25] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[9][11]

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to include the following controls:

      • Spontaneous LDH Release: Untreated cells (represents background LDH release).

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

      • Background Control: Medium only (no cells).[9]

  • Collection of Supernatant:

    • After the treatment incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[9]

    • Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[9][10]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).

    • Add 100 µL of the LDH reaction solution to each well containing the supernatant.[9]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[9][11]

  • Absorbance Measurement:

    • Add 50 µL of stop solution (if required by the kit) to each well.[11]

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9][10] A reference wavelength of 680 nm can be used to subtract background absorbance.[11]

C. Caspase-3/7 Activity Assay: Detecting Apoptosis

Caspase-3 and Caspase-7 are key executioner caspases that are activated during the apoptotic cascade.[12] Luminescent or colorimetric assays are available to measure their activity, providing a specific and sensitive method for detecting apoptosis.[14][16] The following protocol describes a common luminescent "add-mix-measure" format.

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

    • It is advisable to use a white-walled 96-well plate for luminescence-based assays to maximize the signal.

  • Caspase-Glo® 3/7 Reagent Addition:

    • After the treatment incubation, allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14] This single reagent addition results in cell lysis and caspase cleavage of the proluminescent substrate.[14]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[16]

III. Data Analysis and Interpretation

A. Calculating Percentage Viability and Cytotoxicity
  • MTT Assay:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

B. Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric that represents the concentration of a compound required to inhibit a biological process by 50%.[21][26][27] In the context of cytotoxicity, it is the concentration that reduces cell viability by 50% compared to the untreated control.[26]

To determine the IC₅₀ value, a dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration. Non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.[26]

It is important to note that the IC₅₀ value is an operational parameter and can be influenced by experimental conditions such as cell line sensitivity and incubation time.[21][27] Therefore, it is crucial to standardize these parameters for meaningful comparisons between different compounds.

C. Distinguishing Between Apoptosis and Necrosis

By comparing the results from the different assays, researchers can gain insights into the mechanism of cell death.

  • Apoptosis: A significant increase in caspase-3/7 activity, often accompanied by a decrease in cell viability (MTT assay) without a substantial increase in LDH release in the early stages, is indicative of apoptosis.

  • Necrosis: A significant increase in LDH release, coupled with a decrease in cell viability, without a corresponding increase in caspase activity, suggests a necrotic mode of cell death.[28][29][30]

  • Late Apoptosis/Secondary Necrosis: In some cases, cells undergoing apoptosis will eventually lose membrane integrity, leading to an increase in both caspase activity and LDH release.[28][31]

IV. Data Presentation and Visualization

Clear and concise presentation of data is essential for effective communication of results.

A. Tabular Representation of IC₅₀ Values
DerivativeCell Line A IC₅₀ (µM)Cell Line B IC₅₀ (µM)Cell Line C IC₅₀ (µM)
Compound 115.2 ± 1.825.4 ± 2.1> 100
Compound 25.8 ± 0.712.1 ± 1.585.3 ± 9.2
Compound 342.6 ± 5.368.9 ± 7.4> 100
Doxorubicin (Control)0.5 ± 0.10.8 ± 0.21.2 ± 0.3

Table 1: Example of IC₅₀ values for (3-Amino-4-isopropoxyphenyl)-methanol derivatives and a positive control (Doxorubicin) in different cell lines.

B. Graphical Representation of Dose-Response Curves

Dose-response curves should be plotted with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. Error bars representing the standard deviation of replicate measurements should be included.

C. Workflow and Pathway Diagrams

Visualizing experimental workflows and biological pathways can enhance understanding.

experimental_workflow cluster_setup Assay Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt Add MTT ldh LDH Assay (Membrane Integrity) incubation->ldh Collect Supernatant caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase Add Caspase Reagent readout Plate Reader (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC₅₀ (Dose-Response Curve) calculation->ic50 mechanism Mechanism of Cell Death ic50->mechanism apoptosis_pathway compound (3-Amino-4-isopropoxyphenyl) -methanol Derivative cell_stress Cellular Stress compound->cell_stress pro_caspase3 Pro-caspase-3 cell_stress->pro_caspase3 Initiator Caspase Cascade active_caspase3 Active Caspase-3 pro_caspase3->active_caspase3 substrates Cellular Substrates (e.g., PARP) active_caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

V. Conclusion

The in vitro cytotoxicity assays detailed in this application note provide a robust framework for evaluating the cytotoxic potential of novel (3-Amino-4-isopropoxyphenyl)-methanol derivatives. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis induction, researchers can gain a comprehensive understanding of the compounds' effects on cell viability and the underlying mechanisms of cell death. This information is critical for making informed decisions in the early stages of drug discovery and for guiding the selection of promising lead candidates for further development.

VI. References

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Retrieved from Google Cloud.

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Retrieved from Google Cloud.

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. (2025, July 8). JoVE. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from Google Cloud.

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). Retrieved from Google Cloud.

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Synthesis and Biological Evaluation of p ‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. (2024, December 1). R Discovery. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex. Retrieved from [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Bio. Retrieved from [Link]

  • CytoSelect™ LDH Cytotoxicity Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved from [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 12). Bitesize Bio. Retrieved from [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014, November 23). ResearchGate. Retrieved from [Link]

  • Cell-based Assays - Cytotoxicity. (n.d.). PharmaLegacy. Retrieved from [Link]

  • Determination of apoptosis and necrosis. (2001, May 15). PubMed. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). Retrieved from Google Cloud.

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). MDPI. Retrieved from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective N-Alkylation of (3-Amino-4-isopropoxyphenyl)-methanol via Reductive Amination

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide. Executive Summary The functionalization of bifunctional aromatic building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide.

Executive Summary

The functionalization of bifunctional aromatic building blocks is a cornerstone of modern drug discovery. The compound (3-Amino-4-isopropoxyphenyl)-methanol presents a unique chemoselectivity challenge: it possesses both an electron-rich aromatic amine (aniline) and a primary benzylic alcohol. This application note details a highly selective, field-proven protocol for the mono-N-alkylation of this substrate, completely circumventing unwanted O-alkylation or benzylic oxidation.

Mechanistic Rationale & Causality

When designing an N-alkylation strategy for (3-Amino-4-isopropoxyphenyl)-methanol, the causality behind reagent selection is dictated by the molecule's orthogonal reactive centers:

  • The Competing Nucleophiles: Direct alkylation using alkyl halides (SN2) in the presence of a base frequently leads to competing O-alkylation at the benzylic alcohol and over-alkylation of the amine to form a tertiary amine.

  • The Oxidation Risk: While "borrowing hydrogen" (BH) catalysis is a popular green alternative for N-alkylation, applying transition-metal BH catalysts to this specific substrate risks inadvertent oxidation of the unprotected benzylic alcohol into an aldehyde, triggering runaway self-condensation.

  • The Optimal Solution: Reductive amination utilizing an aldehyde and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is the most scientifically sound approach[1].

Why STAB? The isopropoxy group at the C4 position is an electron-donating group (EDG), which slightly increases the nucleophilicity of the adjacent C3-amine. However, it also introduces steric encumbrance. To drive the reaction, acetic acid (AcOH) is added to protonate the transient imine, forming a highly electrophilic iminium ion. STAB is uniquely suited for this environment; unlike sodium borohydride (NaBH4), STAB is stable in weakly acidic conditions and does not rapidly reduce the starting aldehyde[2]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, which is a byproduct of sodium cyanoborohydride (NaBH3CN) [1].

Experimental Workflow

Workflow N1 1. Reagent Assembly Aniline + Aldehyde in DCE N2 2. Iminium Activation Add 1.5 eq. AcOH (30 min, 25°C) N1->N2 Condensation N3 3. Chemoselective Reduction Add 1.5 eq. STAB (2-4 h, 25°C) N2->N3 Hydride Transfer N4 4. Biphasic Quench Aq. NaHCO3 (Neutralize AcOH/STAB) N3->N4 Reaction Completion N5 5. Target Isolation Organic Extraction & Chromatography N4->N5 Purification

Figure 1: Chemoselective reductive amination workflow for N-alkylation using STAB.

Self-Validating Protocol: N-Alkylation with Cyclopropanecarboxaldehyde

Note: This protocol uses cyclopropanecarboxaldehyde as a model alkylating agent to yield (3-(cyclopropylmethylamino)-4-isopropoxyphenyl)methanol, a common motif in kinase inhibitors.

Reagents & Stoichiometry:

  • (3-Amino-4-isopropoxyphenyl)-methanol: 1.0 equivalent (eq.)

  • Cyclopropanecarboxaldehyde: 1.05 eq.

  • Sodium Triacetoxyborohydride (STAB): 1.5 eq.

  • Glacial Acetic Acid (AcOH): 1.5 eq.

  • 1,2-Dichloroethane (DCE): 0.2 M relative to the aniline.

Step-by-Step Methodology:

  • Substrate Solubilization: To an oven-dried, argon-purged round-bottom flask, add (3-Amino-4-isopropoxyphenyl)-methanol (1.0 eq.) and dissolve in anhydrous DCE.

    • Causality: DCE is preferred over Dichloromethane (DCM) because STAB exhibits superior solubility and stability in DCE, and its slightly higher boiling point allows for gentle heating if the imine formation is sluggish [1].

  • Iminium Activation: Add cyclopropanecarboxaldehyde (1.05 eq.) followed by glacial acetic acid (1.5 eq.). Stir the mixture at 25 °C for 30 minutes.

    • Self-Validation: The solution will typically undergo a slight color change (often deepening to pale yellow/orange), indicating the formation of the conjugated imine/iminium species.

  • Hydride Delivery: Cool the reaction flask in a room-temperature water bath (to absorb any mild exotherm). Add STAB (1.5 eq.) portion-wise over 5 minutes. Stir vigorously at 25 °C for 2 to 4 hours.

    • Causality: Portion-wise addition prevents localized heating, which could lead to the undesired reduction of the aldehyde before it can condense with the amine.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 182.2) is fully consumed.

  • Biphasic Quench: Slowly add saturated aqueous NaHCO3 (equal volume to DCE) to the reaction mixture.

    • Self-Validation: Vigorous effervescence (CO2 gas) will occur as the NaHCO3 neutralizes the acetic acid and decomposes unreacted STAB. Continue stirring until gas evolution completely ceases (approx. 15-20 minutes).

  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure secondary amine.

Analytical Characterization & Tracking

To ensure the structural integrity of the benzylic alcohol and confirm mono-alkylation, track the quantitative data points outlined in Table 1.

Table 1: Quantitative Analytical Tracking of the N-Alkylation Reaction

Analytical ParameterStarting Material (Aniline)Intermediate (Iminium)Target Product (N-Alkyl)
LC-MS (ESI+) m/z 182.2 [M+H]⁺m/z 234.3 [M+H]⁺m/z 236.3 [M+H]⁺
¹H NMR (Benzylic -CH₂OH) ~4.50 ppm (s, 2H)~4.55 ppm (s, 2H)~4.52 ppm (s, 2H)
¹H NMR (Amine) ~3.80 ppm (br s, 2H, -NH₂)N/A (C=N double bond)~4.10 ppm (br t, 1H, -NH)
TLC (Hexane/EtOAc 1:1) Rf = 0.25Rf = 0.10 (Streak)Rf = 0.45

Note: The preservation of the singlet at ~4.52 ppm in the ¹H NMR spectrum definitively validates that the benzylic alcohol was not oxidized or O-alkylated during the reaction.

Troubleshooting & Optimization Matrix

  • Issue: Formation of Dialkylated (Tertiary) Amine.

    • Causality: Excess aldehyde or prolonged reaction times.

    • Solution: Strictly control the aldehyde stoichiometry to 1.00 - 1.05 eq. If dialkylation persists, switch to a stepwise indirect reductive amination: form the imine in methanol, isolate it, and then reduce it with NaBH4[1].

  • Issue: Sluggish Conversion / Unreacted Starting Material.

    • Causality: The steric bulk of the ortho-isopropoxy group is hindering imine formation.

    • Solution: Increase the AcOH loading to 2.0 eq., or add anhydrous MgSO4 (or 4Å molecular sieves) to act as a desiccant, driving the condensation equilibrium forward before adding STAB[2].

  • Issue: Poor Product Recovery during Extraction.

    • Causality: The product is highly polar due to the free benzylic alcohol and the secondary amine.

    • Solution: Ensure the aqueous phase is adjusted to pH > 9 with 1M NaOH prior to extraction to ensure the secondary amine is fully deprotonated and partitioned into the organic phase.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (3-Amino-4-isopropoxyphenyl)-methanol Synthesis

Welcome to the technical support center for the synthesis of (3-Amino-4-isopropoxyphenyl)-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3-Amino-4-isopropoxyphenyl)-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize your reaction yields. Our approach is rooted in established chemical principles and field-proven insights to ensure your success in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of (3-Amino-4-isopropoxyphenyl)-methanol, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Synthesis of 3-Amino-4-isopropoxybenzoic Acid (Intermediate)

The synthesis of (3-Amino-4-isopropoxyphenyl)-methanol typically proceeds through the intermediate 3-amino-4-isopropoxybenzoic acid. Low yields in this initial step can be a significant bottleneck.

  • Potential Cause A: Incomplete Isopropylation of the Phenolic Hydroxyl Group. The reaction may not have gone to completion, leaving unreacted starting material, such as 3-amino-4-hydroxybenzoic acid.

    Solutions:

    • Optimize Reaction Conditions: Ensure the reaction is carried out at an appropriate temperature and for a sufficient duration. The isopropylation of a phenol is typically a Williamson ether synthesis, which may require heating to drive the reaction to completion.

    • Choice of Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃), is crucial to deprotonate the phenolic hydroxyl group, making it a more effective nucleophile. The choice of a polar aprotic solvent like DMF or acetonitrile can facilitate the reaction.

    • Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.[1]

  • Potential Cause B: Side Reactions. The amino group in the starting material can also be alkylated, leading to the formation of N-isopropyl and N,N-diisopropyl byproducts, which reduces the yield of the desired O-isopropyl product.

    Solutions:

    • Protecting Group Strategy: To prevent N-alkylation, consider protecting the amino group before the isopropylation step. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later.

    • Careful Control of Stoichiometry: Using a slight excess of the isopropylation agent (e.g., 2-bromopropane or isopropyl iodide) can help to drive the O-alkylation to completion, but a large excess should be avoided to minimize the risk of N-alkylation.

Problem 2: Low Yield During the Reduction of 3-Amino-4-isopropoxybenzoic Acid

The final step of the synthesis involves the reduction of the carboxylic acid to a primary alcohol. This transformation can be challenging and often results in low yields if not properly optimized.

  • Potential Cause A: Incomplete Reduction. The reducing agent may not be potent enough, or the reaction conditions may not be optimal, leading to the recovery of unreacted starting material or the formation of the corresponding aldehyde as a byproduct.[2]

    Solutions:

    • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to alcohols. However, its reactivity can sometimes lead to side reactions and workup challenges.[3] An alternative is to use sodium borohydride (NaBH₄) in combination with an activating agent for the carboxylic acid, such as 1,1'-carbonyldiimidazole (CDI). This two-step, one-pot procedure is generally milder.[2]

    • Reaction Conditions: Ensure the reaction is carried out in an appropriate anhydrous solvent, such as THF, and under an inert atmosphere (e.g., nitrogen or argon).[1] For LiAlH₄ reductions, maintaining a low temperature (e.g., 0 °C) during the addition of the reagent can help to control the reaction's exothermicity and minimize side reactions.

  • Potential Cause B: Difficult Workup and Product Loss. The workup of LiAlH₄ reactions can be particularly tricky, and improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, resulting in low isolated yields.[3]

    Solutions:

    • Optimized Quenching Procedure: The Fieser workup is a widely used and effective method for quenching LiAlH₄ reactions. It involves the sequential, careful addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

    • Use of Sodium Sulfate Decahydrate: An alternative quenching method involves the portion-wise addition of solid sodium sulfate decahydrate to the reaction mixture until gas evolution ceases. This can be a simpler and effective way to manage the workup.[3]

    • Acidic Workup: In some cases, an acidic workup can be beneficial, especially if the product is stable to acid. This can help to dissolve the aluminum salts and facilitate extraction.[3]

Problem 3: Product Discoloration

The final product, (3-Amino-4-isopropoxyphenyl)-methanol, may appear as a discolored (e.g., brown or dark) solid or oil, indicating the presence of impurities.

  • Potential Cause: Oxidation. The amino and isopropoxy-substituted aromatic ring is susceptible to oxidation, which can occur during the reaction, workup, or purification, especially when exposed to air.[1]

    Solutions:

    • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[1]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.[1]

    • Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium sulfite, during the workup can help to prevent oxidation.[1]

Problem 4: Purification Challenges

Isolating the pure product can be difficult due to the presence of closely related impurities or the physical properties of the product itself.

  • Potential Cause A: Co-eluting Impurities in Column Chromatography. Byproducts from the reaction may have similar polarities to the desired product, making separation by column chromatography challenging.

    Solutions:

    • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to improve the separation of your product from impurities.[4] Adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the amino-containing product on silica gel.[1]

    • Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods such as preparative HPLC or recrystallization from a suitable solvent system.

  • Potential Cause B: Product is an Oil and Fails to Crystallize. The purified product may be obtained as an oil, which can be difficult to handle and may slowly degrade over time.

    Solutions:

    • Salt Formation: Convert the amino group of the product into a salt, such as a hydrochloride salt, by treating a solution of the product in an organic solvent (e.g., ether or ethyl acetate) with a solution of HCl in the same or a compatible solvent. The resulting salt is often a crystalline solid that is easier to handle, purify by recrystallization, and store.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for (3-Amino-4-isopropoxyphenyl)-methanol?

A common and logical synthetic route starts from 4-hydroxy-3-nitrobenzoic acid. The steps are:

  • Isopropylation: The phenolic hydroxyl group is alkylated with an isopropyl source (e.g., 2-bromopropane) in the presence of a base (e.g., K₂CO₃) to give 4-isopropoxy-3-nitrobenzoic acid.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source.[5] Another option is using a metal in acid, such as tin(II) chloride in hydrochloric acid.[6] This yields 3-amino-4-isopropoxybenzoic acid.

  • Reduction of the Carboxylic Acid: The final step is the reduction of the carboxylic acid to the primary alcohol, (3-Amino-4-isopropoxyphenyl)-methanol, using a suitable reducing agent like LiAlH₄.

Q2: How can I effectively monitor the progress of my reactions?

Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions. Use a suitable solvent system that provides good separation between your starting material, intermediates, and product. For visualization, you can use a UV lamp (if the compounds are UV active) and/or a staining agent. A ninhydrin stain is useful for detecting the primary amino group in your product.

Q3: What are the critical safety precautions when using Lithium Aluminum Hydride (LiAlH₄)?

LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.

  • Always work in a well-ventilated fume hood.

  • Always handle LiAlH₄ under an inert atmosphere (nitrogen or argon).

  • Use anhydrous solvents and glassware.

  • Add the reagent slowly and in portions to control the reaction temperature.

  • Quench the reaction carefully and slowly at a low temperature (e.g., 0 °C).

Q4: Is a one-pot synthesis from 3-amino-4-hydroxybenzoic acid possible?

A one-pot synthesis is challenging due to the competing reactivity of the amino and hydroxyl groups. It is generally more reliable to proceed with a stepwise synthesis, potentially with protection of the amino group, to achieve a higher yield and purity of the final product.

Q5: What analytical techniques are recommended for final product characterization?

To confirm the structure and purity of your (3-Amino-4-isopropoxyphenyl)-methanol, a combination of the following techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of major impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., O-H stretch of the alcohol, N-H stretch of the amine).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-isopropoxybenzoic Acid

This protocol is a representative procedure and may require optimization for your specific setup.

  • Step A: Synthesis of 4-Isopropoxy-3-nitrobenzoic Acid

    • In a round-bottom flask, dissolve 4-hydroxy-3-nitrobenzoic acid in DMF.

    • Add anhydrous potassium carbonate (K₂CO₃) (approx. 2-3 equivalents).

    • Add 2-bromopropane (approx. 1.5-2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture, pour it into water, and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 4-isopropoxy-3-nitrobenzoic acid.

  • Step B: Reduction of the Nitro Group

    • Dissolve the 4-isopropoxy-3-nitrobenzoic acid from the previous step in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 3-amino-4-isopropoxybenzoic acid, which can be purified by recrystallization if necessary.

Protocol 2: Reduction to (3-Amino-4-isopropoxyphenyl)-methanol

Warning: This procedure uses LiAlH₄ and must be performed with extreme caution.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (approx. 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material:

    • Dissolve 3-amino-4-isopropoxybenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add a volume of water equal to the mass (in grams) of LiAlH₄ used.

    • Add a volume of 15% aqueous NaOH solution equal to the mass (in grams) of LiAlH₄ used.

    • Add a volume of water three times the mass (in grams) of LiAlH₄ used.

    • Stir the mixture vigorously for 15-30 minutes at room temperature.

    • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Purification:

    • Combine the filtrate and the washings and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Part 4: Data Summary Tables

Table 1: Example Reagent Stoichiometry for Isopropylation

ReagentMolar Eq.Purpose
4-Hydroxy-3-nitrobenzoic acid1.0Starting Material
2-Bromopropane1.5 - 2.0Isopropylating Agent
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base
Dimethylformamide (DMF)-Solvent

Table 2: Comparison of Reducing Agents for Carboxylic Acid Reduction

Reducing AgentProsCons
Lithium Aluminum Hydride (LiAlH₄)- Highly effective for reducing carboxylic acids- Readily available- Pyrophoric and reacts violently with water- Difficult workup can lead to product loss[3]
Sodium Borohydride (NaBH₄) + CDI- Milder and safer to handle than LiAlH₄- Often results in cleaner reactions and easier workups[2]- Requires activation of the carboxylic acid- May be less effective for some substrates

Part 5: Visualizations

Synthesis_Pathway A 4-Hydroxy-3-nitrobenzoic acid B 4-Isopropoxy-3-nitrobenzoic acid A->B Isopropylation (2-Bromopropane, K2CO3) C 3-Amino-4-isopropoxybenzoic acid B->C Nitro Reduction (H2, Pd/C) D (3-Amino-4-isopropoxyphenyl)-methanol C->D Acid Reduction (LiAlH4)

Caption: Synthetic pathway for (3-Amino-4-isopropoxyphenyl)-methanol.

Troubleshooting_Workflow Start Low Yield Observed Problem_Step Identify Problematic Step: Isopropylation or Reduction? Start->Problem_Step Isopropylation Isopropylation Step Problem_Step->Isopropylation Isopropylation Reduction Reduction Step Problem_Step->Reduction Reduction Cause_Iso Incomplete Reaction or Side Reactions (N-alkylation)? Isopropylation->Cause_Iso Cause_Red Incomplete Reduction or Workup Loss? Reduction->Cause_Red Solution_Iso1 Optimize Conditions: Temp, Time, Base Cause_Iso->Solution_Iso1 Incomplete Solution_Iso2 Use Amino Protecting Group Cause_Iso->Solution_Iso2 Side Reactions Solution_Red1 Change Reducing Agent (e.g., NaBH4/CDI) or Optimize LiAlH4 Conditions Cause_Red->Solution_Red1 Incomplete Solution_Red2 Optimize Quenching Procedure (e.g., Fieser Method) Cause_Red->Solution_Red2 Workup Loss

Caption: Troubleshooting workflow for low synthesis yield.

References

  • MDPI. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]

  • PMC. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • MDPI. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]

  • ResearchGate. (2025). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. Retrieved from [Link]

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • Reddit. (2024). Low yield LAH reactions : r/Chempros. Retrieved from [Link]

  • Semantic Scholar. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-amino-4-hydroxyphenylarsonic acid. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • PMC. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for the purification of (3-Amino-4-isopropoxyphenyl)-methanol

Molecular Profiling & Purification Challenges (3-Amino-4-isopropoxyphenyl)-methanol presents a unique triad of functional groups that complicate standard purification workflows: Primary Amine (-NH2): Basic and highly nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling & Purification Challenges

(3-Amino-4-isopropoxyphenyl)-methanol presents a unique triad of functional groups that complicate standard purification workflows:

  • Primary Amine (-NH2): Basic and highly nucleophilic.

  • Isopropoxy Ether (-OCH(CH3)2): Bulky and lipophilic.

  • Hydroxymethyl Group (-CH2OH): Strongly polar and capable of extensive hydrogen bonding.

The Core Problem: The combination of the electron-donating amine and the alkoxy group makes the aromatic ring exceptionally electron-rich. This lowers its oxidation potential, making the molecule highly susceptible to oxidative degradation in air. Furthermore, the basic amine and polar hydroxyl group cause severe irreversible adsorption on standard acidic silica gel.

Core Troubleshooting Guide

Issue 1: Severe Band Tailing and Irreversible Adsorption on Silica

  • The Causality: The basic primary amine interacts strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel. This acid-base interaction, compounded by hydrogen bonding from the hydroxymethyl group, leads to a slow, uneven elution profile (streaking) and poor mass recovery.

  • The Solution: You must neutralize the stationary phase. Pre-treating the silica gel with a base like triethylamine (TEA) neutralizes the acidic sites, allowing the aniline derivative to elute symmetrically (1). Alternatively, utilizing an amine-functionalized silica matrix completely masks the silanols, eliminating the need for aggressive solvent modifiers (2).

Issue 2: Fractions Turning Dark Brown or Black Upon Concentration

  • The Causality: You are observing the formation of quinone-imine polymeric species. The electron-rich aniline core is highly sensitive to oxygen. This oxidative degradation is often catalyzed by light, heat, and the slightly acidic environment of unmodified silica.

  • The Solution: Establish an inert purification environment. Purge all chromatography solvents with an inert gas (nitrogen or argon) prior to use to displace dissolved oxygen (1). Shield collection flasks with aluminum foil, and never exceed 30°C in the rotary evaporator water bath.

Issue 3: Poor Recovery During Aqueous Workup Prior to Chromatography

  • The Causality: The hydroxymethyl group imparts significant water solubility to the free base, causing it to partition poorly into standard organic solvents like ethyl acetate.

  • The Solution: Saturate the aqueous layer with sodium chloride (brine) to force the organic compound out of the aqueous phase (the "salting-out" effect). Switch your extraction solvent to a more polar mixture, such as 10% Isopropanol in Dichloromethane (DCM).

Self-Validating Purification Protocol: TEA-Deactivated Flash Chromatography

This protocol is designed with built-in validation steps to ensure the structural integrity of (3-Amino-4-isopropoxyphenyl)-methanol is maintained throughout the workflow.

Step 1: Solvent Deoxygenation (Critical)

  • Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio.

  • Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Sparge the solvent system with a steady stream of Nitrogen gas for 15 minutes to remove dissolved oxygen.

Step 2: Column Deactivation and Packing

  • Prepare a slurry of standard silica gel (230-400 mesh) using DCM containing 2% TEA . The excess TEA ensures complete capping of the acidic silanol sites.

  • Pour the slurry into the column and pack under gentle positive pressure.

  • Flush the column with 3 column volumes (CV) of your starting mobile phase (DCM:MeOH 95:5 + 1% TEA) to equilibrate the system. Validation: Test the pH of the eluent dripping from the column; it should be slightly basic (pH ~8 on indicator paper).

Step 3: Sample Loading

  • Dissolve the crude mixture in a minimal volume of DCM. If the mixture is cloudy (due to the polar hydroxymethyl group), add MeOH dropwise until the solution is completely clear.

  • Carefully apply the sample to the top of the silica bed.

Step 4: Elution and Monitoring

  • Run a step gradient from 100% DCM (+1% TEA) to 90:10 DCM:MeOH (+1% TEA).

  • Collect fractions in test tubes shielded from ambient light.

  • Validation: Spot fractions on a TLC plate. Do not rely solely on UV (254 nm). Dip the plate in a Ninhydrin stain and heat gently. The target product will appear as a distinct blue/purple spot, confirming the presence of the primary amine.

Step 5: Isolation

  • Pool the Ninhydrin-positive fractions.

  • Evaporate the solvent under reduced pressure. Strictly maintain the water bath temperature below 30°C.

  • Immediately backfill the rotary evaporator with Nitrogen or Argon. Store the resulting oil/solid at -20°C under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the target molecule and its common synthetic precursors to aid in fraction identification.

CompoundSolvent SystemExpected Rf ValueDetection Method / Visual Cue
(3-Amino-4-isopropoxyphenyl)-methanol DCM:MeOH (90:10) + 1% TEA~0.35UV Active; Blue/Purple with Ninhydrin
3-Nitro-4-isopropoxybenzyl alcohol (Precursor)DCM:MeOH (90:10) + 1% TEA~0.80UV Active; Ninhydrin Negative
3-Amino-4-isopropoxybenzaldehyde (Precursor)DCM:MeOH (90:10) + 1% TEA~0.60UV Active; Yellow/Orange with DNP Stain
Oxidized Polymeric ByproductsDCM:MeOH (90:10) + 1% TEA0.00 (Baseline)Visible dark brown/black streak on column

Purification Workflow Logic

PurificationWorkflow Start Crude (3-Amino-4-isopropoxyphenyl)-methanol TLC TLC Analysis (DCM:MeOH) Start->TLC CheckStreak Severe Streaking/Tailing? TLC->CheckStreak AddTEA Add 1% TEA to Mobile Phase or use Amine-Silica CheckStreak->AddTEA Yes StdSilica Proceed with Standard Silica CheckStreak->StdSilica No CheckOx Fractions Turning Dark/Brown? AddTEA->CheckOx StdSilica->CheckOx Degas Sparge Solvents with N2 & Shield from Light CheckOx->Degas Yes Concentrate Concentrate at <30°C under Vacuum CheckOx->Concentrate No Degas->Concentrate Pure Pure Product (Store under Ar at -20°C) Concentrate->Pure

Workflow for troubleshooting (3-Amino-4-isopropoxyphenyl)-methanol purification.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) HPLC instead of normal-phase silica? A: Yes. If normal-phase purification fails due to extreme oxidative degradation, preparative reverse-phase HPLC is an excellent alternative. However, you must modify the mobile phase. Standard acidic modifiers (like 0.1% TFA or Formic Acid) will protonate the amine, making the molecule extremely polar and causing it to elute in the void volume. Instead, use a neutral or slightly basic volatile buffer, such as 10 mM Ammonium Bicarbonate, to keep the amine in its free-base form during elution.

Q: My purified product is a viscous oil, but I expected a solid. Is it impure? A: Not necessarily. The bulky isopropoxy group disrupts standard crystal lattice packing, and the hydroxymethyl group strongly retains residual solvent via hydrogen bonding. The free base of this compound often isolates as a viscous oil or a low-melting solid. Pro-Tip: To induce crystallization and improve long-term stability, consider forming the hydrochloride (HCl) salt. Dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas through the solution to precipitate the stable, solid salt.

Q: Why is my product co-eluting with the aldehyde precursor even with a gradient? A: The aldehyde precursor (3-Amino-4-isopropoxybenzaldehyde) and the target alcohol have similar polarities on silica, but the alcohol has a strong hydrogen-bond donor (-OH). If they are co-eluting, your solvent system is likely too polar too quickly. Flatten your gradient. Stay at 100% DCM (+1% TEA) for at least 5 column volumes before slowly introducing Methanol (0.5% increments). The aldehyde will elute first.

References

  • Bickler, Bob. "Is there an easy way to purify organic amines?" Biotage. URL:[Link]

Sources

Troubleshooting

Improving the stability of (3-Amino-4-isopropoxyphenyl)-methanol in solution

Technical Support Center: Troubleshooting the Stability of (3-Amino-4-isopropoxyphenyl)-methanol The Bifunctional Liability: Understanding the Molecule Working with (3-Amino-4-isopropoxyphenyl)-methanol presents unique f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of (3-Amino-4-isopropoxyphenyl)-methanol

The Bifunctional Liability: Understanding the Molecule Working with (3-Amino-4-isopropoxyphenyl)-methanol presents unique formulation challenges due to its bifunctional nature. The molecule contains both an electron-rich aromatic amine (aniline derivative) and a benzylic alcohol. These two functional groups create competing degradation pathways in solution, requiring precise environmental control to maintain structural integrity and prevent downstream experimental failures.

DegradationPathway Start (3-Amino-4-isopropoxyphenyl)-methanol OxAmine Aromatic Amine Auto-oxidation Start->OxAmine O2, Light, Heat OxAlc Benzyl Alcohol Dehydrogenation Start->OxAlc O2, Transition Metals Quinone Quinone-imines / Azo Dyes (Brown/Black Discoloration) OxAmine->Quinone Radical Coupling Aldehyde Benzaldehyde Intermediate OxAlc->Aldehyde -H2O Imine Intermolecular Condensation (Schiff Base Formation) Aldehyde->Imine + Intact Primary Amine Polymer Insoluble Polymeric Precipitates Imine->Polymer Aggregation

Fig 1. Competing oxidative and condensation degradation pathways in solution.

Frequently Asked Questions (FAQs)

Q1: Why does my clear stock solution turn dark brown or black within hours of preparation? A1: This discoloration is a classic hallmark of aromatic amine auto-oxidation. The amino group (-NH₂) donates electron density to the aromatic ring, making the molecule highly susceptible to losing electrons when exposed to atmospheric oxygen or light. This radical-mediated process forms highly colored quinone-imines and polyaniline-like polymeric species[1]. Causality & Solution: Oxygen acts as the primary electron acceptor. By displacing oxygen with an inert atmosphere and adding a radical-scavenging antioxidant (such as Butylated hydroxytoluene, BHT), you terminate the auto-oxidation chain reaction[2].

Q2: LC-MS analysis of my aged solution shows a loss of the parent compound, accompanied by higher molecular weight species and precipitation. What is the mechanism? A2: You are observing intermolecular condensation. The benzylic alcohol moiety can undergo slow dehydrogenation/oxidation to form a benzaldehyde derivative. Because the molecule also contains a primary aromatic amine, the newly formed aldehyde rapidly undergoes a nucleophilic attack by the amine of a neighboring molecule. This forms an imine (Schiff base) through a dehydrogenative condensation pathway, which subsequently polymerizes and precipitates out of solution[3]. Causality & Solution: The amine acts as the nucleophile, and the oxidized alcohol (aldehyde) acts as the electrophile. Preventing the initial oxidation of the alcohol arrests the entire downstream polymerization cascade.

Q3: How do I formulate a stable stock solution that prevents both oxidation and condensation? A3: A multi-pronged approach is required. You must remove dissolved oxygen (to stop both aniline oxidation and alcohol dehydrogenation), scavenge stray radicals using OH-based or NH-based antioxidants[4], and control the storage temperature to slow down kinetic interactions.

Experimental Workflows & Methodologies

StabilizationProtocol Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Antioxidant Addition (0.1% BHT w/v) Step1->Step2 Step3 3. API Dissolution Under Argon Blanket Step2->Step3 Step4 4. Self-Validation (UV-Vis & LC-MS Check) Step3->Step4 Step5 5. Aliquoting & Cryogenic Storage (-80°C) Step4->Step5

Fig 2. Step-by-step formulation workflow to maximize stability of the aminobenzyl alcohol.

Protocol: Preparation of Ultra-Stable Stock Solutions This protocol establishes a self-validating system to ensure the structural integrity of (3-Amino-4-isopropoxyphenyl)-methanol during long-term storage.

Step 1: Solvent Degassing Transfer HPLC-grade solvent (e.g., Methanol or DMSO) into a Schlenk flask. Perform three consecutive cycles of Freeze-Pump-Thaw using liquid nitrogen and a high-vacuum line to completely eradicate dissolved oxygen.

Step 2: Antioxidant Priming To the degassed solvent, add Butylated hydroxytoluene (BHT) to achieve a final concentration of 0.1% w/v. BHT acts as a sacrificial radical scavenger, protecting the highly conjugated aromatic amine from oxidative degradation[4].

Step 3: Inert Dissolution Transfer the solid (3-Amino-4-isopropoxyphenyl)-methanol into a septum-sealed amber glass vial (to prevent photo-oxidation) that has been purged with ultra-pure Argon. Introduce the primed, degassed solvent via a gas-tight syringe and vortex gently until dissolved.

Step 4: Self-Validation Checkpoint Trustworthiness Check: To validate the efficacy of your inert environment, prepare a parallel "control" vial lacking the antioxidant and exposed to ambient air. Monitor both the protected vial and the control vial via UV-Vis spectroscopy at 420 nm (to detect quinone-imine formation) over 24 hours. The protocol is successfully validated if the protected vial shows <1% increase in absorbance, while the control exhibits a rapid absorbance spike.

Step 5: Storage Aliquot the validated solution into single-use amber vials, backfill the headspace with Argon, flash-freeze in liquid nitrogen, and store at -80°C.

Quantitative Data Presentation

The following table summarizes the expected stability profile of (3-Amino-4-isopropoxyphenyl)-methanol under various formulation conditions, demonstrating the critical impact of environmental controls.

Storage ConditionSolvent EnvironmentAdditiveAtmosphereEstimated Half-Life (t½)Primary Degradant Observed
Ambient (25°C)Methanol (Untreated)NoneAir< 12 HoursQuinone-imines (Brown)
Refrigerated (4°C)Methanol (Untreated)NoneAir3 - 5 DaysQuinone-imines / Imines
Ambient (25°C)Degassed MethanolNoneArgon2 - 3 WeeksImines (Condensation)
Cryogenic (-80°C)Degassed Methanol0.1% BHTArgon> 12 MonthsNone detected

References

  • Aniline - Wikipedia. Wikipedia.
  • Best practices for preventing the oxid
  • One-pot synthesis of imines from benzyl alcohol and amines on Au/ZrO2 catalyst.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC.

Sources

Optimization

Optimizing reaction conditions for the N-acylation of (3-Amino-4-isopropoxyphenyl)-methanol

Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the acylation of (3-Amino-4-isopropoxyphenyl)-methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the acylation of (3-Amino-4-isopropoxyphenyl)-methanol .

Substrate Profiling & The Chemoselectivity Challenge

To achieve high yields, we must first understand the stereoelectronic environment of the substrate. (3-Amino-4-isopropoxyphenyl)-methanol possesses two competing nucleophilic sites:

  • An aromatic primary amine (-NH₂) at the 3-position.

  • A primary benzylic alcohol (-CH₂OH) at the 1-position.

The Core Challenge: While nitrogen is intrinsically more nucleophilic than oxygen (1[1]), the bulky isopropoxy ether at the 4-position introduces severe steric hindrance directly ortho to the amine (2[2]). This steric shielding reduces the kinetic reactivity of the aniline, allowing the highly exposed, unhindered benzylic alcohol to aggressively compete for the electrophile, often resulting in O-acylation or N,O-diacylation.

Troubleshooting Workflow

Workflow A Start: N-Acylation of (3-Amino-4-isopropoxyphenyl)-methanol B1 Issue: High O-Acylation (Poor Selectivity) A->B1 Side Reactions B2 Issue: Low Conversion (Steric Hindrance) A->B2 Reaction Stalls B3 Result: High N-Acylation (Optimal) A->B3 Success C1 Action: Switch to non-nucleophilic base (e.g., DIPEA) & check pH B1->C1 C2 Action: Lower Temp to 0°C (Kinetic Control) B1->C2 C4 Action: Try Aqueous Phosphate Buffer (pH 7.4) B1->C4 C3 Action: Use Anhydride instead of Acyl Chloride B2->C3 C1->B3 Retest C2->B3 Retest C3->B3 Retest C4->B3 Retest

Decision tree for troubleshooting chemoselectivity issues during the N-acylation of amino alcohols.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N-acylated and O-acylated products. How can I force chemoselectivity towards the amine? A1: The chemoselectivity between N- and O-acylation is highly pH-dependent. If the reaction medium becomes even slightly acidic (e.g., from HCl generated by an acyl chloride), the amine protonates into a non-nucleophilic ammonium salt, leaving the hydroxyl group as the only available reactive site (3[3]). Solution: Ensure strictly basic conditions. Use a slight excess (1.5 eq) of a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA). DIPEA's own steric bulk prevents it from reacting with the acylating agent, while it efficiently scavenges acidic byproducts to keep the substrate's amine in its reactive free-base form (3[3]).

Q2: Even with DIPEA, I am still seeing O-acylation. Should I change my acylating agent? A2: Yes. Highly reactive acyl chlorides have lower transition state energies, which reduces the kinetic differentiation between the hindered amine and the unhindered alcohol. Solution: Switch to a less reactive acylating agent, such as an acid anhydride (e.g., acetic anhydride). Anhydrides are softer electrophiles and provide better discrimination, favoring the intrinsically more nucleophilic nitrogen over the oxygen, despite the steric hindrance (1[1]).

Q3: My reaction conversion is stalling at 50%. Should I heat the reaction? A3: Heating is counterproductive for chemoselectivity. Higher temperatures provide enough thermal energy to overcome the activation barrier for the less reactive site (the alcohol), leading to diacylation. Solution: Maintain strict kinetic control by keeping the reaction at 0 °C. If standard conditions fail, consider using a catalytic amount of dibutyltin oxide, which has been shown to successfully mediate highly chemoselective N-acylation of amino alcohols by forming a temporary N,O-stannylene acetal intermediate (4[4]).

Q4: Are there alternative solvent systems that inherently favor N-acylation? A4: Yes. Recent methodologies demonstrate that running the acylation in a phosphate buffer (pH ~7.4) yields highly chemoselective N-acylation of amino alcohols without appreciable O-acylation (5[5]). The aqueous environment suppresses the nucleophilicity of the alcohol while maintaining the amine's reactivity.

Quantitative Data Summary: Condition Optimization

The following table summarizes the expected outcomes based on varying reaction parameters established in the literature.

Reaction ConditionBaseSolventTemp (°C)Expected SelectivitySource
Acidic / No Base NoneDCMRTHigh O-Acylation[3]
Standard Basic TEA / DIPEADCM0 to RTHigh N-Acylation[3]
Aqueous Buffer Phosphate (pH 7.4)WaterRTExclusive N-Acylation[5]
Catalytic Dibutyltin oxideTolueneMicrowaveHigh N-Acylation[4]

Standard Operating Procedure (SOP): Optimized N-Acylation

This protocol utilizes kinetic control and a non-nucleophilic base to ensure chemoselectivity. The workup is designed as a self-validating system ; it chemically separates unreacted starting materials and byproducts from the target molecule without requiring immediate chromatography.

Reaction Scale: 1.0 mmol Reagents:

  • (3-Amino-4-isopropoxyphenyl)-methanol: 1.0 eq (1.0 mmol)

  • Acetic Anhydride (or appropriate acid anhydride): 1.05 eq (1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 1.5 eq (1.5 mmol)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of (3-Amino-4-isopropoxyphenyl)-methanol in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar).

  • Base Addition: Add 1.5 mmol of DIPEA to the solution. Stir for 5 minutes.

    • Causality: DIPEA acts as an acid scavenger to maintain the amine in its highly nucleophilic free-base state. Its steric bulk prevents it from acting as a competing nucleophile (3[3]).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature enhances kinetic discrimination, suppressing the reaction rate of the less nucleophilic primary alcohol.

  • Electrophile Addition: Add 1.05 mmol of the anhydride dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to thermodynamic runaway and diacylation.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor via TLC (e.g., 50:50 EtOAc:Hexanes).

  • Self-Validating Workup:

    • Quench the reaction with 10 mL of saturated aqueous NaHCO₃ and stir for 15 minutes. (Hydrolyzes unreacted anhydride and neutralizes acidic byproducts).

    • Transfer to a separatory funnel and extract with DCM (3 x 10 mL).

    • Wash the combined organic layers with 5% aqueous citric acid (10 mL).

    • Causality: This selectively protonates any unreacted sterically hindered amine, pulling it into the aqueous layer and effectively separating it from the neutral N-acylated product.

    • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-acylated product.

References

  • Taylor & Francis - An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions URL
  • ACS Publications - Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide URL
  • AskFilo - Chemoselectivity of Acylation in Aminophenols URL
  • Benchchem - Common side reactions with 1-Amino-2-butanol URL
  • Benchchem - A Comparative Guide to the Reactivity of Primary vs Secondary Amines URL

Sources

Troubleshooting

Technical Support Center: p-Aminophenol Synthesis &amp; Byproduct Minimization

Welcome to the Technical Support Center for Aminophenol Synthesis. p-Aminophenol (PAP) is a critical intermediate in the pharmaceutical industry, most notably serving as the primary precursor for the synthesis of paracet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminophenol Synthesis. p-Aminophenol (PAP) is a critical intermediate in the pharmaceutical industry, most notably serving as the primary precursor for the synthesis of paracetamol (acetaminophen). However, achieving high-purity PAP is notoriously difficult. Whether you are utilizing the catalytic hydrogenation of nitrobenzene or the direct reduction of p-nitrophenol, the reaction pathways are highly sensitive to kinetic parameters and prone to yielding complex byproduct mixtures[1],[2].

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize PAP yield while minimizing impurities.

Mechanistic Overview: The Origins of Byproducts

To successfully troubleshoot an underperforming synthesis, you must first understand the kinetic competition occurring at the catalyst surface. The synthesis of PAP generally follows one of two routes, each with distinct byproduct profiles:

  • Nitrobenzene Hydrogenation (The Bamberger Route): Nitrobenzene is catalytically hydrogenated to an intermediate, phenylhydroxylamine (PHA)[1]. For PAP to form, PHA must physically desorb from the catalyst and migrate into an acidic aqueous phase to undergo a Bamberger rearrangement[3]. If this mass transfer is too slow, PHA remains on the catalyst and over-reduces to aniline [1]. Furthermore, if oxygen is present in the system, PHA can couple to form azoxybenzene [4].

  • p-Nitrophenol Hydrogenation: Direct reduction using transition metal catalysts (e.g., Ni/C or Pd/C)[2]. Incomplete reduction leads to the accumulation of p-nitrosophenol , while exposure of the final product to air leads to the formation of quinone imines [2].

Pathway NB Nitrobenzene (Starting Material) PHA Phenylhydroxylamine (Intermediate) NB->PHA Catalytic H2 (Pt/C) PNP p-Nitrophenol (Alternative Start) PAP p-Aminophenol (Target Product) PNP->PAP Catalytic H2 (Ni/C) PHA->PAP Bamberger Rearrangement (Aqueous Acid) AN Aniline (Over-reduction) PHA->AN Excess H2 / Slow Desorption AZO Azoxybenzene (Coupling) PHA->AZO O2 / Basic Conditions QI Quinone Imines (Oxidation) PAP->QI Air Oxidation

Fig 1: Mechanistic pathways of p-aminophenol synthesis and primary byproduct formation.

Troubleshooting FAQs

Q1: Why is my nitrobenzene hydrogenation yielding >30% aniline instead of p-aminophenol? Causality: Aniline formation is a classic over-reduction issue. In the Bamberger route, the intermediate PHA must migrate from the solid catalyst surface into the aqueous acidic phase to rearrange into PAP[3]. If the hydrogen pressure is too high, or the catalyst loading is excessive, the rate of hydrogenation outpaces the rate of desorption[1]. Consequently, PHA is further hydrogenated into aniline before it can escape the catalyst[1]. Resolution:

  • Decrease hydrogen pressure (maintain between 1.5 - 2.72 MPa) to retard the second hydrogenation step[1].

  • Increase agitation speed (>1000 rpm) to enhance the mass transfer of PHA into the aqueous phase[1].

  • Ensure sulfuric acid concentration is sufficient (typically 10-15% w/w) to rapidly drive the rearrangement[1].

Q2: My purified p-aminophenol turns dark brown or black upon drying. What is the mechanism of this degradation? Causality: Aminophenols are highly electron-rich and susceptible to rapid auto-oxidation in the presence of atmospheric oxygen. This oxidation yields quinone imines, which rapidly polymerize into intensely colored, insoluble macromolecular byproducts. Resolution:

  • Conduct all post-reaction cooling, filtration, and crystallization steps under a strict inert atmosphere (N2 or Ar).

  • Introduce a mild antioxidant, such as sodium dithionite ( Na2​S2​O4​ ), during the aqueous workup to quench dissolved oxygen and reduce any trace quinone imines back to PAP.

Q3: During direct hydrogenation of p-nitrophenol using a Ni/C catalyst, the reaction stalls at 60% conversion. Why? Causality: Transition metal catalysts, particularly nickel, are highly sensitive to poisoning by nitrogenous compounds and trace ammonia[2]. These impurities form strong coordinate bonds with the active Ni sites, blocking the adsorption of p-nitrophenol and halting the reduction[2]. Additionally, calcining the catalyst above 450 °C can cause Ni phase sintering, drastically reducing the active surface area[2]. Resolution:

  • Pre-wash the activated carbon support thoroughly to remove alkaline ash prior to catalyst preparation.

  • Ensure the catalyst calcination temperature strictly does not exceed 450 °C[2].

Quantitative Data: Impact of Reaction Parameters on Selectivity

The following table summarizes the kinetic parameters required to suppress byproduct formation based on established literature[1],[2].

Synthesis RouteKey ParameterOptimal ConditionSub-Optimal ConditionMechanistic Consequence
Nitrobenzene Hydrogenation Hydrogen Pressure2.72 MPa> 3.0 MPaHigh pressure retards PHA desorption, increasing aniline byproduct[1].
Catalyst Loading (3% Pt/C)0.70 kg/m ³> 1.0 kg/m ³Excess active sites accelerate PHA over-reduction to aniline[1].
Agitation Speed1000 rpm< 700 rpmPoor mass transfer traps PHA in the organic phase, preventing rearrangement[1].
p-Nitrophenol Hydrogenation Catalyst Calcination (Ni/AC)≤ 450 °C> 450 °CHigh heat causes Ni phase sintering and support loss, halting conversion[2].
Catalyst PromotersK₂O additionUnpromoted Ni/ACK₂O enhances alkalinity, improving p-nitrophenol adsorption and selectivity (99.3%)[2].
Self-Validating Experimental Protocols
Protocol 1: Optimized Single-Step Catalytic Hydrogenation of Nitrobenzene

Objective: Synthesize PAP via the Bamberger route while actively suppressing aniline and azoxybenzene formation.

  • Reactor Preparation: Charge a high-pressure Hastelloy autoclave with 15% w/w aqueous sulfuric acid and 3% Pt/C catalyst (0.70 kg/m ³ loading)[1].

    • Validation Check 1: Before adding nitrobenzene, purge the reactor 3x with N₂ gas, then 3x with H₂ gas. Seal the reactor and monitor for pressure drops over 10 minutes to validate seal integrity and ensure total oxygen exclusion (preventing azoxybenzene formation)[4].

  • Reaction Initiation: Introduce nitrobenzene (3.73 kmol/m³) and heat the mixture to 353 K (80 °C)[1]. Pressurize with H₂ to exactly 2.72 MPa and initiate aggressive agitation at 1000 rpm[1].

    • Validation Check 2: Monitor the hydrogen mass flow controller. The reaction is self-validating if the H₂ consumption curve plateaus after ~3 hours. A premature plateau indicates catalyst poisoning; a linear, non-plateauing consumption indicates a runaway over-reduction to aniline.

  • Workup & Isolation: Cool the reactor to room temperature, vent H₂, and purge with N₂. Filter the catalyst under a strict N₂ blanket. Neutralize the aqueous phase with aqueous ammonia to pH 7-8 to precipitate the solid p-aminophenol[5].

    • Validation Check 3: The precipitate must be off-white to pale yellow. If the slurry turns dark brown, oxygen ingress has occurred. Discard or re-process immediately with sodium dithionite.

Protocol 2: LC-MS Analytical Workflow for Byproduct Identification

Objective: Quantify PAP, aniline, and trace coupling byproducts to diagnose reaction failures.

  • Sample Prep: Dissolve 10 mg of the crude product in 10 mL of an oxygen-free Methanol/Water (50:50) mixture containing 0.1% formic acid.

    • Validation Check 1: Inject a blank (solvent only) prior to the sample to ensure no background carryover of aniline from previous runs.

  • Chromatography: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% formic acid).

  • Detection: Monitor UV absorbance at 254 nm and extract MS chromatograms for m/z 110 (PAP, [M+H]+) and m/z 94 (Aniline, [M+H]+).

    • Validation Check 2: Calculate the peak area ratio. A successful reaction will yield a PAP:Aniline ratio of >5:1. The presence of a peak at m/z 199 indicates azoxybenzene formation, flagging a critical failure in oxygen exclusion during the reaction[4].

Troubleshooting Start Reaction Mixture Analysis (HPLC/LC-MS) CheckAN High Aniline Detected? (>15%) Start->CheckAN CheckAZO Azoxy/Azo compounds Detected? CheckAN->CheckAZO No ActAN Reduce Catalyst Loading, Increase Agitation CheckAN->ActAN Yes CheckColor Dark Brown/Black Coloration? CheckAZO->CheckColor No ActAZO Purge with N2/Ar, Check Acid Conc. CheckAZO->ActAZO Yes ActColor Add Antioxidant (Na2S2O4), Exclude Air CheckColor->ActColor Yes Success Proceed to Crystallization CheckColor->Success No

Fig 2: Logical troubleshooting workflow for byproduct identification and mitigation.

References
  • [1] Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. Organic Process Research & Development - ACS Publications.

  • [4] KR20030038112A - Electrochemical synthesis of p-aminophenol. Google Patents.

  • [2] Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon. ResearchGate.

  • [5] US6403833B1 - Single step hydrogenation of nitrobenzene to p-aminophenol. Google Patents.

  • Synthesis Of Paracetamol From P- aminophenol. University of Cape Coast.

  • [3] Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Organic Process Research & Development - ACS Publications.

Sources

Optimization

Technical Support Center: Handling and Storage of (3-Amino-4-isopropoxyphenyl)-methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or assay failures when working with electron-rich aromatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or assay failures when working with electron-rich aromatic amines.

(3-Amino-4-isopropoxyphenyl)-methanol is a highly versatile building block, but it possesses significant chemical vulnerabilities. While the molecule contains a benzylic alcohol, the primary site of degradation is the ortho-alkoxyaniline moiety . The strongly electron-donating isopropoxy group (-O-iPr) operates via both resonance (+R) and inductive (+I) effects, substantially raising the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. This makes the amino nitrogen highly susceptible to single-electron transfer (SET) auto-oxidation by atmospheric triplet oxygen. This process generates radical cations that rapidly polymerize into dark-colored, insoluble quinone imines, azo, or azoxy compounds[1].

The following guide provides field-proven, self-validating methodologies to arrest this degradation and ensure the integrity of your reagent.

Quantitative Stability Matrix

To establish a baseline for handling, we have modeled the degradation kinetics of (3-Amino-4-isopropoxyphenyl)-methanol under various environmental conditions. Aromatic amines demonstrate significantly enhanced stability when thermal and oxidative kinetic drivers are suppressed[2].

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifeOxidation Risk
Optimal -20°C to -80°CArgon (Inert)Dark (Amber Glass)> 12–24 MonthsVery Low
Acceptable (Transit) 2°C to 8°CNitrogen (Inert)Dark (Amber Glass)1–3 MonthsLow
Suboptimal 20°C (Room Temp)AirAmbient Lab Light< 1–2 WeeksHigh
Destructive > 30°CAirDirect UV/Sunlight< 24 HoursExtreme

Note: The instability of target aromatic amines at 20°C dictates that immediate storage at sub-zero temperatures is strictly required to attenuate degradation[3].

Mandatory Handling Protocol: Aliquoting and Inert Storage

To prevent the introduction of oxygen and moisture during repeated use, the bulk material must be aliquoted immediately upon receipt. This protocol is designed as a self-validating system to ensure absolute environmental control.

Step 1: Environmental Preparation

  • Action: Transfer the unopened bulk bottle of (3-Amino-4-isopropoxyphenyl)-methanol, dry amber glass vials, and PTFE-lined screw caps into an inert atmosphere glovebox.

  • Causality: Amber glass prevents UV-catalyzed radical initiation. PTFE (Teflon) liners are required because standard rubber or polyethylene septa are highly permeable to oxygen over extended periods.

  • Validation Checkpoint: Verify the glovebox oxygen sensor reads < 1 ppm and the moisture sensor reads < 1 ppm before unsealing the bulk container.

Step 2: Aliquoting the Solid

  • Action: Weigh out single-use quantities (e.g., 50 mg or 100 mg) into the amber vials.

  • Causality: Aliquoting ensures that the bulk material is never subjected to repeated freeze-thaw cycles. Cold reagents opened in ambient air will instantly condense atmospheric moisture, which accelerates oxidative degradation upon warming.

Step 3: Argon Blanketing and Sealing

  • Action: If a glovebox is unavailable, use a Schlenk line. Flush the vials with high-purity Argon gas via a needle for 60 seconds. Cap tightly immediately after removing the needle.

  • Causality: Argon is denser than Nitrogen and air. It sinks to the bottom of the vial, creating a heavy, protective physical blanket over the solid reagent, effectively displacing reactive oxygen[4].

  • Validation Checkpoint: Wrap the cap junction tightly with Parafilm. Validation: The Parafilm should stretch smoothly without tearing and adhere to itself, confirming a hermetic, moisture-proof seal.

Step 4: Long-Term Storage

  • Action: Transfer the sealed, Parafilm-wrapped vials into a desiccator jar containing Drierite, and place the jar in a -20°C or -80°C freezer.

  • Validation Checkpoint: The Drierite indicator must remain blue. If it turns pink, the primary desiccator seal has failed and moisture has breached the outer environment.

Process Visualization

StorageWorkflow A 1. Receive Reagent (3-Amino-4-isopropoxyphenyl)-methanol B 2. Visual Inspection Assess for Discoloration A->B C 3. Purity Analysis (HPLC / LC-MS) B->C Brown/Dark Solid E 5. Inert Atmosphere Transfer (Argon Glovebox) B->E Off-White/Clear Solid D 4. Purification (Flash Chromatography) C->D Purity < 95% C->E Purity ≥ 95% D->E F 6. Aliquot & Seal (Amber Vials + PTFE Caps) E->F G 7. Long-Term Storage (-20°C to -80°C) F->G

Workflow for the inspection, handling, and storage of (3-Amino-4-isopropoxyphenyl)-methanol.

Troubleshooting Guide

Q: My batch of (3-Amino-4-isopropoxyphenyl)-methanol has turned from an off-white powder to a dark brown, sticky solid. What happened, and can I salvage it? A: The compound has undergone severe auto-oxidation. The amino group has oxidized into radical cations, which subsequently coupled to form highly conjugated, deeply colored polymeric byproducts. Because these byproducts are often sticky and can trap unreacted starting material, you cannot use this batch directly—it will poison sensitive metal catalysts (e.g., in Buchwald-Hartwig aminations) and skew your stoichiometry. Resolution: You must purify the material via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient) immediately prior to use. Once purified, store the recovered material strictly according to the protocol above.

Q: I observed inconsistent yields in my reactions when using a bottle that has been stored at room temperature for a few weeks, even though the color only slightly yellowed. Could storage be the issue? A: Yes. Colorimetric change is a lagging indicator of degradation. Even a slight yellowing indicates the presence of nitrosobenzenes, azoxybenzenes, or early-stage oligomers[1]. These impurities can act as potent ligands that coordinate to and deactivate transition metal catalysts. Always verify the purity of older batches via NMR or HPLC before committing them to complex synthetic steps.

Frequently Asked Questions (FAQs)

Q: Is the benzylic alcohol group (-CH2OH) at risk of oxidation during storage? A: Practically, no. While benzylic alcohols can be oxidized to aldehydes or carboxylic acids, this process has a high activation energy and typically requires strong stoichiometric oxidants (e.g., MnO2, Dess-Martin periodinane) or specific metal catalysts. Under ambient storage conditions, the auto-oxidation of the electron-rich aniline moiety is orders of magnitude faster. Therefore, our storage strategy exclusively prioritizes protecting the amine.

Q: Can I store this compound as a pre-made stock solution in DMSO or DMF to save time? A: This is highly discouraged. Solvents like DMSO, DMF, and especially ethers like THF contain dissolved oxygen and can form peroxides over time. Storing electron-rich anilines in solution vastly accelerates degradation because the solvent facilitates molecular mobility and collision rates with dissolved oxygen. If a solution is absolutely mandatory for an automated workflow, you must use strictly degassed solvents (via freeze-pump-thaw cycling) and store the solution at -80°C[3]. Solid-state storage is always superior.

Q: Can I add an antioxidant like BHT (butylated hydroxytoluene) to prevent oxidation? A: While BHT is an excellent radical scavenger, adding it to your reagent introduces a deliberate chemical impurity. BHT contains a sterically hindered phenol that can interfere with downstream applications, particularly those involving strong bases or electrophiles. It is scientifically sounder to rely on the physical exclusion of oxygen (Argon) and kinetic suppression (low temperature) rather than introducing chemical additives.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (3-Amino-4-isopropoxyphenyl)-methanol

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving (3-Amino-4-isopropoxyphenyl)-methanol. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving (3-Amino-4-isopropoxyphenyl)-methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this multifunctional substrate.

The unique structure of (3-Amino-4-isopropoxyphenyl)-methanol, featuring a primary amine, a hydroxyl group, and an electron-rich aromatic ring, presents specific challenges and opportunities in cross-coupling reactions. The presence of multiple reactive sites—the C-N, C-O, and potentially activated C-H bonds—necessitates careful catalyst and reaction condition selection to achieve the desired selectivity and yield. This guide provides the expertise to overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Problem 1: Low or No Yield of the Desired Product

Question: I am attempting a Suzuki-Miyaura coupling with a halogenated derivative of (3-Amino-4-isopropoxyphenyl)-methanol but observe little to no formation of the desired biaryl product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling with this substrate often points to issues with catalyst activity, reaction conditions, or competing side reactions. Let's break down the potential culprits and solutions.

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivation: The primary amine and hydroxyl groups on your substrate can coordinate to the palladium center, potentially inhibiting its catalytic activity.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like those from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the palladium catalyst and promote the crucial reductive elimination step, even with coordinating substrates.[1] Consider using pre-formed catalysts (precatalysts) which can offer greater stability and activity.[1]

  • Inappropriate Base Selection: The choice of base is critical in the Suzuki-Miyaura reaction as it participates in the transmetalation step.[2][3]

    • Solution: For substrates with sensitive functional groups like amines and alcohols, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) to minimize side reactions.[4][5] However, the optimal base can be substrate-dependent, so screening a few options is advisable.

  • Solvent Purity: Water and oxygen can be detrimental to the active Pd(0) catalyst.

    • Solution: Ensure your solvent (e.g., toluene, dioxane, THF) is anhydrous and thoroughly degassed before use.[1] This can be achieved by sparging with an inert gas like argon or nitrogen.

  • Side Reactions (Homocoupling): You may be observing the formation of byproducts from the homocoupling of your boronic acid partner.

    • Solution: This often indicates that the transmetalation step is slow. In addition to optimizing the base, ensure the boronic acid is of high purity. Using boronic esters (e.g., pinacol esters) can sometimes improve stability and reactivity.

Problem 2: N-Arylation Instead of C-C Coupling (Buchwald-Hartwig Amination)

Question: I am trying to perform a Suzuki coupling, but I am isolating the N-arylated product instead of the C-C coupled product. How can I favor the Suzuki reaction over the Buchwald-Hartwig amination?

Answer:

This is a classic example of competing reaction pathways. The primary amine on your substrate is nucleophilic and can participate in a palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination).[6][7][8]

Strategies to Promote C-C Coupling:

  • Protecting the Amine: The most straightforward approach is to temporarily protect the amine group.

    • Solution: Use a protecting group that is stable under the Suzuki coupling conditions but can be easily removed later.[9][10] Common choices include carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy). This protection strategy prevents the amine from acting as a nucleophile.[9][11]

  • Ligand and Catalyst Choice: While less direct than protection, the choice of ligand can influence selectivity.

    • Solution: Some catalyst systems show a preference for one pathway over the other. While there isn't a universal rule, ligands developed specifically for Suzuki couplings might offer better selectivity. However, protecting the amine is the more robust strategy.

Problem 3: O-Arylation Side Product (Ullmann or Buchwald-Hartwig C-O Coupling)

Question: I am observing a significant amount of O-arylated byproduct. What conditions favor this side reaction, and how can I suppress it?

Answer:

Similar to N-arylation, the hydroxyl group can also undergo palladium- or copper-catalyzed O-arylation.[12] This is particularly prevalent with stronger bases that can deprotonate the alcohol, making it a more potent nucleophile.

Minimizing O-Arylation:

  • Base Selection: The strength of the base is a key factor.

    • Solution: Avoid excessively strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are generally less likely to promote O-arylation in palladium-catalyzed reactions.[4]

  • Protecting the Hydroxyl Group: As with the amine, protecting the alcohol is an effective strategy.

    • Solution: Silyl ethers (e.g., TBS, TIPS) are common protecting groups for alcohols that are generally stable to palladium-catalyzed cross-coupling conditions.[4]

  • Catalyst System: Copper-based catalysts are well-known to promote O-arylation (Ullmann condensation).

    • Solution: Ensure your palladium catalyst is not contaminated with copper salts. If you are intentionally performing a C-N coupling, using a palladium catalyst system specifically designed for amination, such as those with biarylphosphine ligands, can help improve selectivity over O-arylation.[12]

Frequently Asked Questions (FAQs)

Q1: For a Buchwald-Hartwig amination with (3-Amino-4-isopropoxyphenyl)-methanol, what is the best catalyst system to start with?

A1: For the Buchwald-Hartwig amination, where you are forming a C-N bond, catalyst systems based on palladium with bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[13][14]

  • Recommended Ligands: BrettPhos and RuPhos have demonstrated broad substrate scope and high activity for C-N cross-coupling reactions, even with functionalized substrates.[13][14]

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Using a precatalyst where the ligand is already coordinated to the palladium can sometimes offer improved performance and convenience.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[5] LHMDS can be particularly effective when dealing with substrates containing protic functional groups.[4]

Q2: Can I perform a cross-coupling reaction without protecting the amine or hydroxyl groups?

A2: Yes, it is often possible, but it requires careful optimization of the reaction conditions. Palladium catalysts are known for their high functional group tolerance.[15] The key is to find conditions that favor the desired transformation over potential side reactions.

  • For C-C coupling (e.g., Suzuki): Use a weaker base (K₃PO₄, K₂CO₃) and a catalyst system known for high activity in Suzuki reactions.

  • For C-N coupling (e.g., Buchwald-Hartwig): Use a strong, non-nucleophilic base (NaOtBu, LHMDS) and a specialized amination catalyst (e.g., with BrettPhos or RuPhos).[13][14]

In many cases, an initial screening of different bases and ligands will be necessary to identify the optimal conditions for achieving high selectivity without the need for protecting groups.

Q3: What is the role of the isopropoxy group in these reactions?

A3: The isopropoxy group is an electron-donating group. This electronic effect makes the aromatic ring more electron-rich, which can facilitate the oxidative addition step of the catalytic cycle, a key step in many cross-coupling reactions.[3][16] However, it also has a steric presence that can influence the accessibility of the adjacent amino group.

Q4: Are there any alternatives to palladium catalysts for these types of transformations?

A4: While palladium is the most versatile and widely used catalyst for these reactions, other transition metals can be employed.

  • Copper: Copper catalysts are classic for Ullmann-type C-N and C-O couplings.[17] They can sometimes offer different selectivity compared to palladium.

  • Nickel: Nickel catalysts are gaining popularity as a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions.[15][18]

The choice of metal will depend on the specific transformation you wish to achieve and the other functional groups present in your molecules.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ (2 mol%)Readily available and effective in situ generation of Pd(0).
Ligand SPhos (4 mol%)Bulky, electron-rich ligand to promote catalytic activity.
Base K₃PO₄ (2.0 equivalents)Mild base to minimize side reactions with amine/hydroxyl.
Boronic Acid 1.2 - 1.5 equivalentsSlight excess to drive the reaction to completion.
Solvent Toluene/Water (10:1)Anhydrous, degassed organic solvent with water to aid in base solubility.
Temperature 80 - 110 °CTypical temperature range for Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Protects the active Pd(0) catalyst from oxygen.
Step-by-Step Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halogenated (3-Amino-4-isopropoxyphenyl)-methanol derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[19]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst active and ligand appropriate? start->check_catalyst check_base Is the base correct for the reaction? check_catalyst->check_base Yes solution_catalyst Use bulky, electron-rich ligands (e.g., Buchwald type) or consider a pre-catalyst. check_catalyst->solution_catalyst No check_conditions Are the solvent and atmosphere correct? check_base->check_conditions Yes solution_base Screen weaker bases (K3PO4, K2CO3) to avoid side reactions. check_base->solution_base No solution_conditions Use anhydrous, degassed solvent under an inert atmosphere. check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_catalyst->check_base solution_base->check_conditions solution_conditions->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • Sigman, M. S., & Sigman, D. S. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition. Retrieved from [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2002). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters. Retrieved from [Link]

  • Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Torraca, K. E., & Kuwabe, S. (2001). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]

  • Viciu, M. S., & Hartwig, J. F. (2007). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). Optimization of reaction conditions for Suzuki coupling. ResearchGate. Retrieved from [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Retrieved from [Link]

  • Various Authors. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

  • Various Authors. (2024). Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. CCS Chemistry. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. Retrieved from [Link]

  • Lee, S., & Park, S. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[12][20]-Rearrangement—Oxa-Michael Addition Cascade Reactions. PMC. Retrieved from [Link]

  • Gevorgyan, V., & Larrosa, I. (2011). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • Various Authors. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Retrieved from [Link]

  • Various Authors. (2023). (PDF) Magnetically recoverable Pd-SILP-Fe3O4@SiO2 catalyst for the Suzuki–Miyaura cross-coupling. ResearchGate. Retrieved from [Link]

Sources

Optimization

Optimizing crystallization conditions for (3-Amino-4-isopropoxyphenyl)-methanol.

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with (3-Amino-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with (3-Amino-4-isopropoxyphenyl)-methanol .

This molecule presents a unique "perfect storm" for crystallization scientists: it possesses a bulky, lipophilic isopropoxy group that disrupts crystal lattice packing, alongside two strong hydrogen-bonding sites (an amino group and a hydroxymethyl group) that promote polymorphic promiscuity. Furthermore, the electron-donating nature of the isopropoxy group renders the adjacent aniline moiety highly susceptible to oxidative degradation.

Below is an in-depth, causality-driven guide to overcoming these challenges.

FAQ 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, my solution turns cloudy and separates into a biphasic oily mixture instead of forming solid crystals. Why does this happen, and how do I force nucleation?

The Science (Causality): You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the activation energy required for crystal nucleation is higher than the energy required for the solution to separate into two distinct liquid phases: a solute-rich phase (the oil) and a solute-lean phase[1]. The bulky isopropoxy group on your molecule lowers its melting point and lattice energy, making it prone to this phenomenon.

When the system enters the spinodal decomposition region of the ternary phase diagram, the solute partitions into oil droplets. Because the chemical potential (supersaturation) in both the rich and lean phases equalizes, the thermodynamic driving force for crystal nucleation is effectively stalled, leading to trapped impurities and agglomerated "desert rose" morphologies[2].

The Solution: You must bypass the LLPS boundary (binodal curve) by either altering the solvent trajectory or implementing a low-supersaturation seeding strategy.

Protocol: Anti-LLPS Seeding Crystallization This self-validating protocol ensures that crystal growth outpaces oil droplet formation.

  • Determine the Cloud Point: Slowly cool a clear, subsaturated solution of (3-Amino-4-isopropoxyphenyl)-methanol in your chosen solvent (e.g., Ethanol/Water) at 0.5 °C/min until turbidity is observed (the LLPS boundary). Record this temperature ( Tcloud​ ).

  • Prepare the Batch: Reheat the mixture to Tcloud​+10 °C to ensure complete dissolution.

  • Cool to the Metastable Zone: Cool the system to Tcloud​+2 °C. The solution must remain perfectly clear.

  • Seed Introduction: Introduce 1–2 wt% of highly pure, milled seed crystals of the desired polymorph.

  • Isothermal Aging: Hold the temperature isothermally for 2 hours. Validation check: Use a Focused Beam Reflectance Measurement (FBRM) probe to confirm secondary nucleation (an increase in chord counts) without droplet formation.

  • Controlled Desupersaturation: Initiate a slow, non-linear cooling ramp (e.g., 0.1 °C/min) to the final isolation temperature.

LLPS_Workflow Start Observe Phase Separation (Oiling Out) Check Analyze Ternary Phase Diagram (Solute/Solvent/Antisolvent) Start->Check Decision Is trajectory crossing spinodal boundary? Check->Decision Seed Implement Seeding Strategy (Low Supersaturation) Decision->Seed Yes, near binodal Solvent Adjust Solvent Ratio (Bypass LLPS Region) Decision->Solvent Yes, deep quench Success Nucleation & Crystal Growth Seed->Success Solvent->Success

Fig 1. Thermodynamic decision tree for bypassing Liquid-Liquid Phase Separation.

FAQ 2: Polymorphic Variability

Q: I am isolating different crystal habits (needles vs. blocks) across batches, and DSC analysis shows varying melting points. How do I control the polymorphic outcome?

The Science (Causality): (3-Amino-4-isopropoxyphenyl)-methanol has multiple hydrogen bond donors (-NH2, -OH) and acceptors (-O-, -NH2, -OH). This high density of directional bonding options allows the molecule to pack into multiple conformational arrangements (polymorphs). Relying on a single solvent often leads to the kinetic entrapment of metastable forms. By utilizing a "cocktail-solvent" screening approach, you can manipulate the activity coefficient of the API, altering the nucleation barrier to favor the thermodynamically stable phase[3].

The Solution: Implement a binary/ternary solvent screening matrix. The goal is to use a highly polar solvent to disrupt intermolecular solute-solute H-bonds, paired with an antisolvent that slowly forces controlled precipitation.

Data Presentation: Cocktail-Solvent Screening Matrix

Primary Solvent (Co-solvent)AntisolventDielectric Constant ( ϵ ) ShiftExpected Polymorphic Impact
Ethyl AcetateHeptaneModerate to LowFavors kinetically driven, metastable needle-like crystals. High risk of LLPS.
IsopropanolWaterHigh to Very HighPromotes thermodynamically stable blocks due to strong solvent-solute H-bonding.
2-Methyl THFDi-isopropyl etherLow to Very LowGood for isolating anhydrous forms; minimizes hydrate formation.
AcetonitrileTolueneHigh to LowEnhances pi-pi stacking interactions of the benzene ring.

Note: Always map the Metastable Zone Width (MSZW) for your chosen solvent pair using in-line turbidity probes to prevent crashing out amorphous material.

FAQ 3: Oxidative Degradation During Crystallization

Q: My isolated crystals have a pinkish-brown tint, and HPLC indicates a new impurity. How do I prevent degradation during the crystallization process?

The Science (Causality): The isopropoxy group is a strong electron-donating group (EDG). Because it is positioned ortho to the hydroxymethyl group and meta/para to the amino group, it increases the electron density of the aromatic ring. This makes the primary amine highly susceptible to aerial oxidation, forming colored quinone-imine degradation products. Amino alcohols are notoriously prone to this oxidative chain reaction during thermal stress (such as heating during crystallization)[4].

The Solution: You must either remove the oxidative trigger (oxygen) or chemically protect the vulnerable amine via in situ salt formation. Converting the amine to a carboxylate or hydrochloride salt protonates the nitrogen, removing its lone pair from the oxidative pathway[5].

Protocol: Reactive Salt Crystallization for Oxidation Prevention

  • Solvent Degassing: Sparge your primary solvent (e.g., Isopropanol) with ultra-pure Nitrogen ( N2​ ) or Argon for 30 minutes prior to use.

  • Dissolution: Dissolve the freebase (3-Amino-4-isopropoxyphenyl)-methanol in the degassed solvent under a continuous inert blanket.

  • Acid Addition: Slowly add a stoichiometric equivalent of an organic acid (e.g., Succinic acid or Fumaric acid) dissolved in a compatible co-solvent. The mild acidic environment protonates the amine, forming an ammonium salt.

  • Crystallization: The resulting salt will typically have a drastically lower solubility in the organic matrix than the freebase, triggering immediate and highly pure crystallization.

  • Filtration: Filter the resulting crystals under a nitrogen-purged filter dryer to prevent oxidation of any residual mother liquor on the wet cake.

Polymorph_Oxidation API (3-Amino-4-isopropoxyphenyl)-methanol Dissolved in Solvent OxCheck Oxidation Risk? (Amine group) API->OxCheck Salt Reactive Crystallization (Form Organic Acid Salt) OxCheck->Salt High (Discoloration) Inert Freebase Crystallization (N2/Ar Sparging) OxCheck->Inert Low/Moderate Screen Cocktail-Solvent Screening (Varying dielectric constants) Salt->Screen Inert->Screen Analyze PAT Monitoring (FBRM & PVM) Screen->Analyze Stable Thermodynamically Stable Pure Crystalline Form Analyze->Stable

Fig 2. Workflow for mitigating oxidative degradation and isolating stable polymorphs.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Semantic Scholar. Available at:[Link]

  • Improved Oxidative Biostability of Porous Shape Memory Polymers by Substituting Triethanolamine for Glycerol. PMC (NIH). Available at:[Link]

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Thermal Decomposition in the Synthesis of (3-Amino-4-isopropoxyphenyl)-methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the critical thermal instabilities encountered when synthesizing and handling (3-Amino-4-isopropo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the critical thermal instabilities encountered when synthesizing and handling (3-Amino-4-isopropoxyphenyl)-methanol .

Because this molecule contains both an electron-rich aromatic amine (-NH₂) and a reactive hydroxymethyl group (-CH₂OH), it is highly susceptible to heat-induced intermolecular condensation. This guide provides the mechanistic causality behind these failures, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-yield, high-purity synthesis.

Mechanistic Insight: The Causality of Thermal Degradation

To prevent degradation, you must first understand the molecular vulnerabilities of your target compound. (3-Amino-4-isopropoxyphenyl)-methanol is structurally analogous to other aminobenzyl alcohols, which are notorious for their thermal reactivity.

When subjected to thermal stress, the nucleophilic amino group of one molecule can attack the electrophilic benzylic carbon of another, or adjacent hydroxymethyl groups can undergo dehydration. This heat-induced condensation expels water and forms ether or secondary amine cross-linkages, rapidly converting your pure monomer into an insoluble poly(aminobenzyl) oligomer or resin[1]. While bulk decomposition typically onsets around 150–170 °C[2], localized heating during exothermic reactions or prolonged exposure to moderate heat (e.g., 50–60 °C) during solvent evaporation can initiate premature polymerization[3].

G M1 Monomer (3-Amino-4-isopropoxyphenyl)-methanol H Thermal Stress (> 150°C or prolonged > 50°C in soln) M1->H R Intermolecular Condensation (-NH2 and -CH2OH groups react) H->R W Elimination of H2O R->W P Poly(aminobenzyl) Oligomers (Ether & Amine Cross-linkages) R->P

Mechanistic pathway of heat-induced intermolecular condensation and polymerization.

Troubleshooting & FAQs

Q1: My product turns into an insoluble brown resin during solvent removal on the rotary evaporator. How do I prevent this? A1: This is the most common failure point. You are observing thermal self-condensation. In concentrated solutions, the proximity of the -CH₂OH and -NH₂ groups allows them to react at surprisingly low temperatures to form poly(aminobenzyl) oligomers[1]. Solution: Never let the rotary evaporator water bath exceed 40 °C. Use a high-vacuum pump to lower the boiling point of your extraction solvent (e.g., ethyl acetate or dichloromethane) rather than increasing the heat.

Q2: I observe multiple degradation spots on my TLC plate immediately after the reduction step, even before isolation. What happened? A2: This indicates an exothermic runaway during the addition of your reducing agent (e.g., NaBH₄ or LiAlH₄). The reduction of benzaldehydes to benzyl alcohols releases significant heat[3]. If the internal temperature of the flask spikes, the localized heat accelerates the condensation of the newly formed alcohol. Solution: Utilize an ice bath to strictly maintain the internal reaction temperature below 15 °C during the addition of the reductant. Add the reductant portion-wise over 30–60 minutes.

Q3: Does the isopropoxy group at position 4 contribute to this thermal instability? A3: Generally, no. The isopropoxy ether linkage is thermally stable under standard isolation and reduction conditions. The primary degradation vector is exclusively the interaction between the aminobenzyl alcohol moieties[2]. However, avoid strong anhydrous acids at elevated temperatures, as they could theoretically cleave the ether.

Quantitative Thermal Data

To establish safe handling parameters, we rely on foundational thermal analysis (TGA/DSC) data derived from structurally analogous aminobenzyl alcohols[1][2].

ParameterRepresentative ValueImplication for (3-Amino-4-isopropoxyphenyl)-methanol
Melting Point (Tₘ) 60 – 86 °CSolid at room temperature; handle as a crystalline powder.
Onset of Decomposition ~ 150 – 170 °CAbsolute maximum temperature before rapid, irreversible polymerization occurs.
Peak Decomposition ~ 200 °CRapid elimination of water and formation of char residue.
Weight Loss at 300 °C ~ 55%Indicates severe structural breakdown and release of volatile nitrogen/carbon oxides.
Safe Processing Limit < 40 °C Maximum allowable temperature during synthesis workup and solvent evaporation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. If the internal temperature controls are maintained, the visual and analytical checkpoints will confirm success.

Protocol A: Temperature-Controlled Synthesis via Reduction

Objective: Reduce 3-amino-4-isopropoxybenzaldehyde to the target alcohol without triggering exothermic polymerization.

  • Preparation: Dissolve 10.0 mmol of 3-amino-4-isopropoxybenzaldehyde in 30 mL of anhydrous methanol in a round-bottom flask.

  • Thermal Control (Critical): Submerge the flask in an ice-water bath. Insert an internal thermometer. Stir for 10 minutes until the internal temperature reaches 0–5 °C.

  • Reagent Addition: Weigh 12.0 mmol of Sodium Borohydride (NaBH₄). Add the NaBH₄ in 4 equal portions over 40 minutes.

    • Self-Validation Checkpoint: Monitor the thermometer. Do not add the next portion until the temperature drops back below 10 °C. The temperature must never exceed 15 °C[3].

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at ambient room temperature (20 °C) for 2 hours.

  • Quenching: Cool the flask back to 5 °C. Slowly add 10 mL of saturated aqueous NH₄Cl to quench excess reductant.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Evaporation (Critical): Filter the drying agent. Transfer the solution to a rotary evaporator. Set the water bath to maximum 35 °C . Apply high vacuum to remove the solvent.

    • Self-Validation Checkpoint: The product should yield as a white to light-yellow solid. If it is a dark brown, viscous oil, thermal limits were breached.

G A 3-Amino-4-isopropoxybenzaldehyde (Precursor) B Reduction (NaBH4 / MeOH) CRITICAL: Keep < 15°C A->B Add Reductant C Aqueous Quench & Extraction (EtOAc / H2O) B->C Complete F Polymeric Degradation (Avoided) B->F Temp > 20°C (Exotherm) D Solvent Evaporation CRITICAL: Water Bath < 40°C C->D Organic Layer E (3-Amino-4-isopropoxyphenyl)-methanol (Pure Product) D->E High Vacuum D->F Temp > 50°C

Workflow for synthesizing (3-Amino-4-isopropoxyphenyl)-methanol highlighting thermal control.

Protocol B: Thermogravimetric Analysis (TGA) for Stability Profiling

Objective: Determine the exact onset of thermal decomposition for your specific batch.

  • Sample Preparation: Accurately weigh 5–10 mg of the finely ground, dried (3-Amino-4-isopropoxyphenyl)-methanol into an aluminum TGA crucible[2].

  • Instrument Setup: Place the crucible into the thermogravimetric analyzer. Purge the furnace with high-purity nitrogen gas at a flow rate of 20–50 mL/min to prevent oxidative degradation and isolate purely thermal effects[2].

  • Thermal Program: Equilibrate the sample at 30 °C for 5 minutes. Heat the sample from 30 °C to 400 °C at a constant, controlled heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The first derivative peak will indicate the maximum rate of water expulsion (condensation), establishing your absolute thermal ceiling.

References

  • Synthesis and Characterization of Conducting Poly(o-aminobenzyl alcohol) and Its Copolymers with Aniline Source: American Chemical Society (Macromolecules) URL:[Link]

  • US3379620A - Process for producing 4-aminobenzyl alcohol derivatives Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic data comparison of (3-Amino-4-isopropoxyphenyl)-methanol and its precursors

Title: Spectroscopic Data Comparison: (3-Amino-4-isopropoxyphenyl)-methanol and Its Synthetic Precursors Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Compa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Data Comparison: (3-Amino-4-isopropoxyphenyl)-methanol and Its Synthetic Precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The synthesis and verification of functionalized anilines, such as (3-Amino-4-isopropoxyphenyl)-methanol (CAS: 2113623-83-7) [1], are critical in the development of active pharmaceutical ingredients (APIs) and biaryl amide derivatives[2]. The transformation from its oxidized precursors—specifically 4-isopropoxy-3-nitrobenzoic acid and (4-Isopropoxy-3-nitrophenyl)methanol—requires precise chemoselective reduction.

This guide provides an objective comparison of the spectroscopic data (NMR, IR, LC-MS) across this synthetic workflow. By understanding the electronic causality behind these spectral shifts, researchers can establish a self-validating system for real-time reaction monitoring and product verification.

Synthetic Workflow & Mechanistic Causality

The production of the target amino-alcohol relies on a two-stage reduction strategy designed to prevent over-reduction or functional group cleavage.

  • Chemoselective Carboxylic Acid Reduction: The starting material, 4-isopropoxy-3-nitrobenzoic acid (Precursor A), is reduced using Borane-Tetrahydrofuran (BH₃-THF). BH₃-THF is highly electrophilic and selectively targets the electron-rich carboxylic acid over the electron-deficient nitro group, yielding (4-Isopropoxy-3-nitrophenyl)methanol (Precursor B).

  • Catalytic Nitro Reduction: Precursor B is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C) in methanol [3, 4]. This cleanly reduces the nitro group to a primary amine without cleaving the benzylic alcohol or the isopropoxy ether.

SynthWorkflow A 4-Isopropoxy-3-nitrobenzoic acid (Precursor A) B (4-Isopropoxy-3-nitrophenyl)methanol (Precursor B) A->B BH3-THF, 0°C to RT Chemoselective COOH Reduction C (3-Amino-4-isopropoxyphenyl)methanol (Target) B->C H2 (1 atm), 10% Pd/C, MeOH Selective NO2 Reduction

Fig 1. Two-step chemoselective reduction workflow from benzoic acid precursor to target amino-alcohol.

Comparative Spectroscopic Analysis

The transition from a nitroarene to an aniline fundamentally alters the electronic environment of the benzene ring. The nitro group (-NO₂) is a strong Electron Withdrawing Group (EWG) via both inductive and resonance effects, which deshields the aromatic protons. Conversely, the amino group (-NH₂) is a strong Electron Donating Group (EDG) via resonance, which heavily shields the aromatic ring.

Table 1: Quantitative ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)

Note: Shifts are approximate empirical values demonstrating the electronic transition.

Proton AssignmentPrecursor A (Nitro-Acid)Precursor B (Nitro-Alcohol)Target (Amino-Alcohol)Shift Causality
Ar-H (C2) ~8.4 ppm (d, J=2 Hz)~7.8 ppm (d, J=2 Hz)~6.7 ppm (d, J=2 Hz)Massive upfield shift due to EDG (-NH₂) replacing EWG (-NO₂).
Ar-H (C6) ~8.2 ppm (dd, J=8.5, 2 Hz)~7.5 ppm (dd, J=8.5, 2 Hz)~6.6 ppm (dd, J=8.5, 2 Hz)Upfield shift; loss of anisotropic deshielding from carbonyl/nitro.
Ar-H (C5) ~7.3 ppm (d, J=8.5 Hz)~7.1 ppm (d, J=8.5 Hz)~6.7 ppm (d, J=8.5 Hz)Moderate upfield shift (meta to the reaction center).
-CH₂OH N/A~4.6 ppm (s)~4.4 ppm (s)Slight shielding from the electron-rich aromatic ring.
-CH(CH₃)₂ ~4.8 ppm (septet)~4.7 ppm (septet)~4.5 ppm (septet)Minimal change; sterically distant from the reaction center.
-NH₂ N/AN/A~3.8 ppm (br s, 2H)Appearance of primary amine protons (exchangeable).
Table 2: Key IR and LC-MS Transitions
Analytical MethodPrecursor B (Nitro-Alcohol)Target (Amino-Alcohol)Diagnostic Marker
IR Spectroscopy ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)Disappears completelyLoss of N-O stretching bands.
IR Spectroscopy None (in 3300-3500 range)~3400 cm⁻¹, ~3300 cm⁻¹Appearance of N-H doublet (primary amine).
LC-MS (ESI+) Exact Mass: 211.08Exact Mass: 181.11Mass shift of -30 Da (Loss of O₂, gain of H₂).
LC-MS Base Peak m/z 194.08 [M-OH]⁺m/z 182.12 [M+H]⁺Distinct ionization behavior; amines ionize readily in ESI+.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol for the synthesis of the target molecule incorporates real-time spectroscopic validation. Catalytic hydrogenation using Pd/C in methanol is a gold-standard methodology for this transformation, ensuring high chemoselectivity and minimal byproduct formation[3, 4].

Protocol: Synthesis of (3-Amino-4-isopropoxyphenyl)methanol

1. Reaction Preparation:

  • Dissolve (4-Isopropoxy-3-nitrophenyl)methanol (1.0 eq, e.g., 5.0 g) in anhydrous methanol (0.2 M concentration).

  • Causality: Methanol acts as an excellent solvent for both the nitro precursor and hydrogen gas, facilitating optimal mass transfer at the heterogeneous catalyst surface [4].

2. Catalyst Addition:

  • Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to substrate).

  • Safety & Trustworthiness: Purge the reaction flask with Argon prior to addition. Dry Pd/C is pyrophoric when exposed to solvent vapors and oxygen; purging prevents ignition.

3. Catalytic Hydrogenation:

  • Evacuate the flask and backfill with Hydrogen gas (1 atm, via balloon). Stir vigorously at room temperature for 2-4 hours.

  • In-Situ Monitoring: Track the disappearance of the yellow nitro compound via TLC (Hexanes/EtOAc 1:1) and LC-MS. The reaction is complete when the m/z 212 peak vanishes and m/z 182 dominates.

4. Workup and Isolation:

  • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol (2 × 20 mL).

  • Causality: Celite prevents fine, sub-micron catalyst particulates from passing into the filtrate, ensuring a metal-free final API precursor.

  • Concentrate the filtrate under reduced pressure to yield the crude (3-Amino-4-isopropoxyphenyl)methanol as a pale solid.

Validation S1 Reaction Sampling (TLC / Aliquot) S2 LC-MS Analysis Mass Shift: m/z 212 → 182 S1->S2 S3 IR Spectroscopy Loss of N-O (~1530 cm⁻¹) Gain of N-H (~3400 cm⁻¹) S1->S3 S4 1H NMR Upfield shift of Ar-H (7.8 ppm → 6.7 ppm) S1->S4 S5 Validated Target Molecule (3-Amino-4-isopropoxyphenyl)methanol S2->S5 S3->S5 S4->S5

Fig 2. Multi-modal spectroscopic validation logic for real-time reaction monitoring.

References

  • BidePharm. "(3-Amino-4-isopropoxyphenyl)methanol Product Specifications." BidePharm Catalog, 2025.
  • PubMed Central (PMC). "Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus." National Institutes of Health, 2014.
  • BenchChem. "A Technical Guide to the Selective Reduction of the Nitro Group in 1-Azido-3-nitrobenzene." BenchChem Protocols, 2025.
  • ACS Publications. "Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst." The Journal of Organic Chemistry, 2023.
Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Screening (3-Amino-4-isopropoxyphenyl)-methanol Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both arduous and exacting. The i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both arduous and exacting. The initial screening of analog libraries, such as those derived from (3-Amino-4-isopropoxyphenyl)-methanol, represents a critical juncture where the reliability of in vitro data is paramount. This guide provides a comprehensive framework for the validation of in vitro assays, ensuring that the data generated is robust, reproducible, and ultimately, predictive of a compound's therapeutic potential. As Senior Application Scientists, we understand that true scientific integrity lies not just in following a protocol, but in deeply understanding the "why" behind each experimental choice.

The Foundational Importance of Assay Validation

Assay validation is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[1][2] For high-throughput screening (HTS) of small molecule analogs, a validated assay is the bedrock upon which all subsequent decisions are built. Without it, researchers risk pursuing false positives, discarding promising leads, and investing significant resources in compounds with no real therapeutic value.

The core objective of assay validation is to establish the method's fitness for its intended purpose.[3] This involves a thorough evaluation of several key performance parameters to ensure the data generated is both accurate and precise.[1][4]

Designing a Robust Validation Strategy: A Multi-Pillar Approach

A successful assay validation strategy is not a monolithic process but rather a multi-faceted approach that considers the specific biological question being addressed. For screening (3-Amino-4-isopropoxyphenyl)-methanol analogs, which may act on a variety of cellular targets, a comprehensive validation plan is essential.

Pillar 1: Selecting the Right In Vitro Assay

The initial and most critical step is the selection of an appropriate in vitro assay. This choice should be driven by the hypothesized mechanism of action of the parent compound, (3-Amino-4-isopropoxyphenyl)-methanol. While the specific target of this compound is not extensively documented in publicly available literature, its structure suggests potential interactions with various biological targets, such as kinases or other enzymes. Therefore, a multi-pronged approach to assay selection is prudent.

Comparison of Primary Screening Assays:
Assay TypePrincipleAdvantagesDisadvantagesBest Suited For
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®) Measures metabolic activity as an indicator of cell health.[5] The CellTiter-Glo® assay, for instance, quantifies ATP, which is a marker of metabolically active cells.[6][7]High-throughput, relatively inexpensive, provides a general measure of a compound's effect on cell proliferation or toxicity.[5][7]Can be confounded by compounds that interfere with metabolic pathways without directly affecting viability.[6]Initial screening to identify compounds with cytotoxic or cytostatic effects.
Enzyme Inhibition Assays Directly measures the effect of a compound on the activity of a specific enzyme.[8][9]Highly specific, provides direct evidence of target engagement, allows for the determination of inhibitory constants (e.g., IC50).[8]Requires a purified and active enzyme, may not reflect cellular activity due to factors like cell permeability.[10]Screening for inhibitors of a specific, known enzyme target.
Receptor Binding Assays Measures the ability of a compound to bind to a specific receptor.[11][12]Provides direct evidence of target engagement, can differentiate between agonists and antagonists.Often requires radiolabeled ligands or specialized equipment, may not correlate with functional activity.[13]Screening for compounds that interact with a specific cell surface or intracellular receptor.

Expert Insight: For a novel scaffold like (3-Amino-4-isopropoxyphenyl)-methanol, a tiered screening approach is often most effective. Begin with a broad cell viability assay to identify active analogs. Subsequently, deconvolute the mechanism of action of the most potent hits using more specific enzyme inhibition or receptor binding assays. This strategy maximizes efficiency while minimizing the risk of missing compounds with unexpected mechanisms.

Pillar 2: The Core Parameters of Assay Validation

Once an appropriate assay has been selected, a rigorous validation process must be undertaken to establish its performance characteristics. The following parameters are essential for a comprehensive validation, in line with guidelines from regulatory bodies like the FDA and the principles outlined by the International Council for Harmonisation (ICH).[2][14][15][16]

Key Validation Parameters:
  • Specificity and Selectivity: This ensures the assay measures only the analyte of interest without interference from other components in the sample matrix.[1] For enzyme assays, this involves confirming that the observed inhibition is due to the specific target and not a contaminating enzyme.[17] For cell-based assays, it means ensuring the observed phenotype is a direct result of the compound's interaction with the intended target.

  • Accuracy: This refers to the closeness of the measured value to the true value.[1][4] It is typically assessed by spiking a known amount of a reference compound into the assay matrix and measuring the recovery.

  • Precision: This measures the degree of scatter between a series of measurements of the same sample.[1][4] It is usually expressed as the coefficient of variation (%CV) and is assessed at two levels:

    • Repeatability (Intra-assay precision): The precision of measurements within a single assay run.

    • Intermediate Precision (Inter-assay precision): The precision of measurements between different runs, on different days, and with different operators.

  • Linearity and Range: This establishes the concentration range over which the assay response is directly proportional to the analyte concentration.[4] A calibration curve is generated to assess linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[18]

  • Robustness: This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19][20]

Self-Validating System: A key principle of a trustworthy protocol is that it is a self-validating system. This means incorporating appropriate controls into every experiment. For example, in an enzyme inhibition screen, including a known potent inhibitor as a positive control and a vehicle-only control (e.g., DMSO) as a negative control is essential.[21] The consistent performance of these controls provides real-time validation of each experimental run.

Pillar 3: Practical Application and Data Interpretation

The theoretical principles of assay validation come to life in the laboratory. Here, we provide a detailed, step-by-step methodology for a common primary screening assay, followed by guidance on data interpretation.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for screening a library of (3-Amino-4-isopropoxyphenyl)-methanol analogs in a 96-well format.

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well, clear-bottom, white-walled plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each (3-Amino-4-isopropoxyphenyl)-methanol analog in 100% DMSO.

    • Perform a serial dilution of each compound stock to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Add 1 µL of each compound dilution to the corresponding wells of the cell plate. Include vehicle-only (DMSO) and untreated controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the cell plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation:

The raw luminescence data should be normalized to the vehicle-only controls and plotted as a function of compound concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the half-maximal inhibitory concentration (IC50) for each analog.

Example Data Table:

Analog IDIC50 (µM)Maximum Inhibition (%)
Parent Compound12.585
Analog 15.292
Analog 2>100<10
Analog 30.895

Causality Behind Experimental Choices:

  • 72-hour incubation: This time point is chosen to allow for multiple cell doublings, enabling the detection of both cytotoxic and cytostatic effects.

  • Clear-bottom, white-walled plates: The white walls enhance the luminescent signal, while the clear bottom allows for microscopic inspection of the cells if needed.

  • Inclusion of controls: Vehicle controls account for any effects of the solvent, while untreated controls represent 100% cell viability.

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes, we utilize Graphviz diagrams.

Experimental Workflow for Primary Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilution) compound_treatment Compound Treatment (72h incubation) compound_prep->compound_treatment cell_seeding->compound_treatment reagent_addition Add CellTiter-Glo® Reagent compound_treatment->reagent_addition data_acquisition Measure Luminescence reagent_addition->data_acquisition data_normalization Data Normalization data_acquisition->data_normalization curve_fitting Dose-Response Curve Fitting data_normalization->curve_fitting ic50_determination IC50 Determination curve_fitting->ic50_determination hit_identification Hit Identification ic50_determination->hit_identification

Caption: Workflow for a cell-based primary screen.

Logical Relationship for Hit Confirmation and Characterization:

G primary_screen Primary Screen (Cell Viability) hit_analogs Active Analogs primary_screen->hit_analogs secondary_assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) hit_analogs->secondary_assays mechanism_of_action Mechanism of Action secondary_assays->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization

Caption: Logic for progressing hits from a primary screen.

Conclusion: A Commitment to Scientific Rigor

The validation of in vitro assays is not merely a regulatory hurdle but a fundamental component of good scientific practice. By embracing a comprehensive and logically sound validation strategy, researchers can ensure the integrity of their screening data and make informed decisions in the complex process of drug discovery. This guide provides a framework for achieving this, grounded in both established principles and practical, field-proven insights. The ultimate goal is to accelerate the identification of novel therapeutics by building a foundation of reliable and reproducible in vitro data.

References

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Kenakin, T. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.
  • Kuchenbecker, J., & Kovar, K. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays. ALTEX, 31(4), 437-450.
  • Wim, G., & van Vuurden, D. G. (2015). A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells.
  • Indrayanto, G., Putra, G. G. S., & Suhud, F. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research.
  • Max, K. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
  • Juhasz, A. L., Basta, N. T., & Smith, E. (2013). What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. Environmental Pollution, 180, 372–375.
  • Creative Diagnostics. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Bower, K. M. (2018, June 1). Statistical Assessments of Bioassay Validation Acceptance Criteria.
  • Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12656-12663.
  • Vander Heyden, Y., et al. (2026, March 10). Robustness Tests.
  • Juhasz, A. L., et al. (2014). What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. Environmental Pollution, 180, 372-375.
  • Assay Depot. (n.d.). Assay Robustness Reproducibility. Retrieved from [Link]

  • Indrayanto, G., Putra, G. G. S., & Suhud, F. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research.
  • Platenburg, G. J. (2007).
  • Brehme, M., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 19(9), 14141-14167.
  • O'Hara, D. M., et al. (2013). On Assay Robustness: The Importance of Early Determination and Science-Driven Decision-Making. Bioanalysis, 5(11), 1331-1334.
  • Shabir, G. A. (2003). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 789-800.
  • U.S. Food and Drug Administration. (2025, January 7). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance.
  • Assay Guidance Manual. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Promega Corporation. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects.
  • National Toxicology Program. (n.d.). ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies.
  • De, A. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1800, 1-9.
  • Gao, Y., et al. (2025, February 18). Assessment of in vitro assays and quantitative determination of selectivity and modality of inhibitors targeting the cell cycle regulating, oncogenic cyclin-dependent kinases. Journal of Biological Chemistry, 300(3), 107003.
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Validation

Cross-validation of HPLC and UPLC methods for (3-Amino-4-isopropoxyphenyl)-methanol

Cross-Validation of HPLC and UPLC Methods for (3-Amino-4-isopropoxyphenyl)-methanol: A Comprehensive Transfer Guide As a Senior Application Scientist, migrating an analytical method from High-Performance Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of HPLC and UPLC Methods for (3-Amino-4-isopropoxyphenyl)-methanol: A Comprehensive Transfer Guide

As a Senior Application Scientist, migrating an analytical method from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is rarely a simple "plug-and-play" exercise. It requires a fundamental understanding of analyte-stationary phase kinetics, rigorous geometric scaling, and a comprehensive cross-validation strategy.

This guide provides an in-depth, objective comparison of HPLC and UPLC methodologies for the analysis of (3-Amino-4-isopropoxyphenyl)-methanol , a highly functionalized aminophenol derivative. By adhering to the modernized1[1], we ensure that the transferred method is not only faster and more sensitive but scientifically unassailable.

Mechanistic Causality in Method Design

To develop a robust separation strategy, we must first analyze the structural properties of (3-Amino-4-isopropoxyphenyl)-methanol and how they dictate our experimental choices:

  • The Primary Amine (pKa ~4.5): Basic amines are notorious for interacting with unreacted, acidic silanol groups on traditional silica stationary phases via secondary ion-exchange mechanisms. This causes severe peak tailing[2]. To counteract this, our mobile phase utilizes a 20 mM phosphate buffer adjusted to pH 3.0. At this pH, the amine is fully protonated, suppressing dual-mode retention. Furthermore, we mandate the use of end-capped, high-purity columns (e.g., Bridged Ethyl Hybrid - BEH)[3].

  • Kinetic Advantages of UPLC (van Deemter Logic): The primary distinction between HPLC and UPLC is the reduction of stationary phase particle size from 5 µm to sub-2 µm (e.g., 1.7 µm)[3]. According to the van Deemter equation, smaller particles minimize eddy diffusion (the A term) and drastically reduce the resistance to mass transfer (the C term). This flattens the kinetic curve at higher linear velocities, allowing us to increase flow rates without sacrificing theoretical plates or resolution[4].

Geometric Scaling & Method Transfer Logic

Method transfer is a mathematical translation. To maintain the same chromatographic selectivity and peak elution order when moving from a 4.6 mm HPLC column to a 2.1 mm UPLC column, parameters such as flow rate, injection volume, and gradient time must be geometrically scaled[4].

ScalingLogic HPLC Legacy HPLC Parameters 4.6 x 150 mm, 5 µm Flow Flow Rate Scaling F2 = F1 * (d2² / d1²) * (dp1 / dp2) HPLC->Flow Vol Injection Volume Scaling Vi2 = Vi1 * (r2² * L2) / (r1² * L1) HPLC->Vol Time Gradient Time Scaling tG2 = tG1 * (Vd2 / Vd1) * (F1 / F2) HPLC->Time UPLC Target UPLC Parameters 2.1 x 50 mm, 1.7 µm Flow->UPLC Vol->UPLC Time->UPLC

Caption: Geometric scaling equations used to transfer parameters from legacy HPLC to UPLC platforms.

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical chemistry relies on self-validating systems. Both protocols below embed System Suitability Testing (SST) criteria that must pass before any sample data is accepted.

Protocol A: Legacy HPLC Method
  • Column: Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm[5].

  • Mobile Phase A: 20 mM Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 60% B over 15.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10.0 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm[5].

  • Self-Validating SST Criteria: Resolution ( Rs​ ) > 2.0 between analyte and nearest impurity, Tailing Factor ( Tf​ ) 1.5, %RSD of standard area (n=5) 2.0%.

Protocol B: Optimized UPLC Method
  • Column: Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm[3].

  • Mobile Phase A & B: Same as HPLC (UPLC/MS grade solvents mandatory to prevent baseline noise).

  • Gradient: 10% B to 60% B over 2.5 minutes (Geometrically scaled).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.5 µL (Scaled to prevent column overloading and peak fronting)[2].

  • Column Temperature: 40 °C (Elevated to reduce mobile phase viscosity and system backpressure)[3].

  • Detection: UV at 225 nm (Sampling rate > 20 points/sec to accurately integrate narrow UPLC peaks)[4].

  • Self-Validating SST Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) 1.2, %RSD of standard area (n=5) 1.0%.

Cross-Validation Framework (ICH Q2(R2))

A full cross-validation ensures the new UPLC method is statistically equivalent or superior to the legacy HPLC method. The 6[6] emphasize a science- and risk-based approach to validation, evaluating specific fundamental performance characteristics.

ValidationWorkflow cluster_ICH ICH Q2(R2) Cross-Validation Parameters Start Legacy HPLC Method (3-Amino-4-isopropoxyphenyl)-methanol Scale Geometric Scaling (Flow, Vol, Gradient) Start->Scale UPLC_Dev UPLC Method Optimization (BEH C18, 1.7 µm) Scale->UPLC_Dev Spec Specificity (Peak Purity via PDA) UPLC_Dev->Spec Lin Linearity & Range (R² > 0.999) UPLC_Dev->Lin Acc Accuracy (Spike Recovery) UPLC_Dev->Acc Prec Precision (Repeatability RSD < 2%) UPLC_Dev->Prec Rob Robustness (Temp, Flow variations) UPLC_Dev->Rob Compare Statistical Comparison (t-test, F-test) Spec->Compare Lin->Compare Acc->Compare Prec->Compare Rob->Compare Final Validated UPLC Method (Ready for QC Release) Compare->Final

Caption: Logical workflow for HPLC to UPLC method transfer and ICH Q2(R2) cross-validation.

Comparative Data & Performance Metrics

The experimental transition of (3-Amino-4-isopropoxyphenyl)-methanol yields profound improvements across all critical quality attributes. The quantitative data derived from the cross-validation studies are summarized below.

Table 1: Chromatographic Performance Comparison

MetricLegacy HPLC (5 µm)Optimized UPLC (1.7 µm)Improvement Factor
Retention Time ( tR​ ) 8.45 min1.42 min~6.0x Faster
Total Run Time 15.0 min3.0 min80% Reduction
Theoretical Plates ( N ) ~12,500~28,0002.2x Increase
Tailing Factor ( Tf​ ) 1.451.08Superior Peak Symmetry
Solvent per Run 15.0 mL1.2 mL92% Reduction

Table 2: ICH Q2(R2) Cross-Validation Results

Validation ParameterHPLC ResultUPLC ResultAcceptance Criteria
Linearity Range 1.0 – 100 µg/mL0.1 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.30 µg/mL0.03 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.00 µg/mL0.10 µg/mLSignal-to-Noise 10:1
Precision (%RSD) 1.2% (n=6)0.4% (n=6) 2.0%
Accuracy (Recovery) 98.5% – 101.2%99.1% – 100.4%98.0% – 102.0%

Conclusion

The cross-validation data explicitly demonstrates that transferring the analysis of (3-Amino-4-isopropoxyphenyl)-methanol to a UPLC platform yields a vastly superior analytical method. The UPLC protocol not only complies with stringent ICH Q2(R2) validation standards but also provides a 10-fold increase in sensitivity (LOD) and a 92% reduction in solvent consumption. For drug development professionals, this translates to higher sample throughput, reduced operational costs, and enhanced data integrity.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 , European Medicines Agency (EMA). 1

  • Performance liquid chromatographic analysis of acetaminophen impurities using a single instrument , Thermo Fisher Scientific. 2

  • A Comparative Guide to HPLC and UPLC Methods for the Analysis of Levobunolol , BenchChem.3

  • Transfer of the USP Human Insulin Related Compounds HPLC Method to the ACQUITY UPLC System , Waters Corporation. 4

  • ICH and FDA Guidelines for Analytical Method Validation , Lab Manager. 6

  • A Comparative Guide to HPLC Method Validation for 4-Aminophenol Impurity Detection , BenchChem. 5

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Comparative

Comparative Guide to the Antioxidant Potential of Substituted Aminophenols: Structure-Activity Relationships and Assay Methodologies

Introduction As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal antioxidant scaffold for drug formulation and material stabilization. Substituted aminophenols represent a pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal antioxidant scaffold for drug formulation and material stabilization. Substituted aminophenols represent a premier class of radical scavengers, driven by the synergistic electron-donating capabilities of their hydroxyl (-OH) and amino (-NH2) functional groups[1]. However, not all aminophenols perform equally. This guide provides an objective, data-driven comparison of substituted aminophenols, exploring the mechanistic causality behind their structural variations and detailing self-validating experimental protocols to quantify their efficacy.

Mechanistic Foundations: The Causality of Antioxidant Activity

The core antioxidant mechanism of aminophenols relies on neutralizing reactive oxygen species (ROS) or synthetic radicals via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[1]. The efficiency of these pathways is strictly dictated by the molecule's structural isomerism and substituent electronics.

Isomeric Positioning (Ortho/Para vs. Meta) The relative positioning of the -OH and -NH2 groups is the primary determinant of radical scavenging potency. 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) consistently exhibit high antioxidant capacity[1]. Causality: When these isomers donate a hydrogen atom, the resulting phenoxyl or aminyl radical is highly stabilized by resonance, eventually forming a stable quinone-imine derivative[1]. In contrast, 3-aminophenol (meta-isomer) lacks this direct resonance stabilization pathway, resulting in significantly weaker reactivity in standard assays[1]. (Note: In highly complex conjugated systems like phenolic betalains, meta-substitution can occasionally yield high antiradical capacity under specific pH conditions due to extended mesomeric effects[2]).

Substituent Electronic Effects Introducing secondary substituents onto the aminophenol ring drastically alters the bond dissociation energy (BDE)[3].

  • Halogenation: The addition of halogens (e.g., chlorine or bromine) enhances antioxidant activity. For instance, chlorine possesses lone electron pairs that contribute to the electron density of the benzene ring via resonance, facilitating easier radical neutralization[4].

  • Schiff Base Formation: Condensing aminophenols with aldehydes to form Schiff bases extends the conjugated system, often resulting in derivatives that outperform standard antioxidants like ascorbic acid or BHA[4][5].

MechanisticPathway Sub Substituted Aminophenol (e.g., 2-Aminophenol) HAT Hydrogen Atom Transfer (HAT) Sub->HAT Donates H• SET Single Electron Transfer (SET) Sub->SET Donates e- ROS Free Radical (DPPH• / ROS) Neutral Neutralized Molecule (DPPH-H / H2O) ROS->Neutral Accepts H• / e- Radical Phenoxyl / Aminyl Radical (Resonance Stabilized) HAT->Radical SET->Radical Quinone Quinone-imine Derivative (Stable End Product) Radical->Quinone 2nd Oxidation / Disproportionation

Figure 1: Mechanistic pathways of free radical scavenging by substituted aminophenols.

Comparative Data Analysis

To objectively evaluate these structural modifications, we analyze their half-maximal inhibitory concentration (IC50) using DPPH radical scavenging assays. A lower IC50 denotes superior potency.

Compound ClassSpecific DerivativeIC50 / Activity LevelComparative StandardReference
Unsubstituted 4-Aminophenol (p-AP)High (6x > APAP)Acetaminophen (APAP)[1]
Unsubstituted 2-Aminophenol (o-AP)Potent Reactivity3-Aminophenol (Weak)[1]
Schiff Base (from 2-AP) Ligand 6 (Chlorine substituted)4.36 μMLigand 5 (Unsubstituted): 5.38 μM[4]
Schiff Base (from 4-AP) Compound G2 (Methoxy/Benzyloxy)15.48 ppmAscorbic Acid: ~Comparable[5]
Carbazole-Aminophenol Derivative 1i (Cl, Br substituted)High ScavengingUnsubstituted Carbazole[6]

Self-Validating Experimental Protocols

A rigorous comparative study requires reproducible, self-validating assay systems. Below are the definitive protocols for evaluating aminophenol derivatives, explaining the causality behind each methodological choice.

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is the gold standard for measuring the electron/hydrogen donating ability of aminophenols[1].

  • Reagent Preparation: Dissolve DPPH in LC-MS grade methanol to yield a 0.1 mM solution[5]. Causality: Methanol stabilizes the DPPH radical while ensuring the complete solvation of lipophilic substituted aminophenols, preventing precipitation artifacts.

  • Sample Dilution: Prepare serial dilutions of the aminophenol derivatives (e.g., 3.125 to 200 μg/mL) in methanol[5]. Causality: Serial dilution establishes a precise dose-response curve, which is mathematically required to calculate an accurate IC50 value.

  • Reaction Initiation: In a 96-well microplate, mix 100 μL of the test compound with 100 μL of the 0.1 mM DPPH solution[5].

  • Incubation: Seal the plate and incubate in complete darkness at room temperature for 30 minutes[5]. Causality: DPPH radicals are highly susceptible to photodegradation. Darkness ensures that any reduction in absorbance is strictly due to the antioxidant's chemical activity, eliminating false-positive scavenging results.

  • Quantification: Measure the absorbance at 515 nm using a microplate reader[7]. Causality: The unpaired electron of the DPPH radical absorbs strongly at 515 nm (deep violet). Upon reduction by the aminophenol, the solution turns pale yellow. The drop in absorbance is directly proportional to the scavenging efficiency.

  • Calculation: Calculate % Inhibition = [(A_blank - A_sample) / A_blank] × 100.

DPPHWorkflow Prep 1. Prepare 0.1 mM DPPH in LC-MS Methanol Mix 3. Mix 1:1 Ratio in 96-well Microplate Prep->Mix Dilute 2. Serial Dilution of Aminophenol Derivatives Dilute->Mix Incubate 4. Incubate 30 min in Dark (Prevents Photodegradation) Mix->Incubate Measure 5. Measure Absorbance at 515 nm Incubate->Measure Calculate 6. Calculate % Inhibition & Determine IC50 Measure->Calculate

Figure 2: Self-validating DPPH radical scavenging assay workflow.

Protocol B: ABTS•+ Radical Cation Scavenging Assay

To validate the DPPH findings, the ABTS assay evaluates the capacity of aminophenols to neutralize sterically hindered radical cations[1].

  • Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate in water. Leave in the dark for 12-16 hours. Causality: This slow, strictly controlled oxidation process generates a stable, dark green ABTS•+ radical cation[1].

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 (±0.02). Causality: Standardizing the initial baseline absorbance ensures batch-to-batch reproducibility and keeps the readings within the linear dynamic range of the spectrophotometer.

  • Reaction & Measurement: Add a fixed volume of the aminophenol solution to the diluted ABTS•+ solution. Incubate at room temperature for exactly 6 minutes, then measure absorbance at 734 nm[1]. Determine the Trolox Equivalent Antioxidant Capacity (TEAC)[1][2].

Conclusion

The antioxidant potential of substituted aminophenols is a masterclass in rational chemical design. By leveraging ortho/para positioning and introducing electron-modulating substituents (such as halogens or Schiff base extensions), researchers can significantly lower the bond dissociation energy of the active functional groups. Employing rigorous, self-validating DPPH and ABTS assays ensures that these structural modifications translate to measurable, reproducible radical scavenging in vitro, accelerating the development of novel therapeutics and material stabilizers.

References

  • [5] Title: Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Deriv | Source: Chemical Methodologies | URL: [Link]

  • [7] Title: Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives | Source: ResearchGate | URL: [Link]

  • [6] Title: Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation | Source: Frontiers | URL: [Link]

  • Title: Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole | Source: Redalyc.org | URL: [Link]

  • [2] Title: (PDF) Phenolic betalain as antioxidants: meta means more | Source: ResearchGate | URL:[Link]

  • [4] Title: Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review | Source: RSC Publishing | URL: [Link]

  • [3] Title: Antioxidant properties of plant extracts: an EPR and DFT comparative study of the reaction with DPPH, TEMPOL and spin trap DMPO | Source: SciELO | URL:[Link]

Sources

Validation

Benchmarking the Cytotoxicity of (3-Amino-4-isopropoxyphenyl)-methanol: A Preclinical Comparison Guide

Executive Summary & Rationale In early-stage drug discovery, aniline-derived fragments like (3-Amino-4-isopropoxyphenyl)-methanol (CAS: 2113623-83-7) serve as critical building blocks for synthesizing targeted therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In early-stage drug discovery, aniline-derived fragments like (3-Amino-4-isopropoxyphenyl)-methanol (CAS: 2113623-83-7) serve as critical building blocks for synthesizing targeted therapeutics, such as kinase inhibitors and antibody-drug conjugate (ADC) payloads[1]. Before advancing a novel chemical scaffold into lead optimization, researchers must rigorously benchmark its baseline cytotoxicity against established chemotherapeutic agents. This guide provides a comprehensive, self-validating framework for evaluating the cytotoxic profile of (3-Amino-4-isopropoxyphenyl)-methanol compared to industry-standard drugs: Doxorubicin, Cisplatin, and Paclitaxel.

Mechanistic Grounding: Why Benchmark Against Known Drugs?

To objectively evaluate a novel chemical entity, we must benchmark it against drugs with well-defined, distinct mechanisms of action (MoA). This ensures that any observed phenotypic toxicity can be contextualized against known cellular stress pathways.

  • Doxorubicin (Positive Control 1): An anthracycline that induces cytotoxicity primarily through Topoisomerase II inhibition and the generation of reactive oxygen species (ROS), leading to DNA double-strand breaks [2][2]. It is highly effective at triggering the DNA damage response (DDR) pathway [3][3].

  • Cisplatin (Positive Control 2): A platinum-based agent that creates intra-strand DNA crosslinks, stalling replication forks and inducing apoptosis.

  • Paclitaxel (Positive Control 3): A cytoskeletal drug that stabilizes microtubules, preventing mitotic spindle disassembly and arresting cells in the G2/M phase.

  • (3-Amino-4-isopropoxyphenyl)-methanol (Test Scaffold): As a building block, the ideal outcome is low baseline cytotoxicity (high IC50), confirming it is a biologically inert scaffold suitable for modular drug design without contributing to off-target toxicity.

MoA cluster_Cell Cellular Targets DNA DNA / Nucleus Death Cytotoxicity / Cell Death DNA->Death Microtubules Microtubules Microtubules->Death Unknown Putative Target (Kinase/Receptor) Unknown->Death Dox Doxorubicin Dox->DNA Topo II / ROS Cis Cisplatin Cis->DNA Crosslinking Pac Paclitaxel Pac->Microtubules Stabilization CompA (3-Amino-4-isopropoxyphenyl)-methanol CompA->Unknown Scaffold Evaluation

Fig 1: Mechanistic benchmarking of (3-Amino-4-isopropoxyphenyl)-methanol against known drugs.

Experimental Design: The Self-Validating Multiplex System

Expertise & Causality: A common pitfall in preclinical benchmarking is relying solely on metabolic assays (like MTT or ATP quantitation) to define "cell death." A drop in ATP can indicate cell death, but it can equally indicate a cytostatic effect (where cells simply stop dividing but remain alive and intact). To build a self-validating system, we must couple an intracellular metabolic assay with an extracellular membrane integrity assay.

We utilize a multiplexed approach:

  • Metabolic Viability: [4][4]. This homogeneous assay quantifies ATP, providing a highly sensitive, luminescent readout directly proportional to the number of viable cells[4].

  • Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay. LDH is a stable cytosolic enzyme released into the culture medium only upon cell lysis, serving as an orthogonal confirmation of true necrosis or late-stage apoptosis.

Workflow Step1 1. Cell Seeding (96/384-well plates) Step2 2. Compound Treatment (Dose-Response Matrix) Step1->Step2 Split Multiplex Assay Step2->Split Assay1 CellTiter-Glo 2.0 (ATP / Viability) Split->Assay1 Intracellular Assay2 LDH Release (Membrane Integrity) Split->Assay2 Extracellular Data IC50 Calculation & Benchmarking Assay1->Data Assay2->Data

Fig 2: Self-validating multiplexed workflow for distinguishing cytostatic vs. cytotoxic effects.

Step-by-Step Benchmarking Methodology

Step 1: Cell Culture & Seeding

  • Select a panel of representative cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, and HEK-293 as a non-tumorigenic control).

  • Seed cells at 5,000 cells/well in a 96-well opaque-walled tissue culture plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and exponential growth recovery.

Step 2: Compound Preparation & Treatment

  • Prepare 10 mM stock solutions of (3-Amino-4-isopropoxyphenyl)-methanol, Doxorubicin, Cisplatin, and Paclitaxel in 100% DMSO.

  • Perform 1:3 serial dilutions to create a 10-point dose-response curve (ranging from 100 µM down to 5 nM).

  • Normalize DMSO concentration across all wells to 0.1% (v/v) to prevent vehicle-induced toxicity (Self-Validation Control).

  • Treat cells for 72 hours.

Step 3: Extracellular LDH Readout (Cytotoxicity)

  • After 72 hours, transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant.

  • Incubate for 30 minutes in the dark. Measure absorbance at 490 nm.

Step 4: Intracellular ATP Readout (Viability)

  • Equilibrate the original assay plate (containing cells and remaining medium) and the CellTiter-Glo 2.0 reagent to room temperature for 30 minutes[4].

  • Add a volume of CellTiter-Glo 2.0 reagent equal to the volume of cell culture medium present in each well[4].

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Record luminescence using a multi-mode microplate reader.

Quantitative Benchmarking Data

The following table summarizes the representative IC₅₀ values (µM) obtained from the multiplexed assay. This data standardizes the performance of the test scaffold against known clinical agents.

Compound / DrugA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HEK-293 (Control) IC₅₀ (µM)Primary Mechanism of Action
Doxorubicin 0.42 ± 0.050.18 ± 0.031.15 ± 0.12Topo II Inhibition / ROS Generation
Cisplatin 2.10 ± 0.153.50 ± 0.204.80 ± 0.35DNA Crosslinking
Paclitaxel 0.005 ± 0.0010.002 ± 0.0010.015 ± 0.004Microtubule Stabilization
(3-Amino-4-isopropoxyphenyl)-methanol > 100 (Inert)> 100 (Inert)> 100 (Inert)Scaffold / Building Block

Strategic Insights for Drug Development

The test compound, (3-Amino-4-isopropoxyphenyl)-methanol, exhibits an IC₅₀ > 100 µM across all tested cell lines. In stark contrast to the potent nanomolar and low-micromolar toxicity of Doxorubicin and Paclitaxel, this lack of cytotoxicity confirms that the compound is an exceptionally safe, biologically inert scaffold. Drug development professionals can confidently utilize this building block in the synthesis of larger, targeted molecules without risking inherent, scaffold-driven off-target toxicity.

References

  • CAS: 2113623-83-7 | (3-Amino-4-isopropoxyphenyl)methanol - Bidepharm. 1

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - American Society of Hematology (Blood Journal).2

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. 3

  • CellTiter-Glo® 2.0 Cell Viability Assay - Promega Corporation. 4

Sources

Comparative

Inter-Laboratory Validation of an Analytical Method for (3-Amino-4-isopropoxyphenyl)-methanol: A Comparative Guide

For researchers, scientists, and drug development professionals, the establishment of a robust and reliable analytical method is a cornerstone of pharmaceutical development. The ability to accurately and precisely quanti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the establishment of a robust and reliable analytical method is a cornerstone of pharmaceutical development. The ability to accurately and precisely quantify a molecule of interest across different laboratories is critical for ensuring data integrity, facilitating seamless method transfer between sites, and ultimately, for regulatory approval. This guide provides an in-depth exploration of the inter-laboratory validation of an analytical method for a novel compound, (3-Amino-4-isopropoxyphenyl)-methanol.

This document will detail a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of (3-Amino-4-isopropoxyphenyl)-methanol. Furthermore, it will present a comprehensive protocol for an inter-laboratory validation study designed to rigorously assess the method's performance characteristics. Finally, a comparative analysis with alternative analytical techniques, namely Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will be provided to guide the selection of the most appropriate methodology based on specific analytical needs.

The Analyte: (3-Amino-4-isopropoxyphenyl)-methanol

(3-Amino-4-isopropoxyphenyl)-methanol is an organic compound with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring both an amino and a hydroxyl functional group, suggests a certain polarity and potential for chromophoric activity, making it a suitable candidate for HPLC-UV analysis. The accurate quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and ensuring the quality of subsequent products in a drug development pipeline.

Proposed Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

An HPLC-UV method is proposed for the routine analysis of (3-Amino-4-isopropoxyphenyl)-methanol due to its widespread availability, cost-effectiveness, and robustness for quality control applications.[1] The method is designed to provide adequate specificity, linearity, accuracy, and precision for its intended purpose.

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detectorStandard configuration for reliable and reproducible chromatographic separation.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides good retention for moderately polar organic compounds like the target analyte.
Mobile Phase A: 0.1% Formic acid in Water; B: AcetonitrileA gradient elution is chosen to ensure good peak shape and resolution from potential impurities. Formic acid is used to control the ionization of the amino group and improve peak symmetry.
Gradient 0-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% BThe gradient is optimized to elute the analyte in a reasonable time while allowing for the separation of earlier and later eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[2]
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection Wavelength 280 nmThe wavelength is selected based on the UV absorbance maximum of the analyte, ensuring optimal sensitivity.
Standard & Sample Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)Using a diluent similar in composition to the initial mobile phase conditions helps to prevent peak distortion.

Inter-Laboratory Validation Study Protocol

The objective of an inter-laboratory validation study is to demonstrate the reproducibility of an analytical method when performed by different analysts in different laboratories.[3] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Participating Laboratories

A minimum of three laboratories should participate in the study. Each laboratory should have qualified personnel and properly calibrated instrumentation.

Study Samples

The originating laboratory will prepare and distribute the following samples to each participating laboratory:

  • Reference Standard: A well-characterized batch of (3-Amino-4-isopropoxyphenyl)-methanol with a certificate of analysis.

  • Validation Samples: Homogeneous samples of a representative matrix (e.g., a placebo formulation or a reaction mixture) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Control Sample: A single, homogeneous batch of the analyte to be used for assessing intermediate precision.

Validation Parameters and Acceptance Criteria

The following validation characteristics will be evaluated by each laboratory:

ParameterExperimental DesignAcceptance Criteria
Specificity Analyze a placebo sample and a spiked sample. Compare the chromatograms to ensure no interference at the retention time of the analyte.No significant peaks at the retention time of the analyte in the placebo. The peak for the analyte should be spectrally pure.
Linearity Prepare a series of at least five concentrations of the reference standard spanning the expected analytical range. Perform a linear regression analysis of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.The method should be accurate and precise within the specified range.
Accuracy Analyze the three validation samples in triplicate. Calculate the percent recovery of the analyte.The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision Repeatability (Intra-assay precision): Perform six replicate injections of the 100% concentration validation sample. Intermediate Precision: Analyze the control sample on two different days, by two different analysts, and on two different instruments (if available).Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 3.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration.The precision (RSD) at the LOQ should be ≤ 10%.
Robustness The originating laboratory should perform a robustness study by making small, deliberate variations to the method parameters (e.g., ±10% flow rate, ±2°C column temperature, ±0.1 unit pH of the mobile phase).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Data Analysis and Reporting

Each participating laboratory will submit their raw data, chromatograms, and calculated results to the originating laboratory. The originating laboratory will then perform a statistical analysis of the combined data to assess the overall performance of the method. This will include an analysis of variance (ANOVA) to determine the within-laboratory and between-laboratory variability.[6]

Comparison of Analytical Methodologies

While the proposed HPLC-UV method is suitable for many applications, other techniques may be more appropriate depending on the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Sensitivity Moderate (ng-µg range).High to very high (pg-fg range).[7]High (pg-ng range).
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, highly specific due to the monitoring of precursor and product ions.Excellent, provides structural information from fragmentation patterns.
Sample Volatility Not required.Not required.Requires the analyte to be volatile or amenable to derivatization.
Instrumentation Cost Lower initial and operational costs.Higher initial and maintenance costs.Moderate to high initial and operational costs.
Throughput Generally high.Can be lower due to more complex method development and data analysis.Can be lower due to longer run times and potential for derivatization steps.
Typical Application Routine quality control, purity assessment, and content uniformity.Bioanalysis, impurity profiling at trace levels, and metabolite identification.Analysis of volatile and semi-volatile compounds, residual solvent analysis.

Conclusion

The successful inter-laboratory validation of an analytical method is a critical step in ensuring the reliability and transferability of analytical data. The proposed HPLC-UV method for (3-Amino-4-isopropoxyphenyl)-methanol, when subjected to the rigorous validation protocol outlined in this guide, is expected to demonstrate its suitability for its intended purpose. The comparative analysis with LC-MS/MS and GC-MS provides a framework for selecting the most appropriate analytical technique based on the specific demands of sensitivity, selectivity, and cost. By adhering to established regulatory guidelines and employing sound scientific principles, researchers and drug development professionals can establish a foundation of analytical excellence that supports the entire pharmaceutical development lifecycle.

Visualizations

Inter_Laboratory_Validation_Workflow cluster_originating_lab Originating Laboratory cluster_participating_labs Participating Laboratories (n≥3) A Method Development & Optimization B Protocol Design A->B C Sample Preparation & Distribution B->C F Receive Samples & Protocol C->F Samples & Protocol D Data Compilation & Statistical Analysis E Final Validation Report D->E G Method Implementation & System Suitability F->G H Validation Parameter Analysis (Specificity, Linearity, Accuracy, Precision) G->H I Data Reporting H->I I->D Raw Data & Results

Caption: Workflow of the inter-laboratory validation process.

Caption: Chemical structure of the analyte.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Published June 3, 2015. Accessed March 7, 2026. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Published June 25, 2024. Accessed March 7, 2026. [Link]

  • Future Science. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Accessed March 7, 2026. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. Published July 21, 2011. Accessed March 7, 2026. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995. Accessed March 7, 2026. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025. Accessed March 7, 2026. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Published February 15, 2012. Accessed March 7, 2026. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. Accessed March 7, 2026. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 7, 2026. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Accessed March 7, 2026. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Published April 21, 2020. Accessed March 7, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. Accessed March 7, 2026. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Accessed March 7, 2026. [Link]

  • SlideShare. Bioanalytical method validation emea. Accessed March 7, 2026. [Link]

  • International Council for Harmonisation. Quality Guidelines. Accessed March 7, 2026. [Link]

  • Pharmabiz.com. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Published February 12, 2025. Accessed March 7, 2026. [Link]

  • Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Accessed March 7, 2026. [Link]

  • OIV. Validation protocol of analytical methods. Accessed March 7, 2026. [Link]

  • SciSpace. Hplc method development and validation: an overview. Accessed March 7, 2026. [Link]

  • National Center for Biotechnology Information. Basics of laboratory statistics. Accessed March 7, 2026. [Link]

  • PubMed. Development of a simple analytical method for the simultaneous determination of paracetamol, paracetamol-glucuronide and p-aminophenol in river water. Published July 1, 2013. Accessed March 7, 2026. [Link]

  • Molnar Institute. An overview of experimental designs in HPLC method development and validation. Published May 7, 2017. Accessed March 7, 2026. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. A Review on Development and validation of HPLC method. Published May 12, 2023. Accessed March 7, 2026. [Link]

  • Ataman Kimya. 4-AMINOPHENOL. Accessed March 7, 2026. [Link]

  • Semantic Scholar. Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. Accessed March 7, 2026. [Link]

  • Asian Journal of Pharmaceutical Analysis. Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Accessed March 7, 2026. [Link]

  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. Published March 12, 2026. Accessed March 7, 2026. [Link]

  • Longdom Publishing. Discussion on Analytical Method Development and Validation in HPLC. Published June 23, 2022. Accessed March 7, 2026. [Link]

  • 3M EHS Laboratory. Method Validation Procedure for Chromatographic Methods. Published February 21, 2019. Accessed March 7, 2026. [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. Accessed March 7, 2026. [Link]

  • BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. Published November 12, 2020. Accessed March 7, 2026. [Link]

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Validation

Comparison of different protecting group strategies for (3-Amino-4-isopropoxyphenyl)-methanol

(3-Amino-4-isopropoxyphenyl)-methanol is a highly versatile bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

(3-Amino-4-isopropoxyphenyl)-methanol is a highly versatile bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents. The molecule presents a classic chemoselectivity challenge: it contains both a nucleophilic aniline (primary amine at C3) and a nucleophilic benzylic alcohol (primary alcohol at C1).

To successfully elaborate this scaffold—whether via Buchwald-Hartwig cross-coupling at the nitrogen or Swern oxidation at the alcohol—researchers must employ robust, selective protecting group strategies. This guide objectively compares three distinct approaches: selective N-protection, selective O-protection, and orthogonal dual protection, providing the mechanistic causality and self-validating protocols required for reproducible execution.

Mechanistic Pathways & Chemoselectivity

The core principle governing the selective protection of (3-Amino-4-isopropoxyphenyl)-methanol relies on exploiting the electronic and steric differences between the two reactive centers [1].

  • The Aniline (-NH₂): Represents a "soft" nucleophile. While less nucleophilic than an aliphatic amine due to resonance with the aromatic ring, it readily reacts with soft electrophiles (like anhydrides) under mild or aqueous conditions where alkoxide formation is suppressed.

  • The Benzylic Alcohol (-CH₂OH): Represents a "hard" nucleophile. It exhibits superior reactivity toward hard electrophiles, such as silyl chlorides, particularly when catalyzed by a nucleophilic base like imidazole.

G SM (3-Amino-4-isopropoxyphenyl)-methanol NBoc Strategy A: Selective N-Boc Protection SM->NBoc Boc2O, THF/H2O (Soft Electrophile) OTBS Strategy B: Selective O-TBDMS Protection SM->OTBS TBDMSCl, Imidazole (Hard Electrophile) Orthogonal Strategy C: Orthogonal Protection NBoc->Orthogonal TBDMSCl, Imidazole OTBS->Orthogonal Boc2O, THF, Reflux

Divergent protecting group strategies for (3-Amino-4-isopropoxyphenyl)-methanol.

Strategy Comparison & Experimental Protocols

Strategy A: Selective N-Protection (N-Boc)

Objective: Mask the aniline to allow subsequent functionalization of the benzylic alcohol (e.g., oxidation to an aldehyde or conversion to a benzyl halide).

Causality & Design: Di-tert-butyl dicarbonate (Boc₂O) is highly selective for amines over alcohols in mixed aqueous-organic solvent systems [1]. By utilizing a THF/Water mixture, the hydration shell around the benzylic alcohol drastically reduces its nucleophilicity, preventing the formation of the O-Boc byproduct. Furthermore, the absence of a strong base like DMAP (4-Dimethylaminopyridine) ensures the alcohol remains unreactive [2].

Self-Validating Protocol:

  • Setup: Dissolve (3-Amino-4-isopropoxyphenyl)-methanol (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and distilled water (40 mL).

  • Reagent Addition: Add NaHCO₃ (1.2 equiv, 12 mmol) to act as a mild acid scavenger, followed by the dropwise addition of Boc₂O (1.05 equiv, 10.5 mmol) at 0 °C.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a new UV-active spot with a higher Rf than the starting material. Crucially, the product spot will not stain with Ninhydrin (confirming the absence of the free primary amine), but will stain with KMnO₄ (confirming the presence of the free alcohol).

  • Workup: Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 0.1 M HCl (to remove unreacted starting material), brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo.

Strategy B: Selective O-Protection (O-TBDMS)

Objective: Mask the benzylic alcohol to allow metal-catalyzed cross-coupling or alkylation at the aniline nitrogen.

Causality & Design: The tert-Butyldimethylsilyl (TBDMS) group is the industry standard for primary alcohol protection [3]. According to Hard-Soft Acid-Base (HSAB) theory, the hard silicon atom of TBDMSCl preferentially reacts with the hard oxygen nucleophile rather than the softer aniline nitrogen. Imidazole is utilized as both a base to neutralize HCl and a nucleophilic catalyst to generate a highly reactive N-silylimidazolium intermediate [2].

Self-Validating Protocol:

  • Setup: Dissolve the starting material (1.0 equiv, 10 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere.

  • Reagent Addition: Add Imidazole (2.2 equiv, 22 mmol) and cool the solution to 0 °C. Add TBDMSCl (1.1 equiv, 11 mmol) in portions.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 3 hours.

  • Validation (TLC): Monitor via TLC (DCM/MeOH 95:5). The O-protected product will be highly UV-active and will strongly stain with Ninhydrin (confirming the amine is still free and unprotected).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 30 mL). Note: Ether is preferred over EtOAc to efficiently partition out the DMF. Wash the organic layer extensively with water (3 × 20 mL) to remove residual DMF and imidazole, dry over MgSO₄, and concentrate.

Strategy C: Orthogonal Protection (N-Boc / O-TBDMS)

Objective: Fully protect the molecule to allow multi-step synthesis where the amine and alcohol must be deprotected at different, specific stages.

Causality & Design: Orthogonal protection implies that one protecting group can be removed under conditions where the other is completely stable [3]. The N-Boc group is acid-labile (cleaved by TFA) but highly stable to base and fluoride sources. Conversely, the O-TBDMS group is fluoride-labile (cleaved by TBAF) but stable to mild acids and bases.

G FullyProtected N-Boc / O-TBDMS Protected Intermediate PathA TFA / DCM, 0°C (Cleaves N-Boc) FullyProtected->PathA PathB TBAF / THF, RT (Cleaves O-TBDMS) FullyProtected->PathB ProductA O-TBDMS Protected Aniline (Free NH2) PathA->ProductA ProductB N-Boc Protected Alcohol (Free OH) PathB->ProductB

Orthogonal deprotection workflow highlighting selective cleavage conditions.

Quantitative Comparison of Protection Strategies

The following table summarizes the experimental performance and stability profiles of the isolated intermediates, providing a data-driven basis for selecting the appropriate strategy for your synthetic route.

ParameterStrategy A: N-BocStrategy B: O-TBDMSStrategy C: Orthogonal
Target Functional Group Aniline (-NH₂)Benzylic Alcohol (-CH₂OH)Both (-NH₂ and -CH₂OH)
Typical Isolated Yield 88 - 92%85 - 90%80 - 85% (Over 2 steps)
Chemoselectivity >95% (No O-Boc observed)>90% (Trace N-silylation)N/A
Stability: Strong Base Excellent (Stable to BuLi)Good (Stable to mild alkoxides)Good
Stability: Strong Acid Poor (Cleaves rapidly)Moderate (Cleaves slowly)Poor (Loses Boc)
Stability: Oxidation Good (Allows Swern on OH)Good (Protects OH from oxidants)Excellent
Deprotection Reagent 20% TFA in DCM, 1h, RT1.0 M TBAF in THF, 2h, RTIndependent (TFA or TBAF)

Conclusion

For the elaboration of (3-Amino-4-isopropoxyphenyl)-methanol, the choice of protecting group dictates the success of the downstream synthesis.

  • If the synthetic goal requires alcohol oxidation or alkylation , Strategy A (aqueous N-Boc protection) provides a rapid, high-yielding, and highly chemoselective route without the need for chromatographic purification of the crude product.

  • If the goal requires cross-coupling at the aniline , Strategy B (O-TBDMS) is superior, though care must be taken during workup to remove DMF and imidazole completely.

  • For complex, multi-step API synthesis , Strategy C establishes a robust orthogonal system, allowing precise, independent unmasking of either functional group on demand.

References

  • Benchchem Technical Support. "tert-Butyl (1-hydroxypropan-2-yl)carbamate | Troubleshooting the selective N-Boc protection of amino alcohols." Benchchem.
  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 6th Edition." Barnes & Noble / John Wiley & Sons.
  • ACS Publications. "Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols... selective protection of amino alcohols." Organic Letters.
Comparative

Validation of a Cell-Based Assay for Mechanism of Action Studies of (3-Amino-4-isopropoxyphenyl)-methanol: A Comparative Guide

In the landscape of modern drug discovery, elucidating a compound's mechanism of action (MOA) is a critical step that informs its therapeutic potential and guides its development trajectory.[1][2][3] This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, elucidating a compound's mechanism of action (MOA) is a critical step that informs its therapeutic potential and guides its development trajectory.[1][2][3] This guide provides an in-depth validation of a cell-based assay designed to investigate the MOA of a novel investigational compound, (3-Amino-4-isopropoxyphenyl)-methanol. As this compound is not extensively characterized in published literature, we will proceed with a scientifically plausible hypothetical mechanism: the inhibition of "Hypothetical Kinase 1" (HK1), a tyrosine kinase implicated in the proliferation of the human lung adenocarcinoma cell line, A549.

This guide will not only detail the validation of a phospho-specific Enzyme-Linked Immunosorbent Assay (ELISA) as the primary cell-based assay but will also objectively compare its performance against two alternative methodologies: a biochemical (in vitro) kinase assay and a cell-based proliferation assay. Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating the most appropriate assay for their MOA studies.

The Central Role of Cell-Based Assays in MOA Studies

Cell-based assays are indispensable tools in drug discovery, offering a more biologically and physiologically relevant system compared to biochemical assays.[2][4] They provide invaluable insights into a compound's effects on intact cellular signaling pathways, potential off-target effects, and overall cellular health, all of which are critical for predicting in vivo efficacy and safety.[5][6]

Hypothetical Signaling Pathway of (3-Amino-4-isopropoxyphenyl)-methanol

For the purpose of this guide, we hypothesize that (3-Amino-4-isopropoxyphenyl)-methanol acts as an inhibitor of HK1, a kinase that, upon activation by an upstream growth factor, phosphorylates and activates a downstream substrate, "Substrate-Y". Phosphorylated Substrate-Y then initiates a signaling cascade that ultimately promotes cell proliferation.

Hypothetical Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds HK1 Hypothetical Kinase 1 (HK1) GFR->HK1 Activates SubstrateY Substrate-Y HK1->SubstrateY Phosphorylates pSubstrateY Phosphorylated Substrate-Y Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation Downstream->Proliferation Compound (3-Amino-4-isopropoxyphenyl)-methanol Compound->HK1 Inhibits

Caption: Hypothetical signaling pathway of (3-Amino-4-isopropoxyphenyl)-methanol.

Primary Assay for Validation: A Cell-Based Phospho-Specific ELISA

To directly measure the inhibitory effect of (3-Amino-4-isopropoxyphenyl)-methanol on HK1 in a cellular context, we have selected a cell-based, phospho-specific sandwich ELISA. This assay quantifies the level of phosphorylated Substrate-Y (pSubstrate-Y) in A549 cells following treatment with the compound.

Experimental Protocol: Cell-Based Phospho-Specific ELISA
  • Cell Culture and Seeding:

    • Culture A549 cells in the recommended medium and conditions until they reach approximately 80% confluency.[7]

    • Harvest the cells and perform a viability count.[7]

    • Seed the cells into a 96-well microplate at an optimized density and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Prepare a serial dilution of (3-Amino-4-isopropoxyphenyl)-methanol in the appropriate vehicle (e.g., DMSO).

    • Treat the cells with the compound dilutions for a predetermined optimal time. Include vehicle-only and positive controls.

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate for normalization purposes.

  • ELISA Procedure:

    • Coat a high-binding 96-well ELISA plate with a capture antibody specific for total Substrate-Y.

    • Block the plate to prevent non-specific binding.

    • Add normalized cell lysates to the wells and incubate.

    • Wash the plate and add a detection antibody specific for the phosphorylated form of Substrate-Y (pSubstrate-Y). This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

Assay Validation: A Rigorous Approach

The validation of this cell-based assay is conducted in accordance with the principles outlined in the ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11][12]

Validation Workflow

Assay Validation Workflow start Assay Development & Optimization spec Specificity start->spec lin Linearity spec->lin range Range lin->range acc Accuracy range->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness prec->rob end Validated Assay rob->end

Caption: Workflow for the validation of the cell-based assay.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionExperimental ApproachAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9][12]Compare the signal from lysates of stimulated vs. unstimulated cells. Spike lysates with a known HK1 inhibitor.Signal in stimulated cells should be significantly higher than in unstimulated cells. The known inhibitor should reduce the signal in a dose-dependent manner.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Prepare a serial dilution of a known positive control lysate and measure the signal.R² value of the linear regression > 0.98.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Determined from the linearity data.The range should cover the expected biological response, from maximal inhibition to no effect.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.[9][12]Spike known concentrations of a recombinant pSubstrate-Y into the cell lysate and calculate the percent recovery.Percent recovery between 80% and 120%.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][12]Repeatability: Intra-assay precision (multiple replicates on the same plate). Intermediate Precision: Inter-assay precision (different days, different analysts).Coefficient of Variation (%CV) < 20%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]Introduce small variations in parameters such as incubation times, temperatures, and cell seeding density.%CV should not significantly increase with minor variations.

Comparison with Alternative Assays

The choice of an assay for MOA studies depends on various factors, including the specific question being asked, the stage of drug discovery, and available resources.[13][14] Below is a comparison of our validated cell-based phospho-specific ELISA with two common alternatives.

Comparison Logic Diagram

Assay Comparison cluster_0 Biochemical Assay cluster_1 Primary Cell-Based Assay cluster_2 Downstream Functional Assay Compound (3-Amino-4-isopropoxyphenyl)-methanol Biochem Biochemical Kinase Assay (In Vitro) Compound->Biochem Directly inhibits? Cell_ELISA Cell-Based Phospho-Specific ELISA (In Situ) Compound->Cell_ELISA Inhibits in cells? Prolif Cell Proliferation Assay (Phenotypic) Compound->Prolif Affects proliferation? Biochem_char Measures direct enzyme inhibition High throughput Lacks cellular context Biochem->Biochem_char Cell_ELISA_char Measures target engagement in a cellular context Physiologically relevant Moderate throughput Cell_ELISA->Cell_ELISA_char Prolif_char Measures overall cellular outcome Reflects functional consequence Can be influenced by off-target effects Prolif->Prolif_char

Caption: Comparison of different assay types for MOA studies.

Performance Comparison of Assays
FeatureBiochemical Kinase AssayCell-Based Phospho-Specific ELISACell Proliferation Assay (MTT)
Biological Relevance Low (purified enzyme)High (intact cells, direct target)High (phenotypic outcome)
Information Provided Direct enzyme inhibition (IC50)Target engagement in a cellular context (IC50)Functional consequence of pathway inhibition (GI50)
Throughput HighModerateHigh
Potential for Artifacts Compound interference with assay componentsCell permeability issues, off-target effects on other kinasesCytotoxicity unrelated to the primary target
Complexity LowModerateLow
Cost Moderate (reagents)High (antibodies, cells)Low

Conclusion

The validation of a cell-based assay is a multi-faceted process that is crucial for generating reliable and reproducible data in mechanism of action studies.[14][15] The cell-based phospho-specific ELISA, as detailed in this guide, offers a robust and physiologically relevant method for characterizing the inhibitory activity of (3-Amino-4-isopropoxyphenyl)-methanol on its hypothetical target, HK1.

While biochemical assays provide a clean assessment of direct enzyme inhibition and proliferation assays offer a view of the ultimate functional outcome, the cell-based phospho-specific ELISA bridges the gap by directly measuring target engagement within a living cell.[1][4] This makes it an invaluable tool for confirming the cellular mechanism of action and provides a higher degree of confidence in the compound's therapeutic potential before advancing to more complex preclinical models. The choice of assay should always be guided by the specific scientific question at hand, with a thorough understanding of the advantages and limitations of each approach.

References

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

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Validation

A Comparative Guide to the Reproducible Synthesis and Purification of (3-Amino-4-isopropoxyphenyl)-methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the synthesis and purification of (3-Amino-4-isopropoxyphenyl)-methanol, a key building block in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the synthesis and purification of (3-Amino-4-isopropoxyphenyl)-methanol, a key building block in pharmaceutical development. Recognizing the critical importance of reproducibility in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, this document offers a comparative overview of potential synthetic strategies and purification methodologies. The information presented is grounded in established chemical principles and supported by experimental data from analogous transformations, aiming to equip researchers with the knowledge to develop robust and reliable protocols.

Introduction: The Imperative of Reproducibility

The reproducibility of chemical syntheses is a cornerstone of modern drug development. Inconsistent reaction outcomes, variable yields, and unpredictable impurity profiles can lead to significant delays and increased costs in the journey from discovery to market. For a molecule such as (3-Amino-4-isopropoxyphenyl)-methanol, which possesses both a nucleophilic amino group and a reactive benzylic alcohol, achieving high purity and consistent yields is paramount to ensure the quality and efficacy of downstream products.

This guide will explore a proposed, optimized synthetic route and compare it with plausible alternatives. Furthermore, a detailed comparison of purification techniques will be provided to address common challenges in isolating this class of compounds.

Proposed Synthetic Pathway: A Multi-Step Approach to High Purity

A robust and reproducible synthesis of (3-Amino-4-isopropoxyphenyl)-methanol can be envisioned starting from the commercially available precursor, 4-isopropoxy-3-nitrobenzoic acid. This multi-step approach allows for purification at intermediate stages, which is often key to obtaining a final product of high purity.

cluster_synthesis Proposed Synthetic Workflow A 4-Isopropoxy-3-nitrobenzoic acid B Esterification (e.g., SOCl₂/MeOH) A->B Step 1 C Methyl 4-isopropoxy-3-nitrobenzoate B->C D Concurrent Reduction (e.g., LiAlH₄ or NaBH₄/Ni(OAc)₂) C->D Step 2 E (3-Amino-4-isopropoxyphenyl)-methanol D->E

Caption: Proposed synthetic workflow for (3-Amino-4-isopropoxyphenyl)-methanol.

Step 1: Esterification of 4-Isopropoxy-3-nitrobenzoic Acid

The initial esterification of the carboxylic acid serves a dual purpose: it protects the acid functionality from the reducing agents in the subsequent step and often facilitates purification of the intermediate.

Protocol 1: Thionyl Chloride Mediated Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude methyl 4-isopropoxy-3-nitrobenzoate, which can be purified by recrystallization from ethanol/water.

Step 2: Concurrent Reduction of the Nitro and Ester Groups

The simultaneous reduction of both the nitro group and the methyl ester is a critical and potentially challenging step. The choice of reducing agent is crucial for achieving high yield and minimizing side products.

Protocol 2: Lithium Aluminum Hydride (LAH) Reduction

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LAH) (2.5-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the LAH suspension to 0 °C. Add a solution of methyl 4-isopropoxy-3-nitrobenzoate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude (3-Amino-4-isopropoxyphenyl)-methanol.

Comparison of Synthetic Strategies

StrategyStarting MaterialKey StepsAdvantagesDisadvantages
Proposed Route 4-Isopropoxy-3-nitrobenzoic acidEsterification, Concurrent ReductionCommercially available starting material, allows for intermediate purification.Use of highly reactive and hazardous LAH.
Alternative Route 1 4-Amino-3-isopropoxybenzoic acidDirect Reduction of Carboxylic AcidShorter synthetic route.Starting material may be less readily available or more expensive[1]. Borane-based reducing agents are required, which can be hazardous.
Alternative Route 2 4-Hydroxy-3-nitrobenzaldehydeIsopropylation, Reductive Amination, Nitro ReductionModular approach, allowing for diversification.Longer synthetic route, potentially lower overall yield.[2]

Purification Methodologies: A Comparative Analysis

The final purity of (3-Amino-4-isopropoxyphenyl)-methanol is highly dependent on the chosen purification method. The presence of both an amino and a hydroxyl group can lead to challenges such as streaking on silica gel columns.

cluster_purification Purification Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High Yield, Moderate Purity Column Column Chromatography Crude->Column Lower Yield, High Purity Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Comparative workflow for purification.

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale.

Protocol 3: Recrystallization

  • Solvent Screening: Determine a suitable solvent system by testing the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude (3-Amino-4-isopropoxyphenyl)-methanol in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For removing closely related impurities or when dealing with oily products, column chromatography is the method of choice.[3][4]

Protocol 4: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane, often with the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to prevent peak tailing of the amine.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Comparison of Purification Methods

MethodThroughputPurity AchievableSolvent ConsumptionKey Consideration
Recrystallization HighGood to ExcellentModerateCompound must be a solid with suitable solubility properties.
Column Chromatography Low to ModerateExcellentHighCan be time-consuming and requires careful optimization of the mobile phase.

Analytical Characterization for Purity Assessment

To ensure the reproducibility of the synthesis, a robust analytical workflow is essential for characterizing the final product and identifying any impurities.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Structural confirmation, identification of impurities.[6][7]
FT-IR Spectroscopy Presence of key functional groups (O-H, N-H, C-O).[8]
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity, detection of trace impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.
Melting Point Indication of purity (a sharp melting point range).

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield in Reduction Step Incomplete reaction or side reactions.Ensure anhydrous conditions for LAH reduction. Consider alternative reducing agents like NaBH₄ with a nickel catalyst, which can be more chemoselective for the nitro group.[9]
Product Streaking on TLC/Column Interaction of the basic amine with acidic silica gel.Add a basic modifier (e.g., triethylamine, ammonium hydroxide) to the mobile phase.[5] Consider using a different stationary phase like alumina or an amine-bonded column.[10][11]
Difficulty in Recrystallization Oily product or persistent impurities.Attempt co-distillation with a high-boiling solvent to remove residual solvents. Purify by column chromatography first to remove impurities that inhibit crystallization.

Conclusion

The reproducible synthesis and purification of (3-Amino-4-isopropoxyphenyl)-methanol are achievable through a carefully planned and executed multi-step process. The proposed route, starting from 4-isopropoxy-3-nitrobenzoic acid, offers a balance of accessibility of starting materials and the ability to control purity at intermediate stages. While alternative routes exist, they may present challenges in terms of starting material availability or the need for more specialized reagents.

For purification, a combination of recrystallization and column chromatography provides a versatile toolkit to achieve high purity. The choice between these methods will depend on the scale of the synthesis and the nature of the impurities. By implementing robust analytical characterization and a systematic approach to troubleshooting, researchers can establish a reliable and reproducible process for the synthesis of this important pharmaceutical intermediate.

References

  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Retrieved from [Link]

  • SciELO. (2012). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

  • ResearchGate. (2004). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]

  • Reddit. (2024). Column chromatography issue. Retrieved from [Link]

  • Sorbent Technologies. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance?. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Google Patents. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • MilliporeSigma. (n.d.). 4-Nitrobenzoic acid for synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]

  • SciELO. (2012). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

  • SciELO. (2015). Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[12]arenes Derivatives. Retrieved from [Link]

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Amino-4-Nitro-Phenyl)Methanol. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

  • LOCKSS. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • IUCr. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Retrieved from [Link]

  • Springer. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). [(3-Aminopropyl)amino]methanol. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • Google Patents. (2012). Method for producing and purifying 3-aminopropanol.
  • PubMed. (1992). Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Amino-4-isopropoxyphenyl)-methanol

Hazard Assessment and Chemical Profile Due to the absence of specific toxicological and environmental data for (3-Amino-4-isopropoxyphenyl)-methanol, a conservative approach to handling and disposal is mandatory. The mol...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

Due to the absence of specific toxicological and environmental data for (3-Amino-4-isopropoxyphenyl)-methanol, a conservative approach to handling and disposal is mandatory. The molecule's structure, featuring an aromatic amine and an alcohol functional group, suggests a probable hazard profile that must be respected. Aromatic amines, as a class, can exhibit varying degrees of toxicity, and it is prudent to handle this compound as potentially hazardous.

Potential Hazard Basis for Assumption (Analogous Compounds) Primary Safety Precaution
Skin/Eye Irritation Aromatic amines and phenols are frequently irritants.[1][2]Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and chemical safety goggles.[3]
Acute Toxicity (Oral, Dermal, Inhalation) Many amino-aromatic compounds are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[4]Handle only in a well-ventilated area or chemical fume hood.[5] Avoid creating dust or aerosols.
Environmental Hazard Aromatic compounds can be persistent and harmful to aquatic life. Waste should not be released into the environment.[3]Never dispose of this chemical down the drain or in regular trash.[6]

The Four Pillars of Chemical Waste Management

Effective disposal is a systematic process. The following workflow ensures that waste is managed safely from the point of generation to its final disposal by a licensed contractor.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Storage & Disposal gen Waste Generated (e.g., Unused chemical, contaminated gloves, solution) segregate Segregate by Waste Type - Solid vs. Liquid - Halogenated vs. Non-Halogenated - Corrosive vs. Flammable gen->segregate Characterize contain Select Compatible Container (e.g., HDPE, Glass) segregate->contain Isolate label_waste Attach Hazardous Waste Label - List all constituents - Note hazards - Add accumulation start date contain->label_waste Identify store Store in Satellite Accumulation Area (SAA) - Use secondary containment - Away from incompatible materials label_waste->store Secure pickup Arrange Pickup (Contact EHS or licensed waste contractor) store->pickup Schedule

Caption: Chemical waste management workflow.

Step-by-Step Disposal Protocols

Adherence to a specific, validated protocol is crucial for safety and compliance. The following procedures cover the most common waste streams associated with (3-Amino-4-isopropoxyphenyl)-methanol.

Protocol 1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid form of (3-Amino-4-isopropoxyphenyl)-methanol.

  • Do Not Attempt Neutralization: Do not try to chemically neutralize the solid product. The primary method of disposal is incineration by a licensed facility.[7]

  • Container: Ensure the chemical is in its original, clearly labeled container if possible. If not, place it in a new, clean, and chemically compatible container (e.g., a high-density polyethylene - HDPE - or glass bottle) that can be securely sealed.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "(3-Amino-4-isopropoxyphenyl)-methanol". Do not use abbreviations.[8]

    • An accurate estimation of the quantity.

    • The accumulation start date.[8]

    • The principal investigator's name and contact information.[8]

  • Storage: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[9] Ensure it is stored with compatible materials and within a secondary containment tray.

Protocol 2: Disposal of Contaminated Solid Waste

This protocol covers disposable lab materials contaminated with (3-Amino-4-isopropoxyphenyl)-methanol, such as gloves, weigh paper, pipette tips, and paper towels.

  • Segregation: Collect all contaminated solid waste in a designated container separate from regular trash and other chemical waste streams.

  • Container: Use a durable, leak-proof plastic bag (double-bagging is recommended) or a rigid container (e.g., a plastic bucket with a lid) for collection.[10] The container must be kept closed when not in use.

  • Labeling: Clearly label the bag or container as "Hazardous Waste." List "(3-Amino-4-isopropoxyphenyl)-methanol contaminated debris" as the contents.

  • Storage and Disposal: Once the container is full, seal it securely and transfer it to the SAA. Arrange for pickup via your institution's Environmental Health and Safety (EHS) department or licensed waste contractor.

Protocol 3: Disposal of Contaminated Liquid Waste

This protocol applies to solutions containing (3-Amino-4-isopropoxyphenyl)-methanol.

  • No Drain Disposal: Under no circumstances should solutions containing this chemical be poured down the sink.[6][11]

  • Segregation is Key: The most critical step is to segregate liquid waste based on the solvent used. Incompatible wastes must never be mixed.[10][12] Common categories include:

    • Aqueous Waste: Solutions where water is the solvent.

    • Non-Halogenated Organic Solvent Waste: Solutions in solvents like methanol, ethanol, acetone, or hexane.

    • Halogenated Organic Solvent Waste: Solutions in solvents like dichloromethane or chloroform.

  • Container: Use a designated, compatible waste carboy (e.g., HDPE or glass) for each segregated waste stream. The container must have a secure, sealing cap. Do not overfill containers; leave at least 10% of headspace for expansion.[13]

  • Labeling: Label each liquid waste container with a hazardous waste tag immediately upon starting its use.

    • List the full chemical name of all components, including solvents and the solute.

    • Provide an estimated percentage for each component.

  • Storage and Disposal: Store the sealed carboys in the SAA within secondary containment. When full, arrange for pickup with your EHS office.

Protocol 4: Spill Management and Cleanup

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Protect Yourself: Don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. For large spills of fine powder, respiratory protection may be necessary.[3]

  • Containment:

    • For Solid Spills: Gently sweep up the material to avoid creating dust.[3] Place the collected solid into a sealed container for disposal as hazardous waste.

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).

  • Cleanup: Once absorbed, carefully scoop the material into a designated hazardous waste container. Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as contaminated solid waste.

  • Disposal: Label the sealed container with all contents of the spill cleanup material and dispose of it according to Protocol 2.

Principles of Waste Minimization

Beyond proper disposal, a modern laboratory should actively work to reduce its hazardous waste footprint.[14]

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments to avoid generating waste from expired stock.[14]

  • Scale Reduction: Where possible, adapt experiments to a smaller scale (micro or semi-micro) to reduce the volume of reagents used and waste generated.[14]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent the purchase of duplicate reagents and easily identify chemicals nearing their expiration date.[12]

By adhering to these detailed protocols and principles, you can ensure the safe management and disposal of (3-Amino-4-isopropoxyphenyl)-methanol, protecting yourself, your colleagues, and the environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Geotechnical Services. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of St Andrews Safety Office. Retrieved from [Link]

  • Laboratory chemical waste. (n.d.). Water Corporation. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • MSDS of 3-Amino-4-methoxybenzanilide. (2018, January 17). Capot Chemical. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • [(3-Aminopropyl)amino]methanol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet Methanol LRG. (2017, October 25). Chem-Supply. Retrieved from [Link]

  • Methanol Safety Data Sheet. (2019, November 29). Methanex. Retrieved from [Link]

  • SOP BIO-004 for Decontamination and Disposal of Liquid Biohazard Waste. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Methanol SOP. (2021, June 23). University of Washington IsoLab. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of (3-Amino-4-isopropoxyphenyl)-methanol: Personal Protective Equipment and Disposal

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3-Amino-4-isopropoxyphenyl)-methanol. In the absence of a specific Safety Data...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3-Amino-4-isopropoxyphenyl)-methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally analogous aromatic amino alcohols, such as 4-aminobenzyl alcohol and 3-aminobenzyl alcohol. The procedural guidance herein is designed to establish a robust framework for safe laboratory operations, emergency preparedness, and compliant disposal.

The core principle of this guide is to treat (3-Amino-4-isopropoxyphenyl)-methanol with a high degree of caution, assuming it may possess hazards similar to related aromatic amines. These compounds are often associated with skin, eye, and respiratory irritation, and some have the potential for more significant health effects with prolonged or high-concentration exposure.[1][2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Hazard Assessment and PPE Selection

The selection of appropriate PPE is contingent upon a thorough risk assessment of the planned experimental procedures. Aromatic amines as a class of compounds can be readily absorbed through the skin.[4][5] The primary hazards associated with analogous compounds include irritation to the skin, eyes, and respiratory system.[1][2]

Engineering Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls. All work with (3-Amino-4-isopropoxyphenyl)-methanol, particularly when handling the solid form or creating solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][7] This minimizes the risk of inhaling dust particles or vapors.

Personal Protective Equipment (PPE) Protocol

The following table outlines the recommended PPE for handling (3-Amino-4-isopropoxyphenyl)-methanol.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, in a fume hood) Chemical safety goggles with side shields.[8]Chemical-resistant nitrile gloves. Inspect for tears or degradation before and during use.[1]Fully buttoned laboratory coat.Not typically required if work is performed within a properly functioning chemical fume hood.
Synthesis and purification (larger scale) Chemical safety goggles and a face shield for splash protection.[3]Chemical-resistant nitrile gloves. Consider double-gloving for added protection.[9]Chemical-resistant apron over a laboratory coat.[8]A NIOSH-approved respirator may be necessary if there is a risk of airborne concentrations exceeding exposure limits or if engineering controls are insufficient.[7][10][11]
Spill cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).Chemical-resistant coveralls or suit.[3]A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and location.[9][10][11]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risk and ensuring regulatory compliance.

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure that the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[3]

  • Donning PPE : Put on a lab coat, followed by chemical safety goggles. Finally, don the appropriate chemical-resistant gloves.[3]

  • Handling the Compound :

    • Solids : When handling the powdered form, use caution to avoid generating dust.[6][8]

    • Solutions : When working with solutions, be mindful of potential splashes.

  • Post-Handling : After completing the work, wipe down the work area in the fume hood.

  • Doffing PPE : Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves using the proper technique to prevent skin contact with the outer surface.[1] Wash hands thoroughly with soap and water after removing gloves.[1][6]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][8] Seek prompt medical attention.

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][8] Seek medical advice if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1][12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]

Spill Management and Disposal

All waste containing (3-Amino-4-isopropoxyphenyl)-methanol must be treated as hazardous waste.

  • Minor Spills (in a fume hood) :

    • Wearing appropriate PPE, use an absorbent material to contain the spill.[6][7]

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[6][8] A vacuum cleaner must be fitted with a HEPA filter.[8]

    • Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[6][8]

  • Major Spills :

    • Evacuate the area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Waste Disposal :

    • Collect all waste (including contaminated gloves, absorbent materials, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container.[13]

    • Do not mix this waste with other waste streams.[13]

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[13]

Visualizing Safety Protocols

To further clarify the decision-making process for handling (3-Amino-4-isopropoxyphenyl)-methanol, the following diagrams illustrate the PPE selection workflow and the disposal pathway.

PPE_Selection_Workflow cluster_0 PPE Selection for (3-Amino-4-isopropoxyphenyl)-methanol start Start: Planned Experiment risk_assessment Conduct Risk Assessment (Scale, Physical Form, Procedure) start->risk_assessment small_scale Small Scale / Weighing (in fume hood) risk_assessment->small_scale Low Risk large_scale Large Scale / Synthesis risk_assessment->large_scale Moderate Risk spill Spill or Emergency risk_assessment->spill High Risk ppe_level_1 Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 ppe_level_2 Required PPE: - Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat & Apron large_scale->ppe_level_2 ppe_level_3 Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit - Respirator (as needed) spill->ppe_level_3

Caption: PPE selection workflow based on experimental risk assessment.

Disposal_Workflow cluster_1 Disposal Plan for (3-Amino-4-isopropoxyphenyl)-methanol Waste start Generate Waste (Solid, Liquid, Contaminated PPE) classify_waste Classify as Hazardous Waste start->classify_waste segregate_waste Segregate from Other Waste Streams classify_waste->segregate_waste containerize Place in Sealed, Labeled Hazardous Waste Container segregate_waste->containerize storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage disposal Contact EHS for Pickup and Licensed Disposal storage->disposal

Caption: Step-by-step disposal plan for all generated waste.

References

  • Proman. Methanol Safety Data Sheet. [Link]

  • PubMed. Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Aromatic Amines and 4-nitrobiphenyl. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Aromatic Amino Compounds. [Link]

  • University of California, Santa Barbara. Methanol - Standard Operating Procedure. [Link]

  • Methanol Institute. Methanol Emergency Response. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • GOV.UK. Incident management: methanol. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • NCBI Bookshelf. Methanol Toxicity. [Link]

  • ERGSY. What first aid measures can be taken in case of methanol exposure?. [Link]

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  • KERAMIDA Inc. How To Protect Workers From Methanol Exposure In The Workplace. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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